1,6-Bis(triethoxysilyl)hexane
Description
The exact mass of the compound 1,6-Bis(triethoxysilyl)hexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,6-Bis(triethoxysilyl)hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Bis(triethoxysilyl)hexane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triethoxy(6-triethoxysilylhexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18-26(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYWFNLVRORSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543321 | |
| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-16-9 | |
| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(triethoxysilyl)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,6-Bis(triethoxysilyl)hexane synthesis and properties
An In-Depth Technical Guide to 1,6-Bis(triethoxysilyl)hexane: Synthesis, Properties, and Applications
Introduction
1,6-Bis(triethoxysilyl)hexane is a bifunctional organosilane compound that serves as a crucial building block and crosslinking agent in advanced materials science. Its unique molecular architecture, featuring a flexible six-carbon hexane backbone flanked by two reactive triethoxysilyl groups, allows it to bridge organic and inorganic materials, imparting enhanced mechanical properties and durability. This guide provides a comprehensive technical overview of its synthesis, chemical and physical properties, and key applications for researchers and professionals in materials science and chemical synthesis.
Part 1: Synthesis of 1,6-Bis(triethoxysilyl)hexane
The primary and most efficient industrial method for synthesizing 1,6-Bis(triethoxysilyl)hexane is through the platinum-catalyzed hydrosilylation of 1,5-hexadiene with triethoxysilane. This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bonds of the diene.
Reaction Mechanism and Causality
Hydrosilylation is a powerful and atom-efficient method for forming stable silicon-carbon bonds.[1] The reaction is typically catalyzed by noble metal complexes, with platinum-based catalysts like Karstedt's catalyst being widely used due to their high activity and selectivity.[1][2]
The catalytic cycle generally proceeds through the following key steps:
-
Oxidative Addition: The platinum(0) catalyst reacts with triethoxysilane, leading to the oxidative addition of the Si-H bond to the metal center.
-
Olefin Coordination: The 1,5-hexadiene substrate coordinates to the platinum complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride or platinum-silyl bond. The anti-Markovnikov addition is the favored pathway, resulting in the silyl group attaching to the terminal carbon of the double bond.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, 1,6-Bis(triethoxysilyl)hexane, regenerating the active platinum(0) catalyst, which can then participate in another catalytic cycle.
The choice of a platinum catalyst like Karstedt's is critical as it ensures high yields and selectivity for the terminal addition product.[2][3] The flexible hexane linker in the diene allows both terminal double bonds to react, leading to the formation of the bifunctional silane.
Experimental Protocol: Synthesis via Hydrosilylation
This protocol describes a representative lab-scale synthesis of 1,6-Bis(triethoxysilyl)hexane.
Materials:
-
1,5-hexadiene
-
Triethoxysilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Initial Charge: The flask is charged with 1,5-hexadiene and anhydrous toluene. The solution is stirred under a gentle flow of inert gas.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the stirred solution.
-
Addition of Silane: Triethoxysilane is added dropwise to the reaction mixture via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,6-Bis(triethoxysilyl)hexane as a colorless to light yellow liquid.[4]
Caption: Synthesis workflow for 1,6-Bis(triethoxysilyl)hexane via hydrosilylation.
Part 2: Properties of 1,6-Bis(triethoxysilyl)hexane
The utility of 1,6-Bis(triethoxysilyl)hexane stems from its distinct physical and chemical properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₄₂O₆Si₂[5] |
| Molecular Weight | 410.7 g/mol [5] |
| CAS Number | 52034-16-9[5] |
| Appearance | Colorless to light yellow clear liquid[4] |
| Boiling Point | 115°C[6] |
| Density | 0.95 g/cm³[6] |
Note: Properties for the more commonly cited analog, 1,6-Bis(trimethoxysilyl)hexane (CAS 87135-01-1), include a molecular formula of C12H30O6Si2, a molecular weight of 326.54 g/mol , a boiling point of 283.7°C at 760 mmHg, and a density of approximately 1.0 g/cm³.[7][8]
Chemical Properties and Reactivity
The key to the functionality of 1,6-Bis(triethoxysilyl)hexane lies in the reactivity of its terminal triethoxysilyl groups.
-
Hydrolysis and Condensation: In the presence of water, the ethoxy groups (-OCH₂CH₃) undergo hydrolysis to form silanol groups (Si-OH) and ethanol. These silanol groups are highly reactive and can undergo self-condensation to form stable siloxane bonds (Si-O-Si), leading to the creation of a crosslinked network. This property is fundamental to its use in forming coatings and hybrid materials.
-
Crosslinking Agent: Due to its two reactive ends, it acts as a hydrophobic crosslinking agent.[5] The flexible hexane chain provides spacing and mobility between the crosslink points, which can enhance the flexibility of the resulting polymer network and reduce shrinkage during curing.[9][10]
-
Adhesion Promotion: The triethoxysilyl groups can also react with hydroxyl groups present on the surfaces of inorganic materials like glass, metals, and silica. This covalent bonding at the interface between an organic polymer and an inorganic substrate significantly improves adhesion.[11][12]
-
Stability: The compound is stable in sealed containers under anhydrous conditions.[13] However, it will slowly decompose in the presence of moisture due to hydrolysis.[13]
Caption: Molecular structure of 1,6-Bis(triethoxysilyl)hexane.
Part 3: Applications in Research and Industry
The dual functionality of 1,6-Bis(triethoxysilyl)hexane makes it a versatile molecule in materials science.
-
Coatings, Adhesives, and Sealants: It is widely used as a coupling agent and adhesion promoter to ensure strong bonding between organic resins and inorganic substrates.[11] This enhances the durability, chemical resistance, and overall performance of the final products.[12]
-
Polymer and Composite Modification: As a crosslinking agent, it is incorporated into polymer matrices to improve mechanical properties such as flexibility and strength.[14][15] Its hexane-bridged structure allows for the formation of three-dimensional networks with reduced shrinkage compared to shorter crosslinkers.[9] In NASA's research, the trimethoxy analog has been used to alter the silica backbone in aerogels to increase flexibility and elastic recovery.[14][16]
-
Surface Modification: It is used to modify surfaces, imparting hydrophobicity or improving compatibility with other materials.[12][17] This is crucial in the preparation of advanced composites and functionalized nanoparticles.[10]
Part 4: Safety and Handling
As with any chemical reagent, proper handling of 1,6-Bis(triethoxysilyl)hexane is essential.
-
Hazards: The compound is known to cause skin and serious eye irritation.[18] Upon hydrolysis, it releases ethanol. The analogous trimethoxysilyl compound releases methanol, which has chronic effects on the central nervous system.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and protective clothing.[13][18]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers, protected from moisture.[13][18] Keep away from heat, sparks, and open flames.[13]
Conclusion
1,6-Bis(triethoxysilyl)hexane is a highly versatile and valuable organosilane. Its synthesis via hydrosilylation is a well-established and efficient process. The unique combination of a flexible hydrocarbon backbone and reactive terminal silyl groups provides a powerful tool for creating advanced materials with enhanced properties. For researchers and developers, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in applications ranging from high-performance coatings to flexible aerogels.
References
- 1,6-Bis(trimethoxysilyl)
- 1,6-Bis(triethoxysilyl)hexane. SIKÉMIA.
- SAFETY DATA SHEET - 1,6-Bis(triethoxysilyl)hexane. (2023). TCI Chemicals.
- 1,6-Bis(trimethoxysilyl)hexane wiki. Guidechem.
- 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance. NINGBO INNO PHARMCHEM CO.,LTD.
- Di-Isocyanate Crosslinked Aerogels with 1, 6-Bis (Trimethoxysilyl) Hexane Incorporated in Silica Backbone. NASA Technical Reports Server (NTRS).
- DI-ISOCYANATE CROSSLINKED AEROGELS WITH 1, 6-BIS (TRIMETHOXYSILYL)
- 1,6-Bis(trimethoxysilyl)hexane. SIKÉMIA.
- SAFETY DATA SHEET - 1,6-BIS(TRIMETHOXYSILYL)HEXANE. (2015). Gelest, Inc.
- 1,6-Bis(trimethoxysilyl)hexane, CAS 87135-01-1. Changfu Chemical.
- CAS 87135-01-1 1,6-Bis(Trimethoxysilyl)Hexane. Alfa Chemistry.
- KBM-3066 - 1,6-Bis(trimethoxysilyl)hexane. Shin-Etsu Silicones.
- 1,6-Bis(triethoxysilyl)hexane 52034-16-9. TCI AMERICA.
- Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions. (2015). Organic Letters.
- Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions.
- Study of Karstedt's Catalyst for Hydrosilylation.
- The hydrosilylation reaction of olefins with triethoxysilane.
- 1,6-Bis(triethoxysilyl)hexane >96.0%(GC) 5g.
- 1,6-Bis(trimethoxysilyl)hexane 87135-01-1. Tokyo Chemical Industry (India) Pvt. Ltd.
- CAS 87135-01-1 1,6-Bis(Trimethoxysilyl)Hexane. ChemSrc.
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physicochemical characteristics of 1,6-Bis(triethoxysilyl)hexane
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,6-Bis(triethoxysilyl)hexane
Introduction
1,6-Bis(triethoxysilyl)hexane (CAS No. 52034-16-9) is a dipodal organosilane, a class of molecules playing a pivotal role in advanced materials science.[1] Structurally, it consists of a flexible six-carbon hexane linker connecting two triethoxysilyl groups. This unique "di-silane" architecture is fundamental to its function, enabling it to act as a robust crosslinking agent and adhesion promoter.[2] Unlike monofunctional silanes, the presence of two silicon centers allows for the formation of more integrated and resilient organic-inorganic hybrid networks. This guide offers a detailed exploration of the core physicochemical properties, reactivity, and analytical characterization of 1,6-Bis(triethoxysilyl)hexane, providing researchers and material scientists with the foundational knowledge required for its effective application.
Section 1: Core Physicochemical Properties
The bulk properties of 1,6-Bis(triethoxysilyl)hexane dictate its handling, processing, and performance parameters. As a high-molecular-weight organosilane, it exists as a clear, colorless liquid under ambient conditions. Its low volatility, evidenced by a high boiling point under vacuum, is advantageous for applications requiring thermal stability during formulation and curing.
A summary of its key quantitative properties is presented in Table 1. The specific gravity indicates it is slightly less dense than water, while its refractive index is a useful parameter for quality control and for optical applications where index matching is critical.
Table 1: Physicochemical Properties of 1,6-Bis(triethoxysilyl)hexane
| Property | Value | Source(s) |
| CAS Number | 52034-16-9 | [1] |
| Molecular Formula | C₁₈H₄₂O₆Si₂ | [1] |
| Molecular Weight | 410.70 g/mol | [1] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 115 °C @ 0.05 mmHg | [3] |
| Density | 0.95 g/mL | [3] |
| Refractive Index (n20/D) | 1.420 | [3] |
| Purity | Typically ≥97% | [1] |
| Hydrolytic Sensitivity | Reacts with water/moisture | [4] |
Section 2: Chemical Structure and Predicted Spectroscopic Signature
The functionality of 1,6-Bis(triethoxysilyl)hexane is derived directly from its molecular structure. Spectroscopic techniques are essential for confirming this structure and for monitoring its chemical transformations. While specific published spectra for this exact molecule are not widely available, its spectroscopic signature can be reliably predicted based on its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for elucidating molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy groups and the hexane backbone.
-
A triplet at approximately 1.2 ppm (from the -CH₃ of the ethoxy group).
-
A quartet at approximately 3.8 ppm (from the -OCH₂- of the ethoxy group).
-
A series of multiplets between approximately 0.6 and 1.5 ppm corresponding to the three unique sets of methylene (-CH₂-) protons in the hexane linker. The protons closest to the silicon atoms will be the most upfield (lowest ppm).
-
-
¹³C NMR: The carbon spectrum provides a map of the unique carbon environments.
-
Two signals for the ethoxy group: ~18 ppm (-CH₃) and ~58 ppm (-OCH₂-).
-
Three signals for the hexane linker carbons, expected between ~10 and ~35 ppm.
-
-
²⁹Si NMR: This technique is uniquely sensitive to the chemical environment of the silicon atoms and is crucial for studying hydrolysis and condensation.[5]
-
For the unhydrolyzed molecule, a single resonance is expected in the range of -45 to -50 ppm, characteristic of a tetracoordinated silicon atom bonded to one carbon and three oxygen atoms (a "T⁰" species).[6][7] Upon hydrolysis, this signal will shift as ethoxy groups are replaced by hydroxyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is ideal for monitoring the chemical changes that occur during hydrolysis and condensation by tracking the disappearance and appearance of specific vibrational bands.[8]
-
Si-O-C Stretch: Strong bands around 960 cm⁻¹ and 1105 cm⁻¹ are characteristic of the Si-O-C linkage in the ethoxy groups. The disappearance of these peaks is a direct indicator of hydrolysis.[8]
-
C-H Stretch: Absorptions in the 2880-2980 cm⁻¹ region correspond to the C-H bonds in the hexane and ethoxy groups and can serve as an internal standard.[8]
-
Si-OH Stretch: The formation of silanol groups (-Si-OH) during hydrolysis will give rise to a broad absorption band in the 3200-3700 cm⁻¹ region. A sharper band may also appear around 930 cm⁻¹. The consumption of these groups during condensation can be monitored.[8][9]
-
Si-O-Si Stretch: The appearance of a broad, strong band between 1040-1130 cm⁻¹ signifies the formation of the siloxane (Si-O-Si) backbone, which is the final product of the condensation reaction.[8][10]
Section 3: Reactivity and Mechanistic Pathways
The utility of 1,6-Bis(triethoxysilyl)hexane is entirely dependent on its reactivity, which is dominated by a two-step process: hydrolysis followed by condensation. This sol-gel process transforms the discrete liquid monomer into a solid, cross-linked polysilsesquioxane network.
Step 1: Hydrolysis
In the presence of water, the six ethoxy groups undergo hydrolysis to form reactive silanol (Si-OH) groups and ethanol as a byproduct. This reaction is the critical activation step. The rate of hydrolysis is highly dependent on pH, the water-to-silane ratio, and the presence of a catalyst.[11]
-
Acid Catalysis (pH < 7): Under acidic conditions, an ethoxy oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Acid-catalyzed hydrolysis is generally rapid.[12]
-
Base Catalysis (pH > 7): Under basic conditions, the hydroxide ion directly attacks the silicon atom. While hydrolysis occurs, the subsequent condensation reaction is significantly accelerated at higher pH.[12]
Step 2: Condensation
The newly formed, highly reactive silanol groups condense with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds. This polymerization step builds the inorganic backbone of the final material. Because 1,6-Bis(triethoxysilyl)hexane has two reactive ends, it forms bridges and cross-links, leading to a robust three-dimensional network.
Section 4: Experimental Protocols for Characterization
Verifying the identity and monitoring the reactivity of 1,6-Bis(triethoxysilyl)hexane requires standardized analytical procedures. The following protocols describe core methodologies for its characterization.
Protocol 1: Monitoring Hydrolysis Kinetics via ¹H NMR Spectroscopy
This protocol allows for the real-time quantification of the hydrolysis reaction by monitoring the decrease of the reactant's ethoxy signals and the increase of the ethanol byproduct signal.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1,6-Bis(triethoxysilyl)hexane in a deuterated, water-miscible solvent (e.g., Acetone-d₆). In a separate vial, prepare the hydrolysis medium, typically deuterated water (D₂O) with a known concentration of an acid or base catalyst.
-
Initiation of Reaction: In an NMR tube, combine a known volume of the silane stock solution with the hydrolysis medium at a controlled temperature (e.g., 25 °C). A typical starting concentration might be 0.1 M.
-
NMR Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Data Analysis:
-
Integrate the quartet signal of the ethoxy group (-OCH₂-) of the silane reactant (~3.8 ppm).
-
Integrate the quartet signal of the ethanol byproduct (-CH₂OH) (~3.6 ppm).
-
Plot the normalized integral values versus time to generate kinetic curves for the disappearance of the reactant and the formation of the product.
-
From these curves, the initial reaction rate and the rate constant (k) can be calculated.[13]
-
Protocol 2: Monitoring Condensation via Attenuated Total Reflectance (ATR)-FTIR
This protocol uses ATR-FTIR to monitor the formation of the Si-O-Si network, which is the hallmark of condensation.
Methodology:
-
Instrument Setup: Equip an FTIR spectrometer with an ATR accessory. Record a background spectrum of the clean, dry ATR crystal.
-
Solution Preparation: Prepare a solution of 1,6-Bis(triethoxysilyl)hexane in a suitable solvent (e.g., ethanol) containing a controlled amount of water and catalyst.
-
Data Acquisition: Apply a small amount of the reacting solution to the ATR crystal to form a thin film. Record FTIR spectra over time.
-
Spectral Analysis: Monitor the following spectral regions:
-
Decrease in the broad Si-OH band (~3200-3700 cm⁻¹) as silanols are consumed.
-
Increase in the broad Si-O-Si band (~1040-1130 cm⁻¹) as the siloxane network forms.
-
By plotting the peak area of the Si-O-Si band versus time, the progress of the condensation reaction can be tracked qualitatively and semi-quantitatively.[14]
-
Section 5: Handling, Storage, and Safety
As an alkoxysilane, 1,6-Bis(triethoxysilyl)hexane requires careful handling to ensure both user safety and product integrity.
-
Hazard Profile: The compound is classified as causing skin and serious eye irritation.[15] Inhalation of vapors may cause respiratory tract irritation.[15]
-
Hydrolysis Byproduct: Upon contact with water, it slowly decomposes to release ethanol. While ethanol itself is of low toxicity, this reaction confirms the moisture sensitivity of the material.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[15]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and open flames. The container must be kept tightly sealed to prevent contact with atmospheric moisture, which will initiate hydrolysis and compromise the material's reactivity.[15]
Conclusion
1,6-Bis(triethoxysilyl)hexane is a versatile chemical intermediate whose value lies in its predictable and controllable reactivity. Its dipodal structure, combined with the well-understood hydrolysis and condensation chemistry of its triethoxysilyl groups, allows for the rational design of cross-linked materials with enhanced mechanical and thermal properties. A thorough understanding of its fundamental physicochemical characteristics and the analytical methods used to probe its reactions is essential for any scientist or researcher aiming to leverage its full potential in the development of novel coatings, adhesives, and advanced composite materials.
References
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- García, M., et al. (2018). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletin de la Sociedad Espanola de Ceramica y Vidrio, 57(4), 163-170.
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IOTA Silicone Oil. (n.d.). 1,6-Bis(trimethoxysilyl)hexane IOTA 87135. Retrieved from [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 1,6-BIS(TRIMETHOXYSILYL)HEXANE. Retrieved from [Link]
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SiKÉMIA. (n.d.). 1,6-Bis(triethoxysilyl)hexane. Retrieved from [Link]
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figshare. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 1,6-Bis(trimethoxysilyl)hexane. Retrieved from [Link]
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LookChem. (n.d.). 1,6-Bis(triethoxysilyl)hexane. Retrieved from [Link]
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ResearchGate. (n.d.). 1H, 13C, 29Si NMR spectra of cyclohexylsilsesquioxane (7). Retrieved from [Link]
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Changfu Chemical. (n.d.). 1,6 Bis(Trimethoxysilyl) Hexane, CAS 87135-01-1. Retrieved from [Link]
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ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species. Retrieved from [Link]
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ACS Publications. (2020). Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. Retrieved from [Link]
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1,6-Bis(triethoxysilyl)hexane CAS number 52034-16-9
An In-depth Technical Guide to 1,6-Bis(triethoxysilyl)hexane (CAS: 52034-16-9): A Versatile Crosslinker and Coupling Agent for Advanced Applications
Introduction
1,6-Bis(triethoxysilyl)hexane (BTESH) is a dipodal organosilane, a class of molecules renowned for their ability to act as a molecular bridge between the organic and inorganic worlds. Its unique architecture, featuring two reactive triethoxysilyl groups linked by a flexible six-carbon hexane chain, makes it an indispensable tool in materials science. BTESH is not merely a linker; it is a functional component that imparts specific, desirable properties such as hydrophobicity, flexibility, and enhanced adhesion to a wide array of materials.
This guide serves as a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental chemistry, explores key applications in surface modification and polymer synthesis, and provides practical protocols. The aim is to equip the reader with the expert knowledge required to leverage the unique capabilities of BTESH in creating next-generation materials and technologies, particularly those that support advancements in diagnostics, drug delivery, and biomaterials.
Part 1: Physicochemical Properties and Molecular Architecture
The efficacy of BTESH originates from its distinct molecular structure. The long, flexible hexane spacer provides internal mobility and reduces stress in polymer networks, while the two terminal triethoxysilyl groups serve as reactive anchors to inorganic substrates or as crosslinking points in a polymer matrix. This dipodal nature allows for a more robust and distributed connection compared to traditional monopodal silanes.
Table 1: Physicochemical Properties of 1,6-Bis(triethoxysilyl)hexane
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 52034-16-9 | [1][2][3] |
| Molecular Formula | C₁₈H₄₂O₆Si₂ | [1][2][3] |
| Molecular Weight | 410.70 g/mol | [1][2] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 115°C @ 0.05 mmHg | [3] |
| Specific Gravity | ~0.95 | [2] |
| Refractive Index | ~1.42 | [2] |
| Purity | Typically >96% | [2] |
| Synonyms | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |
Caption: Molecular structure of 1,6-Bis(triethoxysilyl)hexane.
Part 2: The Core Chemistry: Hydrolysis and Condensation
The utility of BTESH is predicated on a two-step reaction sequence common to all alkoxysilanes: hydrolysis followed by condensation.[4][5] The rate and extent of these reactions are highly dependent on factors such as pH, water concentration, solvent, and temperature, allowing for precise control over the final material properties.[4][6][7]
-
Hydrolysis : The initial step involves the reaction of the triethoxysilyl groups with water, which cleaves the silicon-oxygen bond of the ethoxy group (-OCH₂CH₃) to form a reactive silanol group (-OH) and ethanol as a byproduct.[5] This reaction can be catalyzed by either acid or base. Acid catalysis generally proceeds faster than base catalysis for the hydrolysis step.[5]
-
Condensation : Following hydrolysis, the newly formed silanol groups are highly reactive. They can undergo condensation in two primary ways:
-
Self-Condensation : Two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This is the fundamental reaction for forming polymers and crosslinked networks.
-
Surface Condensation : A silanol group from a hydrolyzed BTESH molecule reacts with a hydroxyl group on a substrate surface (e.g., glass, silica, metal oxides) to form a covalent Si-O-Substrate bond. This anchors the molecule to the surface.[5]
-
Caption: Reaction workflow for 1,6-Bis(triethoxysilyl)hexane.
Part 3: Key Applications in Research and Development
The dual reactivity and flexible structure of BTESH make it a powerful tool in several advanced applications.
Surface Modification
BTESH is used to create robust, hydrophobic coatings on hydroxylated surfaces like glass and silica. The flexible hexane chain allows the silane to pack efficiently, while the dipodal anchoring provides exceptional durability. This is critical for applications requiring stable, water-repellent surfaces.
Sol-Gel Synthesis of Hybrid Materials
In sol-gel processes, BTESH acts as a crosslinking agent.[8][9] When co-polymerized with tetra-functional silanes like tetraethoxysilane (TEOS), it introduces flexibility into the resulting rigid silica network. This reduces internal stress and minimizes the risk of cracking during the drying process, leading to more robust xerogels and aerogels.[10][11]
Adhesion Promotion in Composites and Sealants
BTESH serves as a superior adhesion promoter, forming a durable covalent bridge between inorganic fillers (like glass fibers or silica particles) and organic polymer matrices (like epoxies or polyurethanes).[10][11][12] This enhances the mechanical properties, thermal stability, and moisture resistance of the final composite material.
Caption: BTESH as a molecular bridge in composite materials.
Relevance to Drug Development Professionals
While not a therapeutic agent itself, BTESH is a critical enabling technology for various platforms used in drug development:
-
Drug Delivery: It can be used for the surface functionalization of silica or other inorganic nanoparticles. This modification can render the nanoparticles hydrophobic, protecting labile drug cargo, or serve as a platform for attaching targeting ligands.
-
Diagnostics and Biosensors: BTESH is ideal for creating a stable, functionalizable layer on the surface of diagnostic chips or sensor substrates.[13] Its hydrolyzed silanol groups can be used to covalently immobilize antibodies, enzymes, or DNA probes for highly sensitive and specific detection assays.
-
Biomaterials: In tissue engineering, BTESH can be used in the sol-gel synthesis of flexible organic-inorganic hybrid scaffolds that mimic the mechanical properties of natural tissues more closely than purely ceramic materials.
Part 4: Experimental Protocols and Methodologies
The following protocols are illustrative and should be adapted based on specific substrate and application requirements. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Surface Modification of Glass Substrates for Hydrophobicity
This protocol describes a method to render glass microscope slides hydrophobic.
-
Substrate Cleaning (Causality: To ensure a high density of surface hydroxyl groups for reaction and remove organic contaminants): a. Sonicate glass slides in a solution of Alconox (or similar laboratory detergent) for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Immerse the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care and appropriate PPE). d. Rinse extensively with DI water and dry under a stream of nitrogen or in an oven at 110°C for 1 hour.
-
Silanization Solution Preparation (Causality: To create a solution for depositing the silane layer): a. In a moisture-free container, prepare a 2% (v/v) solution of BTESH in anhydrous toluene. For example, add 2 mL of BTESH to 98 mL of anhydrous toluene. b. Stir the solution for 5 minutes.
-
Reaction (Causality: To covalently bond the BTESH to the glass surface): a. Immerse the clean, dry glass slides in the BTESH solution. b. Let the reaction proceed for 2-4 hours at room temperature under a dry atmosphere (e.g., nitrogen or argon).
-
Washing and Curing (Causality: To remove unbound silane and crosslink the bound layer): a. Remove the slides from the silanization solution and rinse sequentially with toluene, then isopropanol to remove any physisorbed silane. b. Dry the slides with a stream of nitrogen. c. Cure the slides in an oven at 120°C for 1 hour to promote crosslinking of the silane layer, enhancing its durability.
-
Characterization: a. The success of the modification can be confirmed by measuring the static water contact angle. A successfully hydrophobized surface will exhibit a contact angle >90°.
Protocol 2: Synthesis of a Flexible Hybrid Xerogel via Sol-Gel Process
This protocol describes the synthesis of a hybrid material using BTESH and TEOS.
-
Precursor Solution Preparation (Causality: To create a homogenous mixture of the network-former and the flexibility-imparting crosslinker): a. In a glass beaker, mix 10 mL of TEOS, 5 mL of BTESH, and 20 mL of ethanol. b. Stir the solution vigorously for 10 minutes to ensure complete mixing.
-
Hydrolysis (Causality: To initiate the reaction by forming reactive silanol groups): a. Prepare an acidic water solution by adding 0.1 mL of 1M HCl to 10 mL of DI water. b. Add the acidic water solution dropwise to the stirring precursor solution. c. Allow the solution to stir for 1 hour at room temperature. The solution should remain clear.
-
Gelation and Aging (Causality: To allow the condensation reactions to form a continuous solid network): a. Pour the sol into a mold (e.g., a petri dish) and seal it to prevent rapid solvent evaporation. b. Let the mold sit undisturbed at room temperature. Gelation may take several hours to days, identifiable by the sol no longer flowing when the container is tilted. c. Once gelled, keep the gel covered in the mold for an additional 24-48 hours to age. Aging strengthens the silica network.
-
Drying (Causality: To remove the solvent and obtain the final solid xerogel): a. Unseal the mold slightly to allow for slow solvent evaporation over several days. Rapid drying will cause the gel to crack. b. Alternatively, for a more controlled process, the gel can be dried using supercritical drying to produce an aerogel (requires specialized equipment).
Part 5: Safety, Handling, and Storage
BTESH is a reactive chemical and must be handled with appropriate precautions.
-
Hazards: Causes skin irritation and serious eye irritation.[14] It is moisture-sensitive and will react with atmospheric water.[2]
-
Handling:
-
Storage:
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[14]
-
-
Spill Response: Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14]
Conclusion
1,6-Bis(triethoxysilyl)hexane is a uniquely versatile molecule whose dipodal structure and flexible hexane spacer offer significant advantages over traditional organosilanes. Its ability to form robust, flexible linkages makes it an invaluable component for creating advanced materials with precisely tailored properties. For researchers in materials science and drug development, BTESH provides a reliable platform for developing hydrophobic surfaces, durable composites, flexible hybrid materials, and functionalized interfaces for next-generation diagnostic and therapeutic systems. A thorough understanding of its core hydrolysis and condensation chemistry is the key to unlocking its full potential in these cutting-edge applications.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. Link
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Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. Retrieved from Link
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GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Link
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TCI Chemicals. (2025). SAFETY DATA SHEET - 1,6-Bis(triethoxysilyl)hexane. Link
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Omae, I. (1993). Acute inhalation toxicity of high concentrations of silane in male ICR mice. Archives of Toxicology, 67(1), 55-60. Link
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TCI Materials Science. (2025). 1,6-Bis(trimethoxysilyl)hexane. Retrieved from Link
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Rowe, V. K., Spencer, H. C., & Bass, S. L. (1948). Toxicological studies on certain commercial silicones and hydrolyzable silane intermediates. The Journal of Industrial Hygiene and Toxicology, 30(6), 332-352. Link
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SIKÉMIA. (n.d.). 1,6-Bis(trimethoxysilyl)hexane. Retrieved from Link
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,6-Bis(trimethoxysilyl)hexane. Retrieved from Link
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BOC Sciences. (n.d.). CAS 87135-01-1 1,6-Bis(trimethoxysilyl)hexane. Retrieved from
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Thermo Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Link
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Fisher Scientific Chemicals. (2024). SAFETY DATA SHEET - 1,2-Bis(triethoxysilyl)ethane. Link
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De Buyl, F., et al. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Adhesion Science and Technology, 22(1-2), 127-143. Link
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Fun, H. K., et al. (2008). 1,6-Bis(p-tolyloxy)hexane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968. Link
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Sato, Y., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. Link
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Cervantes-Quiroz, G., et al. (2021). Hybrid Xerogels: Study of the Sol-Gel Process and Local Structure by Vibrational Spectroscopy. Materials, 14(21), 6599. Link
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Loy, D. A., et al. (1999). Cyclization phenomena in the sol-gel polymerization of α,ω-bis(triethoxysilyl)alkanes and incorporation of the cyclic structures into network silsesquioxane polymers. Journal of the American Chemical Society, 121(23), 5413-5424. Link
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Shea, K. J., Loy, D. A., & Webster, O. W. (1992). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. Link
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Geiter, M., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(6), 837-853. Link
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An In-depth Technical Guide to 1,6-Bis(triethoxysilyl)hexane: A Bifunctional Crosslinker for Advanced Material Synthesis
This guide provides a comprehensive technical overview of 1,6-Bis(triethoxysilyl)hexane, a versatile organosilane compound. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into its molecular structure, synthesis, core chemical mechanisms, and its applications, particularly in the realm of advanced biomedical materials.
Core Identity and Molecular Structure
1,6-Bis(triethoxysilyl)hexane is a bifunctional organosilane characterized by a flexible six-carbon (hexyl) backbone terminated at both ends by reactive triethoxysilyl groups. This unique "dipodal" structure allows it to act as a robust covalent linker between inorganic surfaces and organic polymers, or as a crosslinking agent to form stable three-dimensional networks.
Its fundamental role is to bridge the gap between different material phases, significantly enhancing adhesion, durability, and mechanical performance in a variety of applications.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,6-Bis(triethoxysilyl)hexane |
| CAS Number | 52034-16-9[2] |
| Molecular Formula | C₁₈H₄₂O₆Si₂[2] |
| Molecular Weight | 410.7 g/mol [2] |
| Chemical Family | Organoalkoxysilane |
graph "Molecular_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];// Central Hexane Chain C1 [label="CH2", pos="0,0!"]; C2 [label="CH2", pos="1,0.5!"]; C3 [label="CH2", pos="2,0!"]; C4 [label="CH2", pos="3,0.5!"]; C5 [label="CH2", pos="4,0!"]; C6 [label="CH2", pos="5,0.5!"];
// Silicon Atoms Si1 [label="Si", pos="-1.5,-0.5!"]; Si2 [label="Si", pos="6.5,0!"];
// Ethoxy Groups on Si1 O1 [label="O", pos="-2.5,0.5!"]; O2 [label="O", pos="-2.5,-1.5!"]; O3 [label="O", pos="-1.5,-2!"]; Et1 [label="CH2CH3", pos="-3.5,0.5!"]; Et2 [label="CH2CH3", pos="-3.5,-1.5!"]; Et3 [label="CH2CH3", pos="-1.5,-3!"];
// Ethoxy Groups on Si2 O4 [label="O", pos="7.5,1!"]; O5 [label="O", pos="7.5,-1!"]; O6 [label="O", pos="6.5,-1.5!"]; Et4 [label="CH2CH3", pos="8.5,1!"]; Et5 [label="CH2CH3", pos="8.5,-1!"]; Et6 [label="CH2CH3", pos="6.5,-2.5!"];
// Bonds Si1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- Si2;
Si1 -- O1; Si1 -- O2; Si1 -- O3; O1 -- Et1; O2 -- Et2; O3 -- Et3;
Si2 -- O4; Si2 -- O5; Si2 -- O6; O4 -- Et4; O5 -- Et5; O6 -- Et6; }
Caption: 2D Molecular Structure of 1,6-Bis(triethoxysilyl)hexane.
Physicochemical Properties
The physical and chemical properties of 1,6-Bis(triethoxysilyl)hexane are dictated by its dual nature: the nonpolar hydrocarbon backbone and the polar, reactive silane end-groups. It is typically supplied as a colorless liquid.
| Property | Value | Source |
| Purity | >96-97% (GC) | [2] |
| Appearance | Colorless Liquid | [3] (Analogue) |
| Boiling Point | 115 °C | |
| Density | 0.95 g/mL | |
| Stability | Stable in sealed containers, but decomposes in the presence of moisture. | [3] (Analogue) |
Note: Some properties are inferred from its close analogue, 1,6-Bis(trimethoxysilyl)hexane, due to limited specific data for the triethoxy variant.
The Chemistry of Functionality: Hydrolysis and Condensation
The utility of 1,6-Bis(triethoxysilyl)hexane as a coupling agent and crosslinker stems from the reactivity of its terminal triethoxysilyl groups. This functionality is realized through a two-step reaction mechanism: hydrolysis followed by condensation.
-
Hydrolysis: In the presence of water, often catalyzed by an acid or base, the ethoxy groups (-OCH₂CH₃) on the silicon atoms are hydrolyzed to form reactive silanol groups (-OH). Ethanol is released as a byproduct. This step is crucial as it "activates" the molecule.
-
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanols (to form a siloxane polymer network, Si-O-Si) or with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent Si-O-Substrate bonds.
This dual reactivity at both ends of the molecule allows it to form robust bridges, effectively "coupling" organic and inorganic domains.
Caption: Mechanism of silane coupling: hydrolysis and condensation.
Synthesis and Spectroscopic Characterization
Representative Synthesis Protocol: Hydrosilylation
The most common and atom-economical method for synthesizing 1,6-Bis(triethoxysilyl)hexane is through the platinum-catalyzed hydrosilylation of 1,5-hexadiene with triethoxysilane.[4][5] This reaction involves the addition of the Si-H bond across the carbon-carbon double bonds at the ends of the diene.
Expertise in Practice: The choice of a platinum catalyst, such as Karstedt's catalyst, is critical as it offers high activity and selectivity for the desired anti-Markovnikov addition, ensuring the silicon attaches to the terminal carbon.[4][6] The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) because both the catalyst and the silane reagent can be sensitive to oxygen and moisture.
Step-by-Step Methodology:
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The entire apparatus is flame-dried or oven-dried to remove residual moisture.
-
Reagent Charging: The flask is charged with 1,5-hexadiene and a small amount of an appropriate solvent (e.g., dry toluene).
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst (typically in the range of 10-20 ppm) is added to the reaction mixture.
-
Silane Addition: Triethoxysilane is added dropwise from the dropping funnel to the stirred mixture. This addition is often exothermic, and the rate should be controlled to maintain a steady reaction temperature (e.g., 60-80 °C).
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of the starting materials.
-
Purification: Upon completion, the catalyst can be removed using activated carbon. The final product is then purified by vacuum distillation to remove the solvent and any unreacted starting materials, yielding the high-purity 1,6-Bis(triethoxysilyl)hexane.
Caption: Workflow for the synthesis of 1,6-Bis(triethoxysilyl)hexane.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic signatures. This is an essential tool for quality control and structural verification in a research setting.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethoxy groups and the hexane backbone.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.82 | Quartet (q) | 12H | -O-CH₂ -CH₃ |
| ~1.22 | Triplet (t) | 18H | -O-CH₂-CH₃ |
| ~1.35 | Multiplet (m) | 8H | -Si-CH₂-CH₂ -CH₂ -CH₂ -CH₂-Si- |
| ~0.61 | Multiplet (m) | 4H | -Si-CH₂ -CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would distinguish the three unique carbon environments in the symmetric hexane chain and the two carbons of the ethoxy groups.
| Predicted Shift (δ, ppm) | Assignment |
| ~58.4 | -O -CH₂-CH₃ |
| ~23.1 | -Si-CH₂-C H₂- |
| ~33.0 | -Si-CH₂-CH₂-C H₂- |
| ~18.3 | -O-CH₂-C H₃ |
| ~10.5 | -Si -CH₂-CH₂- |
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2975-2885 | C-H Stretch | Alkyl (Hexane & Ethoxy) |
| 1105, 1075 | Si-O-C Stretch | Triethoxysilyl |
| 960, 780 | Si-O-C Stretch | Triethoxysilyl |
| 1440, 1390 | C-H Bend | Alkyl |
Applications in Research and Drug Development
The true potential of 1,6-Bis(triethoxysilyl)hexane for the target audience lies in its application in creating advanced biomedical materials. Its ability to form stable, biocompatible networks and functionalize surfaces is highly valuable.
Crosslinker for Drug Delivery Hydrogels
Hydrogels are water-swollen polymer networks widely used for controlled drug release.[7][8] The mechanical strength and stability of these hydrogels are critical for their performance.
Mechanism in Action: 1,6-Bis(triethoxysilyl)hexane can be incorporated into hydrogel formulations made from natural or synthetic polymers possessing hydroxyl groups (e.g., hyaluronic acid, chitosan, polyvinyl alcohol).[9][10] Through the hydrolysis and condensation mechanism, the silane crosslinks the polymer chains, creating a robust, covalently stabilized network. The flexible hexane linker imparts elasticity to the hydrogel matrix, which can be beneficial for applications like injectable drug delivery systems.[1] This silane-based crosslinking can create a "sol-gel" network within the hydrogel, enhancing its mechanical properties and providing a matrix for sustained drug release.[9]
Surface Modification of Biomedical Devices
The interface between a medical implant (e.g., metal alloys, ceramics) and biological tissue is critical for its success. Unmodified surfaces can lead to poor integration, inflammation, or bacterial colonization.
Expertise in Practice: 1,6-Bis(triethoxysilyl)hexane can be used to create a biocompatible or functional coating on these devices. The triethoxysilyl groups will covalently bond to the native oxide layer of the implant surface. The flexible hexane chain creates a hydrophobic, low-energy surface. Furthermore, this molecule can serve as a "tethering" layer. For instance, one end can bind to the implant surface, while the other end could be further functionalized to attach specific biomolecules, such as antimicrobial peptides or cell-adhesion promoters, thereby creating a multifunctional, biocompatible surface. Bis-silanes are known to form strong adhesive layers for subsequent coatings.[11]
Safety, Handling, and Storage
As with all reactive silanes, proper handling is essential for ensuring laboratory safety.
-
Hazards: 1,6-Bis(triethoxysilyl)hexane is classified as causing skin and serious eye irritation.[3] Upon contact with water or moisture, it will hydrolyze to release ethanol.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles or a face shield, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. Avoid all contact with skin, eyes, and clothing. Keep away from sources of ignition.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The exclusion of moisture is critical to maintain the compound's integrity.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Incineration is a common method for disposal.[3]
Conclusion
1,6-Bis(triethoxysilyl)hexane is a powerful and versatile molecule whose utility is rooted in the fundamental principles of silane chemistry. Its bifunctional nature, combining a flexible hydrocarbon spacer with reactive triethoxysilyl end-groups, makes it an invaluable tool for materials scientists and drug development professionals. From enhancing the mechanical integrity of drug-eluting hydrogels to creating advanced functional surfaces on biomedical implants, its ability to form stable covalent linkages provides a robust platform for innovation in advanced materials. A thorough understanding of its structure, synthesis, and reaction mechanisms is key to unlocking its full potential in next-generation scientific applications.
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Organic Letters. (2025). Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions. Retrieved from [Link]
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SIKÉMIA. (n.d.). 1,6-Bis(triethoxysilyl)hexane. Retrieved from [Link]
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SIKÉMIA. (n.d.). 1,6-Bis(trimethoxysilyl)hexane. Retrieved from [Link]
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ACS Catalysis. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Retrieved from [Link]
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1,6-Bis(triethoxysilyl)hexane safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 1,6-Bis(triethoxysilyl)hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(triethoxysilyl)hexane is a bifunctional organosilane compound utilized as a crosslinking agent, adhesion promoter, and surface modifier in the synthesis of advanced materials and polymers.[1][2] Its dipodal structure, featuring a flexible hexane chain and two reactive triethoxysilyl groups, allows for the creation of materials with enhanced thermal stability and mechanical properties.[1] While invaluable in research and development, its safe and effective use is contingent upon a thorough understanding of its chemical properties and associated hazards.
This guide provides a comprehensive overview of the safety data and handling protocols for 1,6-Bis(triethoxysilyl)hexane. As a Senior Application Scientist, the intent is not merely to list procedures, but to provide the causal reasoning behind them, enabling researchers to build a self-validating system of safety in their laboratories.
Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These parameters dictate storage conditions, predict reactivity, and inform the selection of appropriate personal protective equipment.
| Property | Value | Source |
| Chemical Name | 1,6-Bis(triethoxysilyl)hexane | [3] |
| Synonyms | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |
| CAS Number | 52034-16-9 | [3] |
| Molecular Formula | C18H42O6Si2 | |
| Molecular Weight | 410.7 g/mol | |
| Appearance | Colorless to Light yellow clear liquid | [4] |
| Flash Point | 108 °C | [5] |
| Specific Gravity | 1.02 (20/20) | [4] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), 1,6-Bis(triethoxysilyl)hexane is classified as an irritant. The primary hazards are associated with direct contact.
| GHS Classification | Hazard Statement | Precautionary Codes |
| Skin Irritation, Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
These classifications underscore the necessity of preventing direct contact through the mandatory use of appropriate personal protective equipment.
The Principle of Hydrolysis: A Core Safety Consideration
The most significant, yet often overlooked, aspect of handling alkoxysilanes is their reactivity with water. The triethoxysilyl groups will hydrolyze upon contact with moisture—including atmospheric humidity—to release ethanol.
Reaction: Si(OCH₂CH₃)₃ + 3H₂O → Si(OH)₃ + 3CH₃CH₂OH (Ethanol)
While ethanol is less toxic than the methanol released by trimethoxysilyl analogues, its generation is a critical safety consideration.[6][7] This reaction dictates several key handling principles:
-
Moisture Sensitivity: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and pressure buildup from ethanol vapor.[3]
-
Ventilation: Handling the compound in a well-ventilated area or a chemical fume hood is crucial to prevent the accumulation of ethanol vapors.[3]
-
Incompatibility: The reactivity with water makes it incompatible with aqueous solutions and protic solvents unless hydrolysis is the intended reaction. It is also incompatible with strong oxidizing agents.[6][8]
Understanding this hydrolytic instability is paramount. A researcher who appreciates why a container must be kept tightly sealed is less likely to forget this critical step than one who is merely following a rule.
Hierarchy of Controls for Safe Handling
A systematic approach to safety involves implementing a hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: Hierarchy of Risk Control Measures.
For 1,6-Bis(triethoxysilyl)hexane, elimination and substitution are often impractical. Therefore, the focus lies heavily on robust engineering controls, strict administrative protocols, and the correct use of Personal Protective Equipment (PPE).
Standard Operating Procedures (SOPs)
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected based on the specific hazards of the material.[9]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[10] | Protects against splashes that can cause serious eye irritation.[3] Contact lenses should not be worn.[6] |
| Hand Protection | Neoprene or nitrile rubber gloves.[6] | Provides a chemical barrier to prevent skin irritation.[3] Gloves should be inspected before use and removed properly to avoid contaminating the skin.[10] |
| Body Protection | A lab coat or chemically resistant apron. | Protects against incidental skin contact from small splashes or spills.[10] |
| Respiratory Protection | Generally not required if handled within a fume hood. For significant aerosol generation or spill cleanup outside of a hood, a NIOSH-certified organic vapor respirator is recommended.[6][9] | Protects against inhalation of vapors or aerosols which may cause respiratory tract irritation.[6] |
Safe Handling and Storage Protocol
-
Preparation: Ensure a chemical fume hood is operational. Have an emergency eyewash station and safety shower readily accessible.[6]
-
Container Handling: Before opening, allow the container to reach room temperature to prevent moisture condensation from the air into the cold liquid.
-
Inert Atmosphere: If the material is to be stored and reused, flush the headspace of the container with a dry, inert gas (e.g., nitrogen or argon) before resealing.[3]
-
Dispensing: Ground and bond containers when transferring large quantities to prevent static discharge. Use only non-sparking tools.[11]
-
Avoidance: Avoid all eye and skin contact and do not breathe vapor and mist.[12]
-
Hygiene: Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials like oxidizing agents and moisture.[3][6]
Accidental Release and Spill Cleanup Protocol
Prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.
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hydrolysis and condensation mechanism of 1,6-Bis(triethoxysilyl)hexane
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 1,6-Bis(triethoxysilyl)hexane
Introduction: Bridging the Organic and Inorganic Worlds
1,6-Bis(triethoxysilyl)hexane (BTSEH) is a bifunctional organosilane, a molecule designed to act as a robust bridge between organic and inorganic domains.[1] As a member of the bridged polysilsesquioxane precursor family, its structure is characterized by two triethoxysilyl groups connected by a flexible hexane chain.[2][3] This unique architecture is the foundation for creating advanced organic-inorganic hybrid materials through the sol-gel process.[1][3] The transformation from a monomeric liquid precursor into a solid, three-dimensional network is governed by two fundamental chemical reactions: hydrolysis and condensation.[4][5]
This guide provides a detailed exploration of these core mechanisms. We will dissect the reaction pathways, examine the critical factors that control the reaction kinetics and final material structure, and provide field-proven protocols for synthesis and analysis. Understanding these principles is paramount for researchers and scientists aiming to engineer materials with precisely tailored properties for applications ranging from advanced coatings to drug delivery systems.
Part 1: The Hydrolysis Mechanism - Activating the Precursor
The journey from a stable liquid precursor to a reactive intermediate begins with hydrolysis. In this initial stage, the ethoxy groups (–OC₂H₅) attached to the silicon atoms are replaced by hydroxyl groups (–OH), with ethanol produced as a byproduct. This is not an instantaneous conversion but a stepwise process that can be meticulously controlled.
The overall reaction for one of the silyl groups can be represented as:
R-Si(OC₂H₅)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3C₂H₅OH
Where R represents the -(CH₂)₆-Si(OC₂H₅)₃ moiety for the first silyl group and the growing polymer network for subsequent reactions. This process sequentially forms partially hydrolyzed intermediates, such as R-Si(OC₂H₅)₂(OH) and R-Si(OC₂H₅)(OH)₂.[6][7]
The rate and extent of hydrolysis are not passive; they are actively dictated by the chemical environment, most notably the presence of a catalyst.
Catalytic Pathways: The Director's Cut
Both acid and base catalysis are employed to accelerate hydrolysis, each following a distinct bimolecular displacement (SN2-type) mechanism.[8][9][10]
-
Acid Catalysis: In an acidic medium, the process begins with the rapid protonation of an ethoxy group's oxygen atom.[8][9] This crucial first step makes the alkoxy group a better leaving group (ethanol) and renders the silicon atom more electrophilic. The electron-deficient silicon is now highly susceptible to a backside nucleophilic attack by water, leading to the displacement of ethanol and the formation of a silanol group (Si-OH). Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[7]
-
Base Catalysis: Under basic conditions, the attacking species is a hydroxide ion (OH⁻) or a deprotonated silanol group (silanolate anion, Si-O⁻).[9] These potent nucleophiles directly attack the silicon atom, forming a transient, pentacoordinate intermediate.[9][10] This intermediate then expels an ethoxide ion (⁻OC₂H₅), which is subsequently protonated by water to form ethanol.
The choice of catalyst is a critical experimental decision, as it not only influences the rate of hydrolysis but also profoundly impacts the subsequent condensation stage and the final polymer architecture.
Caption: Catalytic pathways for the first step of hydrolysis.
Key Factors Influencing Hydrolysis
Several parameters must be precisely controlled to achieve reproducible results:
| Factor | Description | Impact on Reaction |
| pH | The concentration of H⁺ or OH⁻ ions in the solution. | The hydrolysis rate exhibits a characteristic V-shaped curve, with a minimum around neutral pH (6.5-7) and increasing significantly in both acidic and basic conditions.[8][11] |
| Water/Silane Ratio (r) | The molar ratio of water to alkoxysilyl groups. | Increasing the water content generally accelerates hydrolysis up to a certain point.[9] A stoichiometric amount (r=3) is needed for complete hydrolysis of one triethoxysilyl group. |
| Solvent | A co-solvent, typically an alcohol like ethanol, is used to ensure the miscibility of the non-polar silane and polar water.[8] | The choice and concentration of solvent can affect reaction rates and the solubility of intermediate species. |
| Temperature | The reaction temperature. | Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction rate for both hydrolysis and condensation. |
Part 2: The Condensation Mechanism - Building the Network
Once reactive silanol (Si-OH) groups are formed, they begin to link together in condensation reactions, forming stable siloxane (Si-O-Si) bonds. This is the polymerization step that builds the inorganic backbone of the material. Condensation proceeds via two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bridge and a molecule of water. –Si–OH + HO–Si– ⇌ –Si–O–Si– + H₂O
-
Alcohol Condensation: A silanol group reacts with a residual, unhydrolyzed ethoxy group to form a siloxane bridge and a molecule of ethanol.[8] –Si–OH + C₂H₅O–Si– ⇌ –Si–O–Si– + C₂H₅OH
The catalyst used during hydrolysis continues to exert profound influence over the condensation process.
-
Under Acidic Conditions: Condensation is relatively slow and tends to occur preferentially between monomeric or less-branched species.[9] Hydrolysis is often faster than condensation, allowing for a higher concentration of silanols to form before significant polymerization occurs. This kinetic balance favors the formation of more linear, weakly branched polymer chains that can entangle to form a gel.
-
Under Basic Conditions: Condensation is rapid, often faster than hydrolysis, and favors reactions involving more highly substituted silicon centers. This leads to the formation of dense, highly branched clusters that grow into discrete colloidal particles.[9] The result is often a stable sol (a suspension of particles) rather than a continuous gel network.
The BTSEH monomer, with its two reactive ends joined by a flexible hexane spacer, polymerizes to form a bridged polysilsesquioxane network.[2][3] The hexane bridge is not merely a linker; it imparts flexibility and organic character to the otherwise rigid inorganic siloxane network.[1]
Caption: Formation of siloxane bonds and the resulting polymer network.
Part 3: Experimental Protocols and Characterization
Theoretical understanding must be paired with robust experimental practice. The following protocols provide a framework for the synthesis and analysis of BTSEH-derived materials.
Protocol 1: Acid-Catalyzed Sol-Gel Synthesis of a BTSEH-Derived Gel
This protocol describes a common method for producing a monolithic gel, leveraging the characteristics of acid catalysis to favor network formation.
Methodology:
-
Reagent Preparation: In a clean, dry flask, combine 1,6-Bis(triethoxysilyl)hexane (BTSEH) and absolute ethanol. The ethanol acts as a co-solvent to create a single-phase system with the aqueous solution to be added next.
-
Initiation of Hydrolysis: While stirring vigorously, slowly add a solution of dilute hydrochloric acid (e.g., 0.1 M HCl) to the BTSEH/ethanol mixture. The initial stirring, sometimes in an ice bath, helps to manage any exothermicity from hydrolysis.[2] The acid serves as the catalyst. The total amount of water added should correspond to the desired water-to-silane ratio (r).
-
Sol Formation: Continue stirring the solution at room temperature. The solution will remain clear as hydrolysis and the initial stages of condensation proceed. The duration of this step can range from minutes to hours, depending on the specific concentrations and temperature.
-
Gelation: Transfer the sol to a sealed container (e.g., a vial or petri dish) and leave it undisturbed. Over time (hours to days), the viscosity will increase until the solution no longer flows, indicating the gel point. This signifies the formation of a continuous polymer network spanning the entire volume.
-
Aging and Drying: The wet gel is typically aged in its mother liquor for a period (e.g., 24-48 hours) to allow for further condensation reactions, which strengthen the network. Subsequently, the solvent must be removed through a controlled drying process (e.g., slow evaporation or supercritical drying) to yield the final solid material (a xerogel or aerogel).
Causality Insight: The choice of acid catalysis is deliberate. It promotes a slower condensation rate relative to hydrolysis, allowing the silanol-functionalized monomers to form longer, more entangled chains essential for creating a monolithic gel rather than a precipitate of particles.
Protocol 2: In-Situ Monitoring of Reaction Kinetics
To truly understand the mechanism, one must observe the reaction as it happens. Spectroscopic techniques are invaluable for this purpose.
Using ²⁹Si NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for tracking the sol-gel process. ²⁹Si NMR can distinguish between silicon atoms based on the number of siloxane bonds they have formed.
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 1, but inside an NMR tube. Use deuterated solvents if necessary for locking.
-
Data Acquisition: Acquire ²⁹Si NMR spectra at regular time intervals from the moment the catalyst is added.
-
Spectral Analysis: The resulting spectra will show distinct peaks corresponding to different "T-species":
-
T⁰: A silicon atom with no siloxane bonds (e.g., R-Si(OH)₃).
-
T¹: A silicon atom with one siloxane bond (a chain end).
-
T²: A silicon atom with two siloxane bonds (a middle group in a chain).
-
T³: A silicon atom with three siloxane bonds (a fully condensed, cross-linking point).
-
-
Kinetic Modeling: By integrating the peak areas for each T-species over time, one can quantify the rate of disappearance of the monomer (T⁰) and the appearance of various condensed structures.[12] This provides direct, quantitative insight into the hydrolysis and condensation kinetics.
Trustworthiness Check: This method is self-validating. The sum of all T-species concentrations should remain constant throughout the experiment, providing an internal control for the accuracy of the measurements. Any significant loss of total NMR signal may indicate the formation of insoluble species or large colloids that are not detected by liquid-state NMR.[12]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
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Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(8), 1081-1092. [Link]
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Ambati, J., & Rankin, S. E. (2011). Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions. Journal of Colloid and Interface Science, 362(2), 345-353. [Link]
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Corriu, R. J. P., & Leclercq, D. (1996). Bridged Polysilsesquioxanes: Molecular Engineering of Hybrid Organic-Inorganic Materials. Angewandte Chemie International Edition in English, 35(13-14), 1420-1436. [Link]
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Imae, I., & Kobori, Y. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology, 108(2), 1-15. [Link]
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1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Kim, S., & Kim, S. (2002). Hydrolysis kinetics and stability of bis(triethoxysilyl)ethane in water-ethanol solution by FTIR spectroscopy. Journal of Sol-Gel Science and Technology, 25(3), 183-188. [Link]
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Introduction: Understanding the Dual Nature of 1,6-Bis(triethoxysilyl)hexane
An In-Depth Technical Guide to the Solubility of 1,6-Bis(triethoxysilyl)hexane
1,6-Bis(triethoxysilyl)hexane (CAS No. 52034-16-9) is a bifunctional organosilane that serves a critical role as a cross-linking agent and adhesion promoter in advanced materials science.[1] Its molecular architecture, featuring a flexible six-carbon hexane backbone flanked by two triethoxysilyl groups, imparts a unique duality of chemical properties that dictates its interaction with various solvents.[2] This guide provides a comprehensive exploration of the solubility characteristics of 1,6-Bis(triethoxysilyl)hexane, moving beyond simple miscibility to address the underlying chemical principles and reactions that govern its behavior in different solvent environments. For researchers and professionals in materials science and drug development, a thorough understanding of these interactions is paramount for optimizing formulation, surface modification, and polymerization processes.
Core Principles: The Interplay of Polarity and Reactivity
The solubility of any compound is governed by the adage "like dissolves like," which relates to the polarity of the solute and solvent molecules.[3][4] For 1,6-Bis(triethoxysilyl)hexane, we must consider two distinct regions of the molecule:
-
The Nonpolar Hexane Backbone: The -(CH₂)₆- chain is a classic nonpolar, aliphatic hydrocarbon structure. This segment promotes solubility in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene).
-
The Polar & Reactive Triethoxysilyl Groups: The -Si(OCH₂CH₃)₃ groups are significantly more polar. More importantly, the silicon-oxygen bonds (Si-O) are susceptible to hydrolysis, especially in the presence of water and a catalyst (acid or base).[5][6]
Therefore, predicting the solubility of 1,6-Bis(triethoxysilyl)hexane requires an assessment of not just physical dissolution but also potential chemical reaction with the solvent.
Caption: Reaction pathway in the presence of water.
Qualitative Solubility Summary
The following table summarizes the expected solubility behavior of 1,6-Bis(triethoxysilyl)hexane. This information is based on established chemical principles and data for analogous silanes. Experimental verification is strongly recommended for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility/Behavior | Primary Interaction Principle |
| Hydrocarbons | Hexane, Toluene | Miscible | "Like dissolves like"; nonpolar backbone dominates. [4][7] |
| Ethers | Diethyl Ether, THF | Miscible | Good solvation of both nonpolar and moderately polar moieties. |
| Ketones | Acetone, MEK | Soluble/Miscible | Polarity matching with the overall molecule. |
| Esters | Ethyl Acetate | Soluble/Miscible | Polarity matching. |
| Alcohols | Ethanol, Isopropanol | Miscible (if anhydrous) . Slow hydrolysis may occur if water is present. | Soluble, but potential for solvent-mediated hydrolysis. [8][9] |
| Water | H₂O | Insoluble & Reactive . Forms a separate phase and undergoes slow hydrolysis at the interface. [10][11][12] | Hydrolysis of ethoxysilyl groups to silanols, followed by condensation. [6] |
| Chlorinated Solvents | Dichloromethane | Miscible | Effective solvation of the organosilane structure. |
Experimental Protocol: Determination of Miscibility
Given the lack of standardized quantitative data, this protocol provides a reliable method for determining the miscibility of 1,6-Bis(triethoxysilyl)hexane in a laboratory setting.
Objective: To visually determine the miscibility of 1,6-Bis(triethoxysilyl)hexane in a selected aprotic solvent at various concentrations at room temperature.
Materials:
-
1,6-Bis(triethoxysilyl)hexane (purity >95%)
-
Selected anhydrous solvent (e.g., Toluene, THF, Ethyl Acetate)
-
Dry glass vials (e.g., 10 mL) with caps
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
Methodology:
-
Preparation: Ensure all glassware is thoroughly dried in an oven to remove any residual moisture, which could initiate hydrolysis.
-
Solvent Addition: Into a series of labeled, dry vials, add a precise volume of the solvent (e.g., 5.0 mL).
-
Solute Addition (Titration):
-
To the first vial, add a small, measured volume of 1,6-Bis(triethoxysilyl)hexane (e.g., 0.1 mL).
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the solution against a well-lit background. Look for any signs of immiscibility, such as cloudiness (turbidity), phase separation (layering), or the formation of droplets. [3] * If the solution is clear and homogenous, the silane is miscible at that concentration.
-
-
Incremental Addition: Continue adding small, incremental volumes of the silane to the subsequent vials (e.g., creating 5%, 10%, 25%, 50% v/v solutions) and repeat step 3 for each concentration.
-
Observation: If at any point the solution becomes cloudy or separates, the limit of solubility/miscibility has been exceeded. Note the concentration at which this occurs. If the mixture remains clear even at a 50:50 ratio, the two liquids can be considered fully miscible.
-
Safety Precautions: Conduct all work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. 1,6-Bis(triethoxysilyl)hexane and its hydrolysis products can be irritating to the eyes and respiratory system. [11]
Conclusion and Field Insights
The solubility of 1,6-Bis(triethoxysilyl)hexane is a tale of two functionalities. Its nonpolar hexane core renders it highly soluble in a wide array of common aprotic organic solvents, a crucial property for its use in coatings, adhesives, and composite formulations. However, its utility is intrinsically linked to the reactivity of its triethoxysilyl end groups. In the presence of protic solvents like water, the molecule undergoes hydrolysis and condensation rather than simple dissolution. This controlled reaction is the very mechanism that allows it to act as a coupling agent, forming robust siloxane bridges between organic and inorganic materials. For the application scientist, this means that solvent selection is not merely a question of creating a homogenous solution, but a critical parameter for controlling the kinetics of hydrolysis and condensation, thereby dictating the performance of the final material.
References
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LookChem. Cas 52034-16-9, 1,6-Bis(triethoxysilyl)hexane. [Link]
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Shin-Etsu Silicones. KBM-3066. [Link]
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Changfu Chemical. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. [Link]
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Solubility of Things. Silane - Solubility of Things. [Link]
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SIKÉMIA. 1,6-Bis(triethoxysilyl)hexane. [Link]
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Gelest, Inc. sib1832.0 - 1,6-bis(trimethoxysilyl)hexane Safety Data Sheet. [Link]
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KBR. Discussion On The Solubility Of Silane And Related Issues. [Link]
-
ResearchGate. Studies of interactions between silane coupling agents and cellulose fibers with liquid and solid-state NMR | Request PDF. [Link]
-
DTIC. Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. [Link]
-
Scilit. Hydrolysis kinetics and stability of bis(triethoxysilyl)ethane in water-ethanol solution by FTIR spectroscopy. [Link]
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Gelest, Inc. 1,6-BIS(TRICHLOROSILYL)HEXANE Safety Data Sheet. [Link]
-
Semantic Scholar. Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. [Link]
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ResearchGate. Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. [Link]
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Quora. Is hexane soluble, insoluble or slightly soluble in rubbing alcohol?. [Link]
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thermal degradation profile of 1,6-Bis(triethoxysilyl)hexane
An In-depth Technical Guide to the Thermal Degradation Profile of 1,6-Bis(triethoxysilyl)hexane (BTESH)
Abstract
1,6-Bis(triethoxysilyl)hexane (BTESH), a bifunctional organosilane, serves as a critical crosslinking agent and adhesion promoter in the formulation of advanced materials.[1][2][3] Its efficacy and the long-term stability of the resulting products are intrinsically linked to its behavior at elevated temperatures. This technical guide provides a comprehensive analysis of the thermal degradation profile of BTESH, designed for researchers, scientists, and drug development professionals. By elucidating the fundamental chemical mechanisms, outlining rigorous analytical protocols, and presenting a cohesive degradation model, this document offers the field-proven insights necessary to optimize processing parameters and predict material performance. We will explore the multi-stage degradation process, beginning with low-temperature hydrolysis and condensation, followed by high-temperature pyrolysis of the hydrocarbon backbone, providing a self-validating framework for its characterization.
Introduction to 1,6-Bis(triethoxysilyl)hexane (BTESH)
1,6-Bis(triethoxysilyl)hexane (CAS No: 52034-16-9) is an organosilane characterized by a central hexane bridge connecting two triethoxysilyl functional groups. This unique dipodal structure allows it to form robust, flexible, and chemically resistant cross-linked networks, making it an invaluable component in coatings, adhesives, and composites.[3]
The molecule's performance is predicated on the reactivity of its terminal silicon-ethoxy (Si-O-Et) bonds. These groups can undergo hydrolysis and condensation to form a stable inorganic siloxane (Si-O-Si) network, while the organic hexane linker imparts flexibility and hydrophobicity. Understanding the thermal limits of both the silane functional groups and the organic linker is paramount for defining curing schedules, establishing maximum operating temperatures, and ensuring the long-term reliability of materials derived from BTESH.
Fundamental Mechanisms of Thermal Degradation
The thermal degradation of BTESH is not a monolithic event but a sequence of distinct chemical transformations occurring across different temperature regimes. A comprehensive understanding requires dissecting this process into two primary stages: initial hydrolysis and condensation, followed by the pyrolysis of the organic backbone at higher temperatures.
Stage I: Hydrolysis and Condensation (Low-Temperature Regime)
This initial stage is foundational to the formation of a stable siloxane network and is often a desired, controlled reaction during material curing. It involves two key steps that can be initiated by atmospheric moisture and accelerated by heat.[4][5]
-
Hydrolysis: The ethoxy groups (–OCH₂CH₃) on the silicon atoms react with water to form reactive silanol groups (–OH) and ethanol as a byproduct.[6] This reaction proceeds stepwise, converting the triethoxysilyl groups into various silanol species.
-
Condensation: The newly formed silanol groups are unstable and readily react with each other or with remaining ethoxy groups to form stable, covalent siloxane bonds (Si–O–Si), releasing water or ethanol.[4][6][7] This polycondensation reaction is what builds the cross-linked inorganic polymer network.
The causality behind this process is the inherent reactivity of the Si-O bond, which is susceptible to nucleophilic attack by water, a reaction catalyzed by either acidic or basic conditions.[6]
Stage II: Pyrolysis of the Organic Backbone (High-Temperature Regime)
Once the siloxane network is largely formed, further increases in temperature will initiate the degradation of the organic hexane linker. The stability of this C-C backbone defines the ultimate thermal limit of the material.
The thermal decomposition of n-hexane has been shown to proceed primarily through the cleavage of its C-C bonds, which are energetically weaker than the C-H bonds.[8] The process is expected to initiate with the scission of the central C₃-C₄ bond in the hexane chain, leading to the formation of various smaller hydrocarbon radicals. These radicals can then participate in a cascade of secondary reactions, producing a mixture of gaseous products, including hydrogen, methane, ethylene, ethane, and propylene.[8]
Analytical Characterization of Thermal Degradation
To experimentally validate the proposed degradation model, a suite of thermal analysis techniques is employed. Each provides a unique and complementary piece of the puzzle.
-
Thermogravimetric Analysis (TGA): This is the cornerstone technique for studying thermal degradation. TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[9] The resulting TGA curve provides quantitative data on mass loss percentages and the temperature ranges of each degradation step.
-
Evolved Gas Analysis (EGA): To identify the chemical nature of the mass loss observed in TGA, the instrument is coupled to a secondary analytical tool.
-
TGA-FTIR (Fourier Transform Infrared Spectroscopy): As the sample degrades, the evolved gases are continuously transferred to an infrared spectrometer. The resulting IR spectra allow for the real-time identification of gaseous products (e.g., water, ethanol, CO₂, hydrocarbons) based on their unique vibrational fingerprints.[7]
-
TGA-MS (Mass Spectrometry): Alternatively, the evolved gases can be sent to a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio, providing unambiguous identification of the decomposition products.[10]
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It can distinguish between endothermic events (like melting or evaporation) and exothermic events (like curing or oxidative decomposition), providing critical energetic information that complements the mass loss data from TGA.
Experimental Protocol: TGA-FTIR Analysis of BTESH
This protocol provides a self-validating system for characterizing the thermal degradation profile of BTESH. The simultaneous collection of mass loss (TGA) and evolved gas identity (FTIR) ensures that each observed thermal event is directly correlated with a specific chemical process.
Instrumentation and Materials
-
Thermogravimetric Analyzer (TGA) coupled to an FTIR spectrometer via a heated transfer line.
-
Sample Pans: High-purity alumina or platinum crucibles.
-
BTESH Sample: As-received liquid.
-
Purge Gas: High-purity Nitrogen (or Air/O₂ for oxidative studies).
Sample Preparation
-
Tare an empty TGA crucible on a microbalance.
-
Using a micropipette, dispense 5-10 mg of liquid BTESH into the crucible.
-
Record the precise initial mass.
-
Immediately place the crucible onto the TGA autosampler or balance mechanism to minimize evaporation and exposure to atmospheric moisture.
TGA Method Parameters
| Parameter | Value | Rationale |
| Purge Gas | Nitrogen, 50 mL/min | Provides an inert atmosphere to study pyrolysis without oxidation. |
| Initial Temp. | 30 °C | Start below any expected thermal events. |
| Heating Rate | 10 °C/min | A standard rate that balances resolution and experimental time.[7][11] |
| Final Temp. | 800 °C | Ensures complete degradation of the organic components.[9] |
| Isotherm | Hold at 105°C for 10 min | Optional step to remove any adsorbed water or residual solvent. |
FTIR Gas Cell Parameters
| Parameter | Value | Rationale |
| Transfer Line Temp. | 250 °C | Prevents condensation of evolved high-boiling-point products. |
| Gas Cell Temp. | 250 °C | Maintains gases in the vapor phase for accurate IR analysis. |
| Spectral Range | 4000 - 650 cm⁻¹ | Covers the characteristic absorption bands for most organic gases. |
| Scan Frequency | Every 30 seconds | Provides good temporal resolution to correlate with TGA events. |
Step-by-Step Procedure
-
Load the prepared sample crucible into the TGA furnace.
-
Start the TGA-FTIR method with the defined parameters.
-
The instrument will automatically heat the sample while recording mass loss, temperature, and time.
-
Simultaneously, the FTIR will collect spectra of the evolved gases at the specified frequency.
-
The experiment concludes when the final temperature is reached.
-
Allow the furnace to cool before removing the sample residue.
Data Analysis and Interpretation
-
Analyze the TGA curve (% mass vs. Temperature) to identify the onset temperatures and total mass loss for each degradation step.
-
Analyze the derivative of the TGA curve (DTG) to find the temperatures of maximum degradation rate (peak temperatures).
-
For each mass loss event, examine the corresponding time-resolved FTIR spectra.
-
Generate a Gram-Schmidt plot, which shows total IR absorbance over time, to visualize when gases are evolving.
-
Extract individual spectra at key temperatures (e.g., at DTG peaks) and identify the gaseous components by comparing their absorption bands to reference libraries (e.g., H₂O, Ethanol, CO₂, CH₄).
Expected Thermal Degradation Profile and Data
Based on the established mechanisms, the thermal analysis of BTESH in an inert atmosphere is expected to reveal a distinct multi-stage degradation profile.
Table 1: Summary of Expected TGA Events for BTESH (Inert Atmosphere)
| Temperature Range (°C) | Approx. Mass Loss (%) | Corresponding Chemical Event |
| 100 - 300 | Variable (depends on H₂O) | Stage I: Hydrolysis of Si-OEt groups and condensation of Si-OH groups, evolving ethanol and water.[4] |
| 300 - 600 | ~40-50% | Stage II: Pyrolysis of the C₆H₁₂ alkane bridge, evolving a mixture of smaller hydrocarbons.[8][9] |
| > 600 | - | Formation of a stable silicon oxycarbide / silica residue. |
Table 2: Key Evolved Gas Signatures for FTIR Identification
| Evolved Gas | Key IR Absorption Bands (cm⁻¹) | Associated Degradation Stage |
| Water (H₂O) | 3500-3900, 1500-1800 | Stage I (Condensation) |
| Ethanol (C₂H₅OH) | 3600-3700 (O-H), 2850-3000 (C-H), ~1050 (C-O) | Stage I (Hydrolysis) |
| Alkanes (e.g., CH₄) | 2850-3000, ~1300 | Stage II (Pyrolysis) |
| Alkenes (e.g., C₂H₄) | 2950-3100, ~1640 (C=C), ~950 | Stage II (Pyrolysis) |
| Carbon Dioxide (CO₂) | 2300-2400 | Stage II (Minor product in inert atm.) |
Conclusion and Field-Proven Insights
The thermal degradation of 1,6-Bis(triethoxysilyl)hexane is a well-defined, multi-stage process that can be reliably characterized using established thermal analysis techniques like TGA-FTIR. The profile is dominated by two key events: low-temperature hydrolysis and condensation (~100-300 °C) leading to the formation of a siloxane network, and high-temperature pyrolysis (~300-600 °C) of the flexible hexane linker.
For researchers and drug development professionals utilizing silane-based materials, these insights are critical:
-
Curing Optimization: The Stage I degradation is, in fact, the curing reaction. TGA/DSC can be used to determine the optimal temperature and time required to achieve full cross-linking without initiating the premature decomposition of the organic components.
-
Material Stability: The onset of Stage II pyrolysis defines the upper service temperature limit for any material incorporating BTESH. Exceeding this temperature will lead to irreversible degradation of the polymer network, compromising mechanical integrity and performance.
-
Formulation Effects: The presence of fillers, catalysts, or other additives can significantly alter the degradation profile. The analytical framework described herein provides a robust method for evaluating the thermal stability of final formulations, not just the neat crosslinker.
By applying this in-depth understanding of the thermal degradation profile, scientists can make informed decisions in the design, processing, and application of BTESH-containing materials, ensuring both optimal performance and long-term reliability.
References
- American Chemical Society. (n.d.). Decomposition kinetics and thermochemistry of bis(dimethylamino)silane: A theoretical study. ACS Fall 2025.
- National Institutes of Health. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC.
- Optident. (n.d.). Bis-Silane Part B Safety Data Sheet.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of 7 and GO‐Silane.
- BISCO Inc. (n.d.). Bis-Silane Part A.
- ResearchGate. (n.d.). TGA curves for various silanized SN.
- UKM. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA- 15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP.
- BISCO Inc. (2022). Bis-Silane Part B Safety Data Sheet.
- (n.d.). Hydrothermal Degradation of Bis-Silane Films.
- ACS Publications. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.
- Gelest, Inc. (2015). 1,6-bis(trimethoxysilyl)hexane Safety Data Sheet.
- SciELO. (n.d.). FTIR thermal analysis on organofunctionalized silica gel.
- National Institutes of Health. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. PMC.
- (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
-
(n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION. Retrieved from [Link]
- ResearchGate. (n.d.). Insights into the Silanization Processes of Silica with and without Acid-Base Additives via TG-FTIR and Kinetic Simulation.
- ResearchGate. (n.d.). FTIR Thermal Analysis on Organofunctionalized Silica Gel.
- SIKÉMIA. (n.d.). 1,6-Bis(triethoxysilyl)hexane.
- SIKÉMIA. (n.d.). 1,6-Bis(trimethoxysilyl)hexane.
- Changfu Chemical. (n.d.). 1,6 Bis(Trimethoxysilyl) Hexane, CAS 87135-01-1.
- ResearchGate. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
- BOC Sciences. (n.d.). CAS 87135-01-1 1,6-Bis(trimethoxysilyl)hexane.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent.
- Shin-Etsu Silicones. (n.d.). KBM-3066.
- AFINITICA. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
- Frontiers. (n.d.). Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory.
- (n.d.). Ph.D. Thesis.
- TCI Chemicals. (n.d.). 1,6-Bis(trimethoxysilyl)hexane 87135-01-1.
- Hangzhou Keying Chem Co., Ltd. (n.d.). 87135-01-1 | 1,6-BIS(TRIMETHOXYSILYL)HEXANE.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,6-Bis(trimethoxysilyl)hexane 87135-01-1.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1,6-Bis(trimethoxysilyl)hexane 87135-01-1.
- Benchchem. (2025). The Chemistry of Triethoxysilane Hydrolysis and Condensation.
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spectroscopic data (NMR, FT-IR) for 1,6-Bis(triethoxysilyl)hexane
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Bis(triethoxysilyl)hexane
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 1,6-Bis(triethoxysilyl)hexane (CAS No. 52034-16-9), a widely utilized difunctional organosilane crosslinking agent.[1] As a molecule integral to the formation of organic-inorganic hybrid materials, a thorough understanding of its structural verification via spectroscopic methods is paramount for researchers in materials science and chemical synthesis. This document presents a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided to ensure scientific integrity and reproducibility.
Introduction: The Molecular Architecture and Utility
1,6-Bis(triethoxysilyl)hexane is a linear aliphatic silane featuring a central hexane chain capped at both ends by triethoxysilyl functional groups. Its chemical formula is C₁₈H₄₂O₆Si₂ with a molecular weight of 410.70 g/mol .[1][2] This structure makes it an ideal candidate for use as a hydrophobic crosslinking agent and adhesion promoter, capable of bridging organic polymer chains or bonding organic materials to inorganic substrates upon hydrolysis and condensation of its ethoxy groups.[1] Accurate spectroscopic characterization is the cornerstone of quality control, ensuring the purity and structural integrity of the material before its application.
Molecular Structure
The structure of 1,6-Bis(triethoxysilyl)hexane is foundational to understanding its spectral output.
Caption: Correlation of proton environments to ¹H NMR signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of 1,6-Bis(triethoxysilyl)hexane in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a standard 300 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Given the symmetry of 1,6-Bis(triethoxysilyl)hexane, four distinct carbon signals are anticipated in a proton-decoupled spectrum.
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| 1 | -O-C H₂-CH₃ | ~ 58.4 |
| 2 | -CH₂-C H₂-CH₂-Si- | ~ 32.8 |
| 3 | -O-CH₂-C H₃ | ~ 18.3 |
| 4 | Si-C H₂-CH₂- | ~ 11.5 |
Note: Chemical shifts are predicted based on analogous structures and may vary slightly. [3][4][5][6]
Interpretation of the ¹³C NMR Spectrum
-
Signal 1 at ~58.4 ppm: This is the most downfield signal, corresponding to the methylene carbons of the ethoxy groups (-O-C H₂-). The direct attachment to the electronegative oxygen atom causes significant deshielding.
-
Signal 2 at ~32.8 ppm: This signal arises from the central methylene carbons of the hexane linker (-CH₂-C H₂-CH₂-Si-).
-
Signal 3 at ~18.3 ppm: This peak represents the methyl carbons of the ethoxy groups (-C H₃), typically found in the upfield region of the spectrum.
-
Signal 4 at ~11.5 ppm: The most upfield signal corresponds to the methylene carbons directly bonded to the silicon atoms (Si-C H₂-). The electropositive nature of silicon results in increased shielding compared to the other sp³ carbons in the chain.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 50-100 mg of the compound in ~0.7 mL of CDCl₃.
-
Instrument Setup: Use a spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm). [7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [8][9]
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2975-2885 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 1465-1440 | C-H Bend (Scissoring) | CH₂ | Medium |
| 1390 | C-H Bend (Umbrella) | CH₃ | Medium |
| 1100-1080 | Si-O-C Asymmetric Stretch | Triethoxysilyl | Very Strong, Broad |
| 960 | Si-O-C Symmetric Stretch | Triethoxysilyl | Strong |
| ~790 | Si-C Stretch / CH₂ Rock | Si-CH₂ | Medium-Strong |
Note: Frequencies are based on established correlation tables for organosilicon compounds. [8][10][11]
Interpretation of the FT-IR Spectrum
The FT-IR spectrum is dominated by a few key features that confirm the molecule's identity.
-
C-H Stretching Region (2975-2885 cm⁻¹): A series of strong, sharp peaks in this region confirms the presence of the aliphatic hexane chain and the ethyl groups.
-
Si-O-C Stretching Region (1100-960 cm⁻¹): The most prominent and diagnostic feature of the spectrum is a very strong and broad absorption band centered around 1080 cm⁻¹, with a shoulder or separate peak around 960 cm⁻¹. This powerful absorption is characteristic of the Si-O-C linkages of the triethoxysilyl groups and is a definitive marker for this class of compounds. [12][13][14]* Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions from C-H bending, Si-C stretching, and CH₂ rocking vibrations. [9]The bands around 1465 cm⁻¹ and 1390 cm⁻¹ are due to the bending of the CH₂ and CH₃ groups, respectively. A notable band around 790 cm⁻¹ can be attributed to Si-C stretching and CH₂ rocking modes.
Caption: Correlation of key FT-IR absorptions to functional groups.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the neat liquid 1,6-Bis(triethoxysilyl)hexane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment first. Then, place the prepared sample in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides an unambiguous structural confirmation of 1,6-Bis(triethoxysilyl)hexane. The ¹H and ¹³C NMR spectra verify the symmetric C₁₈ aliphatic structure and the presence and connectivity of the triethoxysilyl groups. The FT-IR spectrum provides definitive evidence for the key functional groups, most notably the characteristic and intense Si-O-C absorption. Together, these techniques form a robust analytical workflow for the quality assurance and structural verification of this important chemical crosslinker, empowering researchers to use it with confidence in their applications.
References
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Choi, S. W., & Lee, D. (Year). FTIR Spectra of SiOC Films. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
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Duong, A. (2008). Detection of organosilanes with surface enhanced infrared spectroscopy. SJSU ScholarWorks. [Link]
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Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]
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Tosheva, L. (2024). Infrared Spectroscopic Analysis of the Synthesized Organosilicon Oligomer. Zenodo. [Link]
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Zech, G., et al. (n.d.). Triethoxysilane, Tetraethoxysilane and Hexaethoxydisiloxane – Three Complementary Reagents for the Synthesis of Hydrogen-Rich. Zeitschrift für Naturforschung. [Link]
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Cho, H.-G., & Andrews, L. (2016). Infrared Spectra and Density Functional Calculations for Singlet CH2═SiX2 and Triplet HC–SiX3 and XC–SiX3 Intermediates in Reactions of Laser-Ablated Silicon Atoms with Di-, Tri-, and Tetrahalomethanes. ACS Publications. [Link]
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Cho, H.-G., & Andrews, L. (2016). Infrared Spectra and Density Functional Calculations for Singlet CH2═SiX2 and Triplet HC-SiX3 and XC-SiX3 Intermediates in Reactions of Laser-Ablated Silicon Atoms with Di-, Tri-, and Tetrahalomethanes. PubMed. [Link]
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SpectraBase. (n.d.). Alkyl C3 triethoxysilane carbonate - Optional[13C NMR] - Chemical Shifts. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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D'Amelia, R. P., et al. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry, 7(1), 5-13. [Link]
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A Senior Application Scientist's Guide to 1,6-Bis(triethoxysilyl)hexane: Commercial Sourcing and Purity Verification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Bifunctional Silane Crosslinker
1,6-Bis(triethoxysilyl)hexane (CAS No. 52034-16-9) is a bifunctional organosilane that serves as a molecular bridge in advanced materials synthesis.[1] Its structure, featuring a flexible six-carbon hexane backbone terminated by two triethoxysilyl groups, allows it to form durable covalent bonds with both inorganic surfaces (like silica and metal oxides) and organic polymers. This dual reactivity makes it an indispensable crosslinking agent and adhesion promoter in the development of high-performance hybrid materials, surface modifications, and specialized coatings.
In sensitive fields such as drug development and biomedical device manufacturing, the purity and consistency of this reagent are not merely desirable—they are paramount. The presence of unreacted precursors, oligomeric byproducts, or hydrolysis products can unpredictably alter the mechanical, chemical, and biocompatibility properties of the final product. This guide provides a framework for navigating the commercial supplier landscape and establishing robust, in-house methods for purity verification.
The Commercial Supplier Landscape
Sourcing high-quality 1,6-Bis(triethoxysilyl)hexane requires careful evaluation of potential suppliers. While numerous chemical manufacturers and distributors list this product, their specifications, available documentation, and quality control standards can vary significantly.
Key Suppliers and Stated Purity Grades
Prominent suppliers in the specialty chemical space offer 1,6-Bis(triethoxysilyl)hexane, typically with purities assessed by Gas Chromatography (GC). It is crucial to understand that the listed purity is a general specification and lot-to-lot variability can exist.
| Supplier | Example Product Number | Stated Purity (Typical) | Analysis Method |
| TCI America | B6035 | >96.0% | GC |
| Gelest | SIB1660.0 | 95% (related 1,6-Bis(trimethoxysilyl)hexane is >95%) | Not specified |
| SIKÉMIA | SIK41001-30 | 97% | Not specified |
| Shanghai Minstar Chemical | 52034-16-9 | 99% | Not specified |
This table represents a snapshot of available data and is for illustrative purposes. Researchers should always consult the latest documentation from the supplier.[1][2][3]
Beyond the Catalog: The Importance of Documentation
For any critical application, the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are essential documents. The CoA provides lot-specific data on purity and the analytical methods used for its determination. The SDS contains vital information on handling, storage, and potential hazards, including reactivity with moisture which can lead to the release of ethanol and the formation of siloxane impurities.[4]
Understanding the Impurity Profile
The primary route for synthesizing 1,6-Bis(triethoxysilyl)hexane is the platinum-catalyzed hydrosilylation of 1,5-hexadiene with triethoxysilane. This process, while efficient, can introduce several types of impurities that affect performance.
Common Impurities Include:
-
Unreacted Precursors: Residual 1,5-hexadiene or triethoxysilane.
-
Side-Reaction Products: Isomers formed by non-terminal addition of the silyl group.
-
Oligomeric Species: Partially hydrolyzed and condensed siloxanes (e.g., dimers, trimers) formed by exposure to moisture.
-
Catalyst Residues: Trace amounts of the platinum catalyst.
The presence of moisture is particularly detrimental, as it initiates the hydrolysis of the ethoxy groups, leading to the formation of silanols. These silanols can then condense to form siloxane bridges, resulting in oligomerization and an increase in viscosity, which can compromise the material's processability and final properties.
Workflow for Supplier Qualification and Material Verification
A systematic approach is necessary to ensure the selection of a high-quality, reliable source of 1,6-Bis(triethoxysilyl)hexane. The following workflow provides a self-validating system for qualifying a new supplier or a new lot from an existing supplier.
Experimental Protocols for Purity Verification
Relying solely on a supplier's CoA is insufficient for critical applications. Independent verification is a cornerstone of good scientific practice. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for this purpose.[5]
Protocol: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC-FID is a robust method for quantifying the purity of volatile and semi-volatile compounds. It separates the main component from lower boiling point impurities (like unreacted starting materials) and higher boiling point oligomers. The area percent report provides a reliable estimation of purity.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (w/v) solution of 1,6-Bis(triethoxysilyl)hexane in anhydrous hexane. Causality: Anhydrous solvent is critical to prevent on-column hydrolysis.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 or equivalent with FID.
-
Column: Agilent DB-5 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Detector Temperature (FID): 320°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol: Structural Confirmation and Purity by ¹H NMR Spectroscopy
Rationale: ¹H NMR provides unambiguous structural confirmation and can detect impurities containing protons, including hydrolysis byproducts (showing Si-OH) and residual ethanol.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~10 mg of 1,6-Bis(triethoxysilyl)hexane into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, non-protic solvent for organosilane analysis.
-
Cap the tube and invert several times to mix.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Scans: 16.
-
Relaxation Delay (d1): 5 seconds. Causality: A longer delay ensures full relaxation of protons for accurate integration and quantification.
-
-
Data Analysis:
-
Expected Chemical Shifts (δ, ppm):
-
~3.81 (q, 12H, -O-CH₂ -CH₃)
-
~1.34 (m, 8H, -Si-CH₂-CH₂ -CH₂ -CH₂-CH₂ -CH₂-Si-)
-
~1.22 (t, 18H, -O-CH₂-CH₃ )
-
~0.61 (m, 4H, -Si-CH₂ -CH₂-)
-
-
Purity Assessment: Integrate the characteristic peaks. The presence of a broad singlet between 2-5 ppm could indicate Si-OH groups from hydrolysis. A quartet at ~3.6 ppm and a triplet at ~1.2 ppm, not corresponding to the main species, would indicate free ethanol.
-
Conclusion
For researchers in high-stakes fields, the integrity of starting materials like 1,6-Bis(triethoxysilyl)hexane is non-negotiable. A procurement strategy must extend beyond simple catalog orders to include rigorous supplier vetting, careful review of lot-specific documentation, and mandatory in-house analytical verification. By implementing the workflows and protocols detailed in this guide, scientists can ensure the quality and consistency of this critical crosslinking agent, thereby enhancing the reliability and reproducibility of their research and development outcomes.
References
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Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. Retrieved from [Link]
-
Shin-Etsu Silicones. (n.d.). KBM-3066. Retrieved from [Link]
-
SIKÉMIA. (n.d.). 1,6-Bis(triethoxysilyl)hexane. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet for 1,6-BIS(TRIMETHOXYSILYL)HEXANE. Retrieved from [Link]
-
ACS Publications. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry. Retrieved from [Link]
-
Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]
-
PubChem. (n.d.). 1,6-bis(triethoxysilyl)hexane. Retrieved from [Link]
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National Institutes of Health (NIH). (2017). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Retrieved from [Link]
-
PubMed. (1999). Methods for Detecting Silicones in Biological Matrixes. Analytical Chemistry. Retrieved from [Link]
-
SIKÉMIA. (n.d.). 1,6-Bis(trimethoxysilyl)hexane. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: 1,6-Bis(triethoxysilyl)hexane as a Hydrophobic Crosslinking Agent
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Introduction: The Molecular Architecture of Hydrophobicity
1,6-Bis(triethoxysilyl)hexane, often abbreviated as BTESH, is a bifunctional organosilane that has emerged as a critical tool for imparting hydrophobicity and durability to a wide array of materials. Its unique molecular structure is the key to its functionality. At its core is a flexible six-carbon hexane chain (-(CH₂)₆-), which provides a fundamental hydrophobicity and mechanical flexibility to the resulting crosslinked network.[1][2] Flanking this central chain are two triethoxysilyl groups (-Si(OCH₂CH₃)₃). These terminal groups are the reactive sites, enabling BTESH to chemically bond with hydroxyl-rich surfaces and with itself to form a stable, three-dimensional siloxane network (Si-O-Si).
This dual nature—a hydrophobic aliphatic backbone and reactive silyl ether ends—makes BTESH an exceptional crosslinking agent. It doesn't just coat a surface; it integrates into the material's structure, creating a robust, covalently bonded network that repels water and enhances mechanical properties. These characteristics are highly sought after in fields ranging from advanced coatings and aerospace materials to biomedical devices and drug delivery systems.[1][2][]
Mechanism of Action: The Sol-Gel Transformation
The efficacy of BTESH as a crosslinking agent is governed by the classic sol-gel process, which occurs in two primary, often simultaneous, stages: hydrolysis and condensation.[4][5][6] Understanding this mechanism is crucial for controlling the reaction kinetics and tailoring the final properties of the material.
-
Hydrolysis: In the presence of water (and typically an acid or base catalyst), the ethoxy groups (-OCH₂CH₃) on the silicon atoms are replaced by hydroxyl groups (-OH), forming reactive silanols. This reaction releases ethanol as a byproduct. The rate of hydrolysis can be precisely controlled by adjusting pH, water concentration, and temperature.[5][6]
-
Condensation: The newly formed silanol groups are highly reactive and will condense with each other (or with other hydroxyl groups on a substrate) to form stable silicon-oxygen-silicon (siloxane) bridges. This process releases water or ethanol and is the fundamental step that builds the crosslinked, inorganic-organic hybrid network.
The flexible hexane linker between the reactive silyl groups allows for the formation of a less rigid and more resilient network compared to shorter-chain crosslinkers, which can improve the mechanical durability of the final product.[1][2]
Figure 3: Schematic of nanoparticle functionalization using BTESH to create a hydrophobic shell.
Protocol 3: Creating a Hydrophobic Shell on Mesoporous Silica Nanoparticles (MSNPs)
-
Materials & Reagents:
-
As-synthesized MSNPs (with surface silanol groups)
-
1,6-Bis(triethoxysilyl)hexane (BTESH)
-
Anhydrous Toluene
-
Triethylamine (as a catalyst)
-
-
Step-by-Step Procedure:
-
Nanoparticle Preparation: Disperse 100 mg of MSNPs in 50 mL of anhydrous toluene using a sonication bath for 15 minutes to ensure a uniform suspension.
-
Functionalization Reaction:
-
Transfer the suspension to a round-bottom flask equipped with a condenser.
-
Add 1 mL of triethylamine to the suspension.
-
Add 0.5 mL of BTESH to the mixture.
-
Causality Insight: The reaction is performed under anhydrous conditions (except for the water adsorbed on the MSNPs surface) to promote the condensation of BTESH primarily onto the nanoparticle surface rather than self-condensation in the solution. Triethylamine acts as a base catalyst to facilitate the reaction between the silyl ether and the surface silanols.
-
-
Reaction & Purification:
-
Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Allow the reaction to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Wash the particles repeatedly with toluene and then ethanol to remove unreacted BTESH and the catalyst. This is a critical step to ensure purity.
-
Dry the final product in a vacuum oven at 60°C overnight.
-
-
Characterization & Drug Loading:
-
Confirm successful functionalization by observing a change from a hydrophilic to a hydrophobic dispersion behavior (the particles will now disperse in non-polar solvents).
-
Further confirmation can be obtained via Fourier-Transform Infrared Spectroscopy (FTIR), looking for the appearance of C-H stretching peaks from the hexane chain.
-
To load a hydrophobic drug (e.g., Paclitaxel), disperse the functionalized MSNPs in a drug solution (e.g., in chloroform), stir for 24 hours, and then isolate the drug-loaded particles by centrifugation.
-
-
Characterization of BTESH-Crosslinked Materials
Verifying the successful incorporation of BTESH and the resulting change in material properties is a critical part of the workflow. A multi-technique approach is often necessary for a comprehensive understanding.
[7][8][9]| Property | Characterization Technique | Expected Outcome with BTESH | | :--- | :--- | :--- | | Hydrophobicity | Static Water Contact Angle (WCA) Goniometry |[10] A significant increase in WCA. For superhydrophobic surfaces, WCA should exceed 150°. |[11][12] | Surface Chemistry | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic C-H stretching peaks (~2850-2950 cm⁻¹) from the hexane backbone and a strong, broad Si-O-Si peak (~1000-1100 cm⁻¹). | | Morphology/Porosity | Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualization of surface texture or the porous network of aerogels. |[7] | Surface Area/Pore Size | Brunauer-Emmett-Teller (BET) Nitrogen Adsorption | Provides quantitative data on the surface area and pore volume of aerogels. BTESH can slightly decrease surface area compared to pure silica aerogels. |[13] | Mechanical Properties | Nanoindentation or Compression Testing | Increased flexibility and elastic recovery, especially in aerogels, compared to purely inorganic silica counterparts. |[1][2][14][15][16] | Thermal Stability | Thermogravimetric Analysis (TGA) |[7][9] Determines the decomposition temperature of the organic hexane linker, indicating the operational temperature limit of the material. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle / Poor Hydrophobicity | 1. Incomplete hydrolysis/condensation. 2. Insufficient BTESH concentration. 3. Substrate surface not properly activated. | 1. Increase curing time or temperature. Check catalyst concentration and water-to-silane ratio. 2. Increase the molar ratio of BTESH in the precursor solution. 3. Ensure thorough cleaning and plasma/chemical treatment of the substrate to generate sufficient -OH groups. |
| Coating Cracks or Peels | 1. Coating is too thick. 2. High internal stress from solvent evaporation. 3. Poor adhesion to the substrate. | 1. Increase the withdrawal speed during dip-coating or dilute the sol. 2. Slow down the drying/curing process. For aerogels, ensure complete solvent exchange to hexane. 3. Improve substrate cleaning and surface activation. |
| Aerogel Shrinks Excessively or Cracks During Drying | 1. Incomplete aging of the wet gel. 2. Capillary stress is too high during evaporation. 3. Insufficient network flexibility. | 1. Extend the aging time to strengthen the siloxane network. 2. Ensure a thorough solvent exchange to a low-surface-tension solvent like hexane. Control the evaporation rate. 3. Increase the molar percentage of BTESH in the formulation to enhance network flexibility. |
| Nanoparticle Aggregation During Functionalization | 1. Premature self-condensation of BTESH in solution. 2. Insufficient stirring or sonication. | 1. Use an anhydrous solvent and control the amount of water and catalyst to favor surface reaction. 2. Maintain vigorous stirring throughout the reaction and ensure nanoparticles are well-dispersed before adding reagents. |
Safety and Handling Precautions
1,6-Bis(triethoxysilyl)hexane is a chemical that requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, nitrile or neoprene gloves, and a lab coat. *[17][18] Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. *[18][19] Handling: Avoid contact with skin and eyes. BTESH can cause skin and serious eye irritation. I[17][18]n case of contact, wash the affected area thoroughly with water. *[17] Storage: Store in a tightly closed container in a cool, dry place, protected from moisture. T[17]he presence of moisture can initiate hydrolysis.
-
Byproducts: The hydrolysis reaction produces ethanol, which is flammable. The condensation reaction produces water. Keep away from ignition sources.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.
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Vivod, S. L., Meador, M. A. B., Nguyen, B. N., Quade, D., Randall, J., & Perry, R. (n.d.). DI-ISOCYANATE CROSSLINKED AEROGELS WITH 1, 6-BIS (TRIMETHOXYSILYL) HEXANE INCORPORATED IN SILICA BACKBONE. CORE. [Link]
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Application Notes and Protocols: Surface Modification of Silica Nanoparticles with 1,6-Bis(triethoxysilyl)hexane
Introduction: The Imperative of Surface Engineering in Nanoparticle Applications
Silica nanoparticles (SNPs) represent a cornerstone of nanotechnology, with applications spanning drug delivery, advanced materials, and catalysis.[1] Their utility is profoundly influenced by their surface chemistry. Bare silica nanoparticles possess a hydrophilic surface adorned with silanol groups (Si-OH), which, while beneficial for aqueous dispersibility, can be a significant impediment in applications requiring dispersion in non-polar media or for the encapsulation of hydrophobic therapeutic agents.[2]
Surface modification, or functionalization, is therefore a critical step in tailoring the properties of silica nanoparticles to meet the demands of specific applications. This process involves the covalent attachment of molecules to the nanoparticle surface, thereby altering its chemical and physical characteristics. Among the various strategies for surface modification, silanization using organosilanes is a robust and widely adopted method.[3]
This document provides a comprehensive guide to the surface modification of silica nanoparticles using 1,6-Bis(triethoxysilyl)hexane, a dipodal silane coupling agent. The hexane backbone imparts a hydrophobic character, while the two triethoxysilyl groups at either end allow for strong, covalent crosslinking to the silica surface and potentially between nanoparticles. This modification is particularly advantageous for creating stable, hydrophobic nanoparticle systems with enhanced durability.[4]
Principle of the Method: The Chemistry of Silanization
The surface modification of silica nanoparticles with 1,6-Bis(triethoxysilyl)hexane is a two-step process predicated on the principles of hydrolysis and condensation.
-
Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) of the 1,6-Bis(triethoxysilyl)hexane molecule undergo hydrolysis in the presence of water to form reactive silanol groups (-Si(OH)₃). This reaction is typically catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups on the silane molecule then react with the silanol groups on the surface of the silica nanoparticles. This condensation reaction results in the formation of stable siloxane bonds (Si-O-Si), covalently grafting the 1,6-Bis(triethoxysilyl)hexane molecule to the nanoparticle surface.[5]
The dipodal nature of 1,6-Bis(triethoxysilyl)hexane allows for multiple points of attachment to a single nanoparticle or for the crosslinking of adjacent nanoparticles, leading to the formation of a robust, hydrophobic layer.
Experimental Protocols
A. Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol outlines the synthesis of spherical silica nanoparticles with a controlled size distribution, which will serve as the substrate for surface modification.
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥98%)
-
Ethanol (Absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a suitably sized flask, prepare a solution of ethanol and deionized water. The ratio of these components can be adjusted to control the final particle size.
-
Add ammonium hydroxide to the solution and stir vigorously to ensure a homogeneous mixture.
-
Rapidly inject the desired amount of TEOS into the stirred solution.
-
Continue stirring the reaction mixture at room temperature for a minimum of 12 hours. The formation of a milky-white suspension indicates the successful synthesis of silica nanoparticles.
-
The nanoparticles are then collected by centrifugation.
-
To remove unreacted reagents and byproducts, the nanoparticle pellet should be washed three times with ethanol. Each washing step involves resuspension of the pellet in fresh ethanol followed by centrifugation.
-
After the final wash, resuspend the purified silica nanoparticles in ethanol for immediate use in the surface modification protocol or for storage.
B. Surface Modification with 1,6-Bis(triethoxysilyl)hexane
This protocol details the post-synthesis grafting of 1,6-Bis(triethoxysilyl)hexane onto the surface of the previously synthesized silica nanoparticles.
Materials:
-
Ethanol-dispersed silica nanoparticles (from Protocol A)
-
1,6-Bis(triethoxysilyl)hexane (≥97%)[6]
-
Toluene (Anhydrous)
-
Ammonium hydroxide solution (28-30% NH₃ basis, as catalyst)
Procedure:
-
Pre-hydrolysis of Silane (Optional but Recommended): In a separate flask, prepare a solution of 1,6-Bis(triethoxysilyl)hexane in a mixture of ethanol and a small amount of water. Add a catalytic amount of ammonium hydroxide and stir for 1-2 hours at room temperature to initiate the hydrolysis of the ethoxy groups.
-
Silanization Reaction:
-
Transfer a known concentration of the ethanol-dispersed silica nanoparticles to a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Add a sufficient volume of toluene to create a dilute suspension.
-
Add the pre-hydrolyzed 1,6-Bis(triethoxysilyl)hexane solution to the nanoparticle suspension. The molar ratio of silane to the estimated surface silanol groups on the silica nanoparticles is a critical parameter to optimize.
-
Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the ethanol/toluene ratio) and maintain vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours.
-
-
Washing and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the modified nanoparticles by centrifugation.
-
Discard the supernatant, which contains unreacted silane and byproducts.
-
To ensure the removal of all unreacted materials, wash the nanoparticle pellet sequentially with toluene and then ethanol. Each wash should consist of resuspension followed by centrifugation. Repeat this washing cycle three times.
-
-
Drying: After the final wash, the purified 1,6-Bis(triethoxysilyl)hexane-modified silica nanoparticles can be dried in a vacuum oven at 60-80 °C overnight.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
| Technique | Parameter Measured | Expected Outcome for Successful Modification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Appearance of new peaks corresponding to C-H stretching vibrations (around 2850-2960 cm⁻¹) from the hexane backbone of the silane. A decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) and the Si-OH stretching band (around 950 cm⁻¹) indicates the consumption of surface silanol groups.[7] |
| Thermogravimetric Analysis (TGA) | Grafting density of the organic layer | A greater weight loss at higher temperatures (typically between 200-600 °C) for the modified nanoparticles compared to the bare silica nanoparticles. This weight loss corresponds to the decomposition of the grafted 1,6-Bis(triethoxysilyl)hexane. The grafting density can be quantified from the percentage of weight loss. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) | A slight increase in the hydrodynamic diameter of the nanoparticles after modification due to the presence of the grafted layer. The PDI should remain low, indicating that no significant aggregation has occurred during the modification process. |
| Zeta Potential | Surface charge | A shift in the zeta potential towards a less negative value, or even a positive value, depending on the pH and the completeness of the surface coverage. This indicates the shielding of the negatively charged silanol groups by the hydrophobic hexane chains. |
| Contact Angle Measurement | Surface wettability | A significant increase in the water contact angle of a film or pellet of the modified nanoparticles, indicating a transition from a hydrophilic to a hydrophobic surface. |
| Transmission Electron Microscopy (TEM) | Morphology and size | TEM images should confirm that the nanoparticles have retained their spherical morphology and have not undergone significant aggregation after the surface modification process. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Nanoparticle Aggregation | Incomplete surface coverage; excessive reaction temperature or time; improper solvent. | Optimize the silane concentration to ensure sufficient surface coverage. Control the reaction temperature and time. Ensure the use of anhydrous solvents during the reaction. |
| Incomplete Surface Modification | Insufficient silane concentration; inadequate reaction time or temperature; inactive catalyst. | Increase the molar ratio of silane to silica. Extend the reaction time or increase the temperature within a reasonable range. Ensure the catalyst (e.g., ammonium hydroxide) is fresh and active. |
| Broad Particle Size Distribution (High PDI) | Aggregation during modification or washing steps. | Use ultrasonication to disperse the nanoparticles before and during the reaction. Optimize the centrifugation speed and duration during the washing steps to avoid irreversible aggregation. |
Visualization of the Process
Reaction Mechanism
Caption: The two-step reaction mechanism for the surface modification of silica nanoparticles.
Experimental Workflow
Caption: The experimental workflow for the synthesis and surface modification of silica nanoparticles.
Applications in Drug Development
The hydrophobic surface modification of silica nanoparticles using 1,6-Bis(triethoxysilyl)hexane opens up new avenues for their application in drug delivery, particularly for hydrophobic drugs that are notoriously difficult to formulate.
-
Enhanced Loading of Hydrophobic Drugs: The hydrophobic hexane layer on the nanoparticle surface provides a favorable environment for the encapsulation or adsorption of poorly water-soluble drug molecules, potentially leading to higher drug loading capacities.[8]
-
Improved Stability in Biological Media: By masking the surface silanol groups, the modification can reduce non-specific protein adsorption (opsonization), which may lead to longer circulation times in the bloodstream.
-
Controlled Release: The hydrophobic barrier can modulate the release kinetics of the encapsulated drug, potentially enabling sustained or controlled release profiles.[2]
-
Targeted Delivery: The modified nanoparticles can be further functionalized with targeting ligands to direct them to specific cells or tissues, thereby enhancing the therapeutic efficacy and reducing off-target side effects.[9][10]
Conclusion
The surface modification of silica nanoparticles with 1,6-Bis(triethoxysilyl)hexane is a powerful technique for transforming their surface properties from hydrophilic to hydrophobic. This detailed guide provides a robust framework for researchers and drug development professionals to successfully perform this modification and characterize the resulting nanoparticles. The ability to precisely engineer the surface of these versatile nanomaterials is paramount to unlocking their full potential in a wide array of advanced applications.
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Targeted intracellular delivery of hydrophobic agents using mesoporous hybrid silica nanoparticles as carrier systems. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Bounekta, O., et al. (2019). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Journal of Fundamental and Applied Sciences, 11(1), 200-226. Retrieved January 2, 2026, from [Link]
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Mesoporous silica nanoparticles as a delivery system for hydrophobic anticancer drugs. (2007). PubMed. Retrieved January 2, 2026, from [Link]
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Silica Nanoparticles Adapted to Deliver Water-Insoluble Cancer Drugs. (2007). LabMedica. Retrieved January 2, 2026, from [Link]
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Targeted intracellular delivery of hydrophobic agents using mesoporous hybrid silica nanoparticles as carrier systems. (2009). Research portal Eindhoven University of Technology. Retrieved January 2, 2026, from [Link]
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Jeon, H., Kim, J. H., & Ha, K. (2012). Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent. Polymer-korea, 36, 372-379. Retrieved January 2, 2026, from [Link]
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The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. (2021). PubMed Central. Retrieved January 2, 2026, from [Link]
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1,6-Bis(triethoxysilyl)hexane. (n.d.). SIKÉMIA. Retrieved January 2, 2026, from [Link]
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1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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1,6-Bis(triethoxysilyl)hexan-3-yl-triethoxysilane. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (2014). PubMed Central. Retrieved January 2, 2026, from [Link]
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Grafting of Poly(ethylene glycol)s onto Nanometer Silica Surface by a One‐Step Procedure. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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sol-gel synthesis of hybrid materials using 1,6-Bis(triethoxysilyl)hexane
An Application and Protocol Guide to the Sol-Gel Synthesis of Flexible Hybrid Materials Using 1,6-Bis(triethoxysilyl)hexane
Introduction: Bridging Rigidity and Flexibility with Hybrid Materials
The sol-gel process is a remarkably versatile method for creating inorganic networks, like silica, at ambient temperatures.[1] However, purely inorganic materials, such as those derived from tetraethoxysilane (TEOS), are often characterized by their rigidity and brittleness. For a growing number of applications in fields like flexible electronics, biomedical scaffolds, and high-performance coatings, materials that combine the durability of an inorganic framework with the flexibility of an organic component are required.[2][3]
This guide focuses on the synthesis of such organic-inorganic hybrid materials using 1,6-Bis(triethoxysilyl)hexane (BTEH) as a key precursor. BTEH is a dipodal silane, meaning it has two silicon atoms joined by a flexible hexane chain.[4][5] This C6 alkyl chain acts as a molecular "spring," imparting significant flexibility to the final silica-based network. Unlike simple physical blends, the BTEH is chemically integrated into the material via strong Si-C and Si-O-Si covalent bonds, ensuring a stable, homogeneous hybrid structure.[6][7] We will explore the fundamental chemistry, provide detailed synthesis protocols, and discuss the characterization and potential applications of these advanced materials.
The Underpinning Chemistry: From Sol to Gel
The sol-gel process, at its core, is a two-step chemical reaction involving the BTEH precursor: Hydrolysis and Condensation.[8] The kinetics and outcome of these reactions are profoundly influenced by parameters such as the pH (controlled by an acid or base catalyst), the water-to-precursor ratio, temperature, and solvent choice.[9][10]
-
Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atoms of BTEH in the presence of water. This reaction replaces the ethoxy groups with reactive silanol groups (-OH), producing ethanol as a byproduct.[11]
-
Condensation: The newly formed silanol groups are unstable and readily condense with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si). This polycondensation reaction releases water or ethanol and is the fundamental step in building the three-dimensional network that constitutes the gel.[12]
The choice of catalyst is a critical decision point that dictates the structure of the resulting network.[13]
-
Acid Catalysis (pH < 7): Promotes a faster hydrolysis rate but a slower condensation rate. This kinetic profile favors the formation of long, linear, or sparsely branched polymer chains.[14][15] The resulting gels are often transparent and can take longer to form.
-
Base Catalysis (pH > 7): Leads to a slower hydrolysis rate but rapidly accelerates the condensation reaction. This results in the formation of highly branched clusters that aggregate to form a particulate, often opaque, gel network.[14][16]
The following diagram illustrates the fundamental chemical transformations.
Caption: Core chemical reactions in the sol-gel process using BTEH.
Experimental Protocols
The following protocols provide step-by-step instructions for synthesizing BTEH-derived hybrid xerogels. Safety precautions, including the use of gloves, safety glasses, and a fume hood, are mandatory. BTEH reacts with moisture and liberates methanol or ethanol upon hydrolysis, which have associated health risks.[17]
Protocol 1: Acid-Catalyzed Synthesis for a Flexible Monolith
This protocol is designed to produce a more linear, polymer-like network, often resulting in a transparent, flexible monolithic gel.
Materials:
-
1,6-Bis(triethoxysilyl)hexane (BTEH)
-
Ethanol (EtOH), anhydrous
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 0.1 M
Equipment:
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Pipettes or graduated cylinders
-
Molds for gelation (e.g., polystyrene cuvettes, petri dishes)
-
Drying oven
Procedure:
-
Precursor Solution: In a glass beaker, combine 10 mL of BTEH with 10 mL of ethanol. Stir vigorously for 10 minutes to ensure a homogeneous solution.
-
Hydrolysis Solution: In a separate container, prepare the hydrolysis solution by mixing 4.4 mL of deionized water with 0.5 mL of 0.1 M HCl. This corresponds to a molar ratio of approximately 1:4 (BTEH:H₂O).
-
Sol Formation: Add the hydrolysis solution dropwise to the stirring BTEH/ethanol solution over a period of 5 minutes. After the addition is complete, cover the beaker (e.g., with parafilm) and continue stirring for 60 minutes at room temperature. The solution should remain clear.
-
Gelation: Pour the resulting sol into the desired molds, seal them to prevent rapid evaporation, and leave them in a quiescent state at 40°C. Gelation time can vary from several hours to a few days, depending on the exact conditions.
-
Aging: Once the gel has solidified, it is crucial to age it to strengthen the siloxane network.[18] Unseal the molds slightly and keep them at 40°C for 24-48 hours in the mother liquor.
-
Drying: Remove the gels from the molds. Dry the gels slowly by placing them in an oven at 60°C. A slow drying process is essential to minimize cracking and shrinkage. The drying is complete when the weight of the xerogel becomes constant.
Protocol 2: Base-Catalyzed Synthesis for a Particulate Gel
This protocol yields a network composed of aggregated colloidal particles, which can be useful for creating materials with high surface area and specific porosity.
Materials:
-
1,6-Bis(triethoxysilyl)hexane (BTEH)
-
Ethanol (EtOH), anhydrous
-
Deionized Water (H₂O)
-
Ammonium Hydroxide (NH₄OH), 2 M
Equipment:
-
Same as Protocol 1
Procedure:
-
Precursor Solution: In a glass beaker, combine 10 mL of BTEH with 20 mL of ethanol. Stir for 10 minutes. A higher solvent ratio is often used in base catalysis.
-
Sol Formation: Add 4.4 mL of deionized water to the stirring solution. Allow this to mix for 15 minutes.
-
Catalysis & Gelation: Add 1.0 mL of 2 M NH₄OH to the solution while stirring vigorously. The solution may become cloudy or opalescent, indicating the rapid formation of silica clusters. Gelation can occur rapidly, sometimes within minutes.
-
Casting: Quickly pour the sol into molds before it becomes too viscous. Seal the molds.
-
Aging: Age the gel in its sealed container at room temperature for 24 hours.
-
Solvent Exchange & Drying: The resulting gel often contains trapped base and salts. It is good practice to perform a solvent exchange by soaking the gel in pure ethanol for 24 hours (repeat 2-3 times). Afterwards, dry the gel at 60°C as described in Protocol 1.
The overall workflow for both protocols is summarized in the diagram below.
Caption: General workflow for sol-gel synthesis of hybrid materials.
Typical Parameters and Expected Properties
The properties of the final hybrid material are highly dependent on the synthesis parameters.[19] The following table summarizes typical conditions and their influence on the outcome.
| Parameter | Acid-Catalyzed | Base-Catalyzed | Rationale & Expected Outcome |
| Precursor | 1,6-Bis(triethoxysilyl)hexane | 1,6-Bis(triethoxysilyl)hexane | The flexible hexane bridge provides ductility to the final material.[5] |
| Catalyst | HCl, Acetic Acid | NH₄OH, NaOH | Catalyst type is a primary determinant of network structure.[13] Acid catalysis yields linear polymers; base catalysis yields particulate gels.[14] |
| Molar Ratio (H₂O:BTEH) | 2 - 4 | 4 - 20 | Higher water content generally accelerates hydrolysis.[10] Base-catalyzed systems often use more water. |
| Solvent | Ethanol, THF, Propanol | Ethanol, Methanol | Used to homogenize the reactants (water and alkoxide).[10] |
| Temperature (°C) | 25 - 50 | 25 - 50 | Higher temperatures increase the rates of both hydrolysis and condensation.[20] |
| Appearance | Transparent, monolithic | Opaque or translucent, often fractured | Reflects the difference between a dense polymeric network and an aggregated particulate network. |
| Flexibility | High | Moderate to High | The intrinsic flexibility from the BTEH precursor is a key feature. |
Characterization of BTEH-Hybrid Materials
To confirm the successful synthesis and understand the properties of the material, several characterization techniques are employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to verify the chemical structure. Key peaks to observe include the broad Si-O-Si stretching band (~1000-1100 cm⁻¹), C-H stretching from the hexane chain (~2850-2950 cm⁻¹), and the reduction of Si-OH bands (~950 cm⁻¹ and ~3400 cm⁻¹) upon successful condensation.[19]
-
Solid-State ²⁹Si Nuclear Magnetic Resonance (NMR): Provides detailed information about the degree of condensation by distinguishing between silicon atoms with different numbers of siloxane bridges (T¹, T², T³ environments).[21]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the hybrid material and the relative content of the organic (hexane) and inorganic (silica) components.
-
Scanning Electron Microscopy (SEM): Visualizes the microstructure and morphology of the xerogel, revealing whether it has a dense, polymeric structure or a porous, particulate one.
-
Mechanical Testing (e.g., DMA, tensile testing): Quantifies the flexibility of the material by measuring properties like Young's modulus, elongation at break, and storage/loss moduli.
Applications and Future Directions
The unique combination of an inorganic framework's stability with organic flexibility makes BTEH-derived materials highly attractive for several advanced applications:
-
Flexible Coatings: Can be applied to polymer foils or other flexible substrates to provide scratch resistance, gas barrier properties, or hydrophobicity without cracking upon bending.[22]
-
Biomedical Materials: The flexibility and porosity can be tuned for applications in tissue engineering scaffolds or as matrices for controlled drug delivery.[2][23]
-
Adhesion Promoters: The dipodal nature and organic chain can improve the bonding between inorganic fillers and polymer matrices in composite materials.[4][24]
-
Separation Membranes: The creation of flexible hybrid silica membranes shows great potential for applications like pervaporation.[3][25]
By further functionalizing the hexane chain or co-polymerizing BTEH with other organosilanes, a vast library of hybrid materials with tailored properties can be developed, pushing the boundaries of materials science.
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Application Notes & Protocols: The Role of 1,6-Bis(triethoxysilyl)hexane (BTSE) in Advanced Protective Coatings
Introduction: A Paradigm Shift in Surface Protection
For decades, the field of protective coatings has sought environmentally benign alternatives to traditional chromate-based systems without compromising performance. 1,6-Bis(triethoxysilyl)hexane, commonly known as BTSE, has emerged as a leading candidate in this pursuit. As a non-functional, dipodal organosilane, BTSE forms highly cross-linked, dense, and hydrophobic films that provide exceptional corrosion resistance and act as a superior adhesion promoter.[1][2][3] Its versatility allows for application on a wide range of metallic substrates, including aluminum, magnesium, and steel alloys, making it a cornerstone of modern surface treatment protocols.[1][4][5]
This guide provides an in-depth exploration of the chemistry, application, and validation of BTSE-based coatings. We will delve into the fundamental sol-gel chemistry that governs film formation, present detailed protocols for laboratory-scale application, and discuss the characterization techniques required to validate coating performance. The insights herein are curated for researchers and material scientists aiming to leverage BTSE's unique properties for developing next-generation protective systems.
Pillar 1: The Underlying Sol-Gel Chemistry of BTSE
The efficacy of BTSE as a protective layer is rooted in sol-gel chemistry, a process that transforms a liquid precursor (the 'sol') into a solid, three-dimensional network (the 'gel').[6][7] This transformation occurs in two primary, sequential reaction steps: hydrolysis and condensation.[8]
-
Hydrolysis: The process is initiated by introducing water to the BTSE solution, typically in an alcohol solvent like ethanol. The ethoxy groups (-OCH₂CH₃) on the silicon atoms react with water, replacing them with hydroxyl groups (-OH), known as silanols. This reaction releases ethanol as a byproduct. The rate of hydrolysis is highly dependent on factors like pH and water concentration.[8][9]
-
Condensation: The newly formed silanol groups are highly reactive. They begin to condense with each other to form stable siloxane bridges (Si-O-Si), releasing water.[10] Simultaneously, these silanols can also react with hydroxyl groups present on the surface of a metallic substrate (e.g., Al-OH, Fe-OH) to form strong, covalent metallosiloxane bonds (e.g., Al-O-Si, Fe-O-Si).[2][11]
It is this dual condensation capability that makes BTSE so effective. The Si-O-Si cross-linking builds a dense, impenetrable barrier film, while the Si-O-Metal bonds anchor this film securely to the substrate, ensuring robust adhesion.[2][12] The flexible hexane backbone connecting the two silyl groups imparts a degree of elasticity to the coating, helping it withstand mechanical stresses.
Pillar 2: Core Applications and Mechanistic Insights
Application I: Corrosion Protection
The primary application of BTSE is as a barrier coating against corrosion. The mechanism is multifaceted:
-
Physical Barrier: The highly cross-linked Si-O-Si network creates a dense, low-porosity film that physically obstructs the diffusion of corrosive agents like water, oxygen, and chloride ions to the metal surface.[1][2]
-
Hydrophobicity: The organic hexane backbone and the residual, unreacted ethoxy groups impart a hydrophobic character to the coating, repelling water from the substrate interface.[2]
-
Interfacial Integrity: The formation of strong covalent bonds between the silane and the metal oxide surface minimizes delamination, a common failure point for protective coatings, even when the coating is physically scratched.[11]
Electrochemical Impedance Spectroscopy (EIS) studies consistently demonstrate that BTSE-coated metals exhibit significantly higher polarization resistance compared to uncoated substrates, confirming the formation of a highly protective layer.[1][2]
Application II: Adhesion Promotion
BTSE serves as an exceptional coupling agent, or "molecular bridge," to enhance the adhesion between an inorganic substrate and a subsequent organic topcoat (e.g., epoxy, polyurethane).[3][13][14]
The dipodal nature of BTSE is key. One end of the molecule forms covalent metallosiloxane bonds with the substrate. The other end, along with the aliphatic hexane chain, becomes entangled and can form secondary bonds (van der Waals forces) with the polymer chains of the organic topcoat, creating a robust and durable interface.[12][15] This prevents delamination of the paint or polymer layer, significantly extending the service life of the entire coating system.[14]
Pillar 3: Experimental Protocols & Workflow
Achieving a high-performance BTSE coating is critically dependent on meticulous control over the entire application process, from substrate preparation to final curing.
Substrate Preparation (Protocol for Aluminum Alloy AA2024-T3)
Causality: The substrate surface must be free of organic contaminants and possess a uniform layer of surface hydroxyl groups to ensure proper silane bonding.[1][4] Alkaline etching removes the existing, often non-uniform, oxide layer and creates a fresh, reactive surface.
-
Degreasing: Ultrasonically clean the substrate in acetone for 15 minutes, followed by a rinse with ethanol and deionized (DI) water.
-
Alkaline Etching: Immerse the substrate in a 5 wt.% NaOH solution at 60°C for 2 minutes.
-
Rinsing: Immediately rinse thoroughly with DI water to remove residual NaOH.
-
Deoxidizing (Desmutting): Immerse in a 30 vol.% nitric acid solution for 1 minute to remove intermetallic smut.
-
Final Rinse & Dry: Rinse profusely with DI water and dry immediately with a stream of clean, compressed air. Process the substrate within one hour.
BTSE Sol Preparation and Deposition
Causality: The pH of the sol is a critical parameter. A pH of around 4 is often optimal as it provides a balanced rate of hydrolysis and condensation, preventing premature gelling of the solution while ensuring sufficient silanol group formation for surface reaction.[2][5]
| Parameter | Recommended Value | Rationale |
| BTSE Concentration | 2-5 vol.% | Balances film thickness and solution stability.[4][5] |
| Solvent | 95% Ethanol / 5% DI Water | Ethanol is a good solvent for BTSE; water is required for hydrolysis. |
| Solution pH | 4.0 ± 0.2 (Adjust with acetic acid) | Optimizes hydrolysis/condensation kinetics.[5] |
| Hydrolysis Time | 1-2 hours | Allows for sufficient hydrolysis before application. |
Protocol:
-
Mixing: In a clean beaker, add 95 mL of ethanol. While stirring, add 5 mL of DI water.
-
pH Adjustment: Slowly add glacial acetic acid dropwise until the pH of the solution reaches 4.0.
-
BTSE Addition: While stirring, add 2-5 mL of BTSE to the acidified solution.
-
Hydrolysis: Cover the beaker and continue stirring at room temperature for at least 1 hour.
-
Application (Dip-Coating): Immerse the prepared substrate into the sol for 100-120 seconds.[4] Withdraw the substrate at a constant, slow rate (e.g., 10 cm/min) to ensure a uniform film.
-
Pre-Drying: Allow the coated substrate to air-dry for 10-15 minutes to evaporate the bulk of the solvent.
Curing
Causality: Curing provides the thermal energy required to complete the condensation reactions, drive off residual water and alcohol, and densify the siloxane network, maximizing the coating's barrier properties.[2][16]
| Substrate | Curing Temperature (°C) | Curing Time (min) | Expected Outcome |
| Aluminum Alloys | 100 - 130 | 60 | Fully cross-linked, transparent, adherent film.[4] |
| Magnesium Alloys | 100 - 120 | 60 | Improved corrosion resistance without altering bulk properties.[1] |
| Carbon Steel | 130 - 150 | 45-60 | Dense, protective barrier against rust formation. |
Protocol:
-
Place the pre-dried, coated substrate in a pre-heated convection oven.
-
Cure according to the parameters specified in the table above.
-
Allow the substrate to cool to room temperature before handling or further testing.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through systematic characterization. The success of the coating process should be confirmed using established analytical techniques:
-
Surface Morphology: Scanning Electron Microscopy (SEM) should be used to verify that the coating is uniform, crack-free, and completely covers the substrate.[1]
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the formation of Si-O-Si bonds (typically seen around 1080-1130 cm⁻¹) and Si-O-Metal bonds.[17]
-
Corrosion Resistance: Electrochemical Impedance Spectroscopy (EIS) in a saline solution (e.g., 3.5% NaCl) is the standard method for quantitatively assessing the barrier properties of the coating.[1][2]
-
Adhesion: The "Tape Test" according to ASTM D3359 is a straightforward method to assess the adhesion of the coating to the substrate. A high-quality BTSE film should achieve a 5B rating, indicating no loss of adhesion.[17]
By correlating the processing parameters with these characterization results, researchers can optimize the BTSE coating system for their specific substrate and application needs, ensuring a reproducible and reliable protective solution.
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Subbiah, A., & Raj, R. K. S. (2021). Role of Surface Preparation in Corrosion Resistance Due to Silane Coatings on a Magnesium Alloy. National Institutes of Health (NIH).
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Gelest, Inc. (2015). 1,6-bis(trimethoxysilyl)hexane Safety Data Sheet.
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ResearchGate. (n.d.). Bonding and corrosion protection mechanisms of γ APS and BTSE silane films on aluminum substrates.
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ResearchGate. (n.d.). Pre-treatments applied to oxidized aluminum surfaces to modify the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE) - Part I. High-purity Al with native oxide.
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Guidechem. (n.d.). 1,6-Bis(trimethoxysilyl)hexane 87135-01-1 wiki.
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ResearchGate. (n.d.). High-resolution XPS spectra of Si 2p of γ-ASP silane and BTSE doped epoxy coating.
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University of British Columbia. (2005). Pre-treatments applied to oxidized aluminum surfaces to modify the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE) - Part I. High-purity Al with native oxide.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET: Hexane.
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TCI AMERICA. (n.d.). 1,6-Bis(triethoxysilyl)hexane 52034-16-9.
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Gelest, Inc. (2015). 1,6-BIS(TRICHLOROSILYL)HEXANE Safety Data Sheet.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance.
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Taylor & Francis eBooks. (2000). Corrosion protection of aircraft aluminum alloys using bis-functional silanes.
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MDPI. (n.d.). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica.
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OSTI.GOV. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes.
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Aculon. (n.d.). The Science Behind Adhesion Promoters and Their Impact on Bonding Performance.
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Semantic Scholar. (2005). Pre-treatments applied to oxidized aluminum surfaces to modify the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE): Part II. Anodized 7075-T6 Al alloy.
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ResearchGate. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
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Google Patents. (n.d.). US8778458B2 - Adhesion promoter for coatings on different substrate surfaces.
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GZ Industrial Supplies. (2024). Understanding the Role of Protective Coatings in Surface Preservation and Longevity.
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Hempel. (2024). Forced curing & drying.
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BYK. (n.d.). Adhesion Promoters and Coupling Agents.
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gb&d magazine. (2022). 7 Benefits of Protective Coatings.
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Painters Inc. (2024). Protective Coating Benefits in 5 Years.
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AFINITICA. (2003). The Hydrolysis-Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
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Application Notes & Protocols: Synthesis of Highly Flexible Aerogels Utilizing 1,6-Bis(triethoxysilyl)hexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: Silica aerogels are renowned for their exceptionally low density, high porosity, and vast surface area, making them prime candidates for applications ranging from thermal insulation to advanced drug delivery systems.[1][2] However, their utility has historically been limited by their inherent brittleness, a consequence of the rigid, cross-linked silica backbone.[3][4] This guide details a robust methodology for overcoming this limitation through the incorporation of a flexible organosilane precursor, 1,6-Bis(triethoxysilyl)hexane (BTESH). The long, pliable hexane chain of BTESH acts as a molecular "spring" within the silica network, imparting remarkable flexibility and elastic recovery to the final aerogel monolith.[3][5] We will explore the underlying sol-gel chemistry, provide a detailed step-by-step synthesis protocol, discuss critical process parameters, and touch upon the characterization and potential applications of these advanced materials, particularly in the biomedical field.
Part 1: The Scientific Foundation for Flexible Aerogels
The Brittleness Problem in Conventional Silica Aerogels
Traditional silica aerogels are synthesized from tetra-functional silicon alkoxides like tetramethyl orthosilicate (TMOS) or tetraethyl orthosilicate (TEOS). During the sol-gel process, these precursors form a highly cross-linked, three-dimensional network of silicon dioxide (SiO₂). While this structure is responsible for the desirable high porosity and low density, the rigid Si-O-Si bonds throughout the network result in a glass-like material that is prone to brittle fracture under minimal strain.[3][4] This mechanical fragility presents significant challenges for applications requiring durability or conformity to a specific shape.
The Role of 1,6-Bis(triethoxysilyl)hexane (BTESH) as a Flexibilizer
To engineer flexibility, we must modify the aerogel's molecular architecture. The core strategy is to interrupt the continuous rigid silica network with pliable organic linkers. 1,6-Bis(triethoxysilyl)hexane is an ideal candidate for this purpose.
-
Molecular Structure: BTESH is a dipodal silane, meaning it has two triethoxysilyl groups, one at each end of a six-carbon (hexane) chain.
-
Mechanism of Flexibility: During co-polycondensation with a primary silica source (like TMOS), the BTESH molecule is integrated into the network. The flexible hexane chain acts as an elastic bridge between silica clusters. When the material is stressed, these hexane chains can bend and rotate, allowing the aerogel to deform without fracturing and to elastically recover its shape once the stress is removed.[3][5]
-
Network Formation: The two silyl groups on each BTESH molecule ensure it acts as a robust 3D cross-linker, maintaining the integrity of the porous network while reducing the internal stress that contributes to brittleness.[6]
The overall process can be visualized as a transition from a sol of dispersed nanoparticles to a continuous gel network, which is then dried to produce the final aerogel.
Caption: Workflow of flexible aerogel synthesis.
Part 2: Experimental Protocol: Two-Step Catalyzed Synthesis
This protocol details the synthesis of a flexible aerogel using a two-step (acid-base) sol-gel process, which allows for controlled hydrolysis and condensation, leading to more uniform gel structures.[1][7]
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) | Purpose |
| Tetramethyl orthosilicate (TMOS) | Si(OCH₃)₄ | ≥99% | Sigma-Aldrich | Primary silica network former |
| 1,6-Bis(triethoxysilyl)hexane (BTESH) | (C₂H₅O)₃Si(CH₂)₆Si(OC₂H₅)₃ | ≥95% | Gelest, Inc. | Flexible cross-linking agent |
| Methanol (MeOH) | CH₃OH | Anhydrous | Fisher Scientific | Solvent |
| Deionized Water | H₂O | 18.2 MΩ·cm | Millipore | Reactant for hydrolysis |
| Hydrochloric Acid (HCl) | HCl | 0.01 M aq. | VWR | Acid catalyst for hydrolysis |
| Ammonium Hydroxide (NH₄OH) | NH₄OH | 28-30% aq. | Sigma-Aldrich | Base catalyst for condensation/gelation |
| n-Hexane | C₆H₁₄ | Anhydrous | Fisher Scientific | Solvent for exchange (optional) |
| Liquid Carbon Dioxide (CO₂) | CO₂ | SFC/SFE Grade | Airgas | Supercritical drying fluid |
Step-by-Step Methodology
Step 1: Sol Preparation and Acid-Catalyzed Hydrolysis
Causality: The initial acid-catalyzed step promotes the rapid hydrolysis of precursors over condensation, leading to weakly branched silica oligomers. This ensures a more homogeneous mixture before the onset of gelation.
-
In a clean, dry beaker, combine 10 mL of Methanol, the desired amount of TMOS, and BTESH. The molar ratio of TMOS to BTESH is a critical parameter that dictates the final flexibility of the aerogel. See Table 2 for examples.
-
While stirring, add 2.5 mL of 0.01 M HCl. This initiates the hydrolysis reaction.
-
Stir the solution vigorously for 60 minutes at room temperature to ensure complete hydrolysis and mixing. The solution should remain clear.
Step 2: Base-Catalyzed Condensation and Gelation
Causality: The addition of a base catalyst dramatically increases the rate of condensation, causing the hydrolyzed silica species to link together, forming a continuous 3D network that spans the entire volume—the gel point.
-
Add 1.5 mL of 1 M NH₄OH to the sol from Step 1 while stirring.
-
Immediately pour the solution into desired molds (e.g., 20 mL scintillation vials).
-
Seal the molds and leave them undisturbed at room temperature. Gelation typically occurs within a few minutes to an hour, indicated by the loss of fluidity.
Step 3: Aging the Wet Gel
Causality: Immediately after gelation, the gel network is fragile. Aging allows for further condensation reactions to occur, strengthening the siloxane backbone and increasing the network's resistance to collapse during subsequent processing steps.[8]
-
Once gelled, add a small amount of a 50/50 (v/v) methanol/NH₄OH solution on top of the gels to prevent drying and cracking.
-
Keep the sealed molds in an oven at 50°C for 3 days.
Step 4: Solvent Exchange
Causality: The water and methanol remaining in the gel's pores must be replaced with a solvent that is miscible with liquid CO₂. This ensures efficient removal during supercritical drying.[9]
-
Carefully remove the aged gels (now called alcogels) from their molds and place them in a larger container.
-
Submerge the alcogels in fresh methanol. The volume of methanol should be at least 10 times the volume of the gels.
-
Seal the container and let it sit for 24 hours.
-
Replace the methanol with a fresh batch. Repeat this exchange process a total of 3-4 times to ensure all residual water and catalysts are removed.
Step 5: Supercritical Drying
Causality: Conventional evaporation of the solvent would create immense capillary forces at the liquid-vapor interface, destroying the aerogel's delicate nanoporous structure. Supercritical drying eliminates this interface by transitioning the solvent from a liquid to a supercritical fluid before venting it as a gas, thus preserving the network architecture.[2][9][10]
-
Place the solvent-exchanged gels into the pressure vessel of a supercritical dryer.
-
Pressurize the vessel with liquid CO₂ to approximately 1200 psi and cool to 10-15°C.
-
Flush the vessel with liquid CO₂ to replace the methanol in the gel's pores. This may take several hours to days, depending on the size of the gels.[11]
-
Once the methanol is purged, heat the vessel to 40°C and increase the pressure to 1500 psi, taking the CO₂ beyond its critical point (31.1°C and 1071 psi).[11]
-
Maintain this supercritical state and slowly vent the CO₂ gas at a controlled rate (e.g., 2-5 Bar/min).[11]
-
Once the vessel reaches atmospheric pressure, it can be opened to retrieve the final, dry, flexible aerogel.
Caption: The supercritical CO₂ drying process.
Part 3: Expected Properties and Applications
The ratio of the flexible BTESH precursor to the rigid TMOS precursor is the primary determinant of the aerogel's mechanical properties.
Influence of BTESH Concentration
| % Molar Si from BTESH | Expected Density (g/cm³) | Porosity (%) | Modulus of Elasticity (MPa) | Mechanical Behavior |
| 0% (Control) | ~0.10 - 0.15 | >90% | >10 | Rigid, Brittle Fracture |
| 25% | ~0.12 - 0.17 | ~88% | 5 - 10 | Stiff but with some compressibility |
| 45% | ~0.15 - 0.20 | ~88% | ~3.7 | Flexible, significant elastic recovery from compression |
| 67% | ~0.19 - 0.25 | ~85% | ~4.3 | Highly flexible and compressible |
Note: Data is illustrative and based on trends reported in the literature. Actual values will depend on precise synthesis conditions.[3] Increasing BTESH content generally decreases the modulus of elasticity (a measure of stiffness), thereby increasing flexibility.[3]
Applications in Drug Development and Biomedical Research
The unique combination of high surface area and mechanical flexibility opens new avenues for aerogels in the biomedical field.
-
Conformal Drug Delivery Systems: Flexible aerogels can be designed as patches or implants that conform to tissue surfaces, ensuring better contact and more efficient drug delivery to sites like wounds or surgical resections.[12][13]
-
Enhanced Drug Loading and Release: The high porosity allows for significant loading of therapeutic agents.[14][15] The drug can be loaded in an amorphous state, which can enhance the solubility and bioavailability of poorly water-soluble compounds.[13][15]
-
Scaffolds for Tissue Engineering: These materials can serve as lightweight, flexible, and porous scaffolds that mimic the extracellular matrix, promoting cell infiltration and tissue regeneration.[12][14]
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Vivod, S. L., Meador, M. A. B., Nguyen, B. N., Quade, D., Randall, J., & Perry, R. (n.d.). DI-ISOCYANATE CROSSLINKED AEROGELS WITH 1, 6-BIS (TRIMETHOXYSILYL) HEXANE INCORPORATED IN SILICA BACKBONE. NASA Glenn Research Center. Available at: [Link]
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Meador, M. A. B., Vivod, S. L., & Nguyen, B. N. (2011). Di-Isocyanate Crosslinked Aerogels with 1, 6-Bis (Trimethoxysilyl) Hexane Incorporated in Silica Backbone. NASA. Available at: [Link]
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Guo, H., Nguyen, B. N., McCorkle, L. S., Shonkwiler, B., & Meador, M. A. (2017). Elastic low density aerogels derived from bis[3-(triethoxysilyl)propyl]disulfide, tetramethylorthosilicate and vinyltrimethoxysilane via a two-step process. ResearchGate. Available at: [Link]
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Al-Buaidat, M. H., et al. (2023). Aerogel-Based Biomaterials for Biomedical Applications: From Fabrication Methods to Disease-Targeting Applications. PubMed Central. Available at: [Link]
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Kanamori, K., Aizawa, M., Nakanishi, K., & Hanada, T. (2007). Mechanical properties of hexylene- and phenylene-bridged polysilsesquioxane aerogels and xerogels. ResearchGate. Available at: [Link]
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Hayase, G., Kanamori, K., & Nakanishi, K. (2011). New flexible aerogels and xerogels derived from methyltrimethoxysilane/dimethyldimethoxysilane co-precursors. SciSpace. Available at: [Link]
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Churu, A. S., et al. (2023). Flexible Hybrid and Single-Component Aerogels: Synthesis, Characterization, and Applications. National Institutes of Health (NIH). Available at: [Link]
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- 9. Aerogel.org » Supercritical Drying [aerogel.org]
- 10. youtube.com [youtube.com]
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- 12. cost-aerogels.eu [cost-aerogels.eu]
- 13. researchgate.net [researchgate.net]
- 14. Aerogel‐Based Biomaterials for Biomedical Applications: From Fabrication Methods to Disease‐Targeting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aerogels in drug delivery: From design to application - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for grafting 1,6-Bis(triethoxysilyl)hexane onto polymer surfaces
Application Note & Protocol
Protocol for Covalent Grafting of 1,6-Bis(triethoxysilyl)hexane onto Polymer Surfaces for Enhanced Stability and Functionality
Abstract
This guide provides a comprehensive protocol for the surface modification of polymers via the covalent grafting of 1,6-Bis(triethoxysilyl)hexane. As a dipodal, non-functionalized alkylsilane, this crosslinking agent is ideal for creating stable, hydrophobic, and chemically robust surface layers. The protocol details critical steps from polymer surface activation to the final curing process. We delve into the underlying chemical mechanisms, offer expert insights for troubleshooting, and outline essential characterization techniques to validate the grafting process. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the surface properties of polymeric materials for advanced applications.
Scientific Foundation & Mechanism of Action
Surface modification is a critical step in tailoring polymeric materials for specific applications, such as improving biocompatibility, controlling wettability, or enhancing adhesion. Many polymers, particularly polyolefins like polyethylene and polypropylene, possess chemically inert surfaces that resist bonding with other materials.[1] Silanization, the process of applying organosilane compounds to a surface, is a powerful technique to overcome this limitation.
1,6-Bis(triethoxysilyl)hexane is a dipodal (bis-silane) coupling agent, meaning it has two silicon atoms in its molecular backbone, each bearing hydrolyzable ethoxy groups.[2] This structure allows it to form a highly cross-linked and durable siloxane network on a substrate, offering superior hydrolytic stability compared to traditional monopodal silanes.[3] The grafting process is governed by a two-stage reaction: hydrolysis followed by condensation.
Stage 1: Hydrolysis The triethoxysilyl groups at both ends of the hexane chain react with water. This reaction, often catalyzed by acid or base, replaces the ethoxy groups (-OCH₂CH₃) with reactive hydroxyl groups (-OH), known as silanols. Ethanol is released as a byproduct.
Stage 2: Condensation The newly formed silanol groups can undergo two primary condensation reactions:
-
Covalent Bonding to the Surface: Silanols react with hydroxyl groups present on the activated polymer surface, forming stable covalent siloxane bonds (Si-O-Polymer). This is the "grafting" step.
-
Cross-linking: Silanols react with other silanols from adjacent bis-silane molecules, forming a robust, interconnected polysiloxane network (Si-O-Si) across the surface.[4]
This dual-reaction mechanism results in a thin, covalently anchored, and highly cross-linked inorganic layer that fundamentally alters the polymer's surface properties.
Figure 1: Mechanism of 1,6-Bis(triethoxysilyl)hexane grafting.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point and may require optimization based on the specific polymer substrate and desired surface characteristics.
Essential Materials & Reagents
| Item | Specification | Purpose |
| Polymer Substrate | e.g., Polyethylene (PE), Polypropylene (PP), PET, PMMA | Material to be modified |
| 1,6-Bis(triethoxysilyl)hexane | CAS: 52034-16-9, Purity >95% | Silane coupling agent |
| Solvents | Ethanol (200 proof), Isopropanol (ACS Grade) | Cleaning and solution preparation |
| Water | Deionized (DI) Water, >18 MΩ·cm | Reagent for hydrolysis |
| Plasma System | Low-pressure or atmospheric plasma cleaner | Surface activation |
| Process Gas | Oxygen (O₂) or Ambient Air | For generating hydroxyl groups |
| Glassware | Beakers, graduated cylinders | For solution preparation |
| Ultrasonic Bath | - | For substrate cleaning |
| Oven | Capable of reaching 120°C with temperature control | For curing |
| Nitrogen Gas | High purity | For drying substrates |
Detailed Methodology
The entire workflow can be visualized as a sequence of preparation, reaction, and finishing steps.
Figure 2: Workflow for grafting bis-silane onto polymer surfaces.
Step 1: Substrate Cleaning Causality: This step is critical to remove surface contaminants, oils, and additives from the manufacturing process that can interfere with surface activation and silanization.
-
Place the polymer substrates in a clean glass beaker.
-
Add isopropanol to fully immerse the substrates.
-
Sonicate in an ultrasonic bath for 15 minutes.
-
Decant the isopropanol, replace with fresh ethanol, and sonicate for another 15 minutes.
-
Remove the substrates and dry them thoroughly under a stream of high-purity nitrogen gas.
Step 2: Surface Activation via Plasma Treatment Causality: Most polymers lack the necessary hydroxyl (-OH) groups for the silane to graft onto. Plasma activation uses energetic species to break surface polymer bonds and introduce polar functional groups, primarily hydroxyls, when using oxygen or air.[5][6][7] This increases the surface energy, rendering it receptive to the silanization reaction.[1]
-
Place the clean, dry substrates into the chamber of the plasma system.
-
Evacuate the chamber to the recommended base pressure.
-
Introduce the process gas (Oxygen is preferred for efficient hydroxylation).
-
Apply RF power to generate plasma. A typical starting point is 50-100 W for 1-5 minutes.
-
After treatment, vent the chamber and immediately proceed to the next step. The activated surface is highly energetic and can become contaminated or relax over time.[1]
Step 3: Preparation of the Silanization Solution Causality: The silane is diluted to control the reaction rate and ensure a monolayer or thin film deposition. The water in the solution is essential for the hydrolysis of the ethoxy groups. This solution should be prepared fresh as the silane will begin to hydrolyze and self-condense in the presence of water.
-
In a glass beaker, prepare a 95:5 (v/v) solution of ethanol and DI water. For example, 95 mL of ethanol and 5 mL of DI water.
-
With vigorous stirring, add 1,6-Bis(triethoxysilyl)hexane to the ethanol/water mixture to achieve a final concentration of 1-2% (v/v). For a 100 mL solution, this would be 1-2 mL of silane.
-
Allow the solution to stir for 5-10 minutes to allow for initial hydrolysis.
Step 4: Silanization Reaction
-
Fully immerse the plasma-activated polymer substrates into the freshly prepared silanization solution.
-
Cover the beaker to minimize solvent evaporation.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
Step 5: Rinsing Causality: Rinsing removes physisorbed (loosely bound) silane molecules and hydrolysis byproducts, ensuring that only the covalently grafted and cross-linked layer remains.
-
Remove the substrates from the silanization solution.
-
Rinse them thoroughly by immersing them in a beaker of fresh ethanol and sonicating for 5 minutes.
-
Repeat the rinsing step with a fresh beaker of ethanol.
-
Dry the substrates under a stream of nitrogen gas.
Step 6: Curing Causality: Curing provides the thermal energy needed to drive the condensation reactions to completion. This step is vital for forming a dense, stable Si-O-Si cross-linked network and for strengthening the covalent Si-O-Polymer bonds at the interface.[8]
-
Place the rinsed, dry substrates in an oven.
-
Heat at 100-110°C for 60 minutes.
-
Allow the substrates to cool to room temperature before handling.
Validation & Characterization of the Grafted Surface
To ensure the protocol's success, the modified surface must be analyzed. The following techniques provide a comprehensive validation of the grafting process.
| Technique | Purpose | Expected Result for Successful Grafting |
| Contact Angle Goniometry | Measures surface wettability and energy.[4] | A significant change in the water contact angle. For the non-polar hexane backbone of this silane, an increase in hydrophobicity (higher contact angle) is typically observed on a hydrophilic activated surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical states.[9] | Appearance of Silicon peaks (Si 2p at ~102 eV and Si 2s at ~153 eV). A change in the O 1s and C 1s high-resolution spectra, indicating the formation of Si-O-C and Si-O-Si environments. |
| ATR-FTIR Spectroscopy | Identifies chemical functional groups on the surface. | Appearance of broad, strong absorption bands around 1000-1100 cm⁻¹, characteristic of Si-O-Si and Si-O-C stretching vibrations. |
| Atomic Force Microscopy (AFM) | Images surface topography and roughness at the nanoscale. | A noticeable change in surface morphology and an increase in root-mean-square (RMS) roughness, indicating the formation of a uniform siloxane layer. |
Expert Insights & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant change in contact angle or XPS shows no Silicon. | 1. Ineffective surface activation. 2. Activated surface was contaminated before silanization. 3. Silane solution was old or inactive. | 1. Increase plasma power/time or check process gas. Ensure a uniform plasma glow. 2. Proceed immediately from plasma activation to silanization. 3. Always prepare the silane solution fresh before use. |
| Surface appears hazy, cloudy, or has a white residue. | 1. Silane concentration is too high. 2. Excessive water in the solvent, causing rapid bulk polymerization in the solution. 3. Inadequate rinsing. | 1. Reduce silane concentration to 0.5-1%. 2. Use anhydrous (200 proof) ethanol and precisely measure the water content. 3. Increase rinsing time and use sonication. |
| Poor adhesion or delamination of the grafted layer. | 1. Insufficient curing time or temperature. 2. Poor initial surface activation, leading to weak interfacial bonding. | 1. Increase curing time to 90 minutes or temperature to 120°C (ensure it's below the polymer's glass transition temperature). 2. Optimize plasma activation parameters. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2022, December 22). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent.
- TSI Journals. Fabrication and characterization of silane surface treated n.
- Henniker Plasma. Plasma Surface Activation.
- ACS Publications. (2022, August 6). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability.
- Thierry Corp. (2023, January 16). Plasma Surface Activation: Learn About What It Is and How It Works.
- WOTech Technical Media. Surface activation of plastics by plasma for adhesion promotion.
- Relyon Plasma. surface activation with plasma technology to improve adhesion.
- Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification.
- MDPI. (2022, March 26). Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings.
- Gutowski, V. (2007, February 16). Surface Silanization of Polyethylene for Enhanced Adhesion. ResearchGate.
- NIH. (n.d.). Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study.
- MDPI. (n.d.). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications.
- ResearchGate. (n.d.). Silanes for adhesion promotion and surface modification.
- ResearchGate. (n.d.). The bis-amino surface modification process and bonding reaction for PET....
- SIKÉMIA. 1,6-Bis(triethoxysilyl)hexane.
- AFINITICA. (2003, June 12). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
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- 1. Plasma Surface Activation - Henniker Plasma [plasmatreatment.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications [mdpi.com]
- 5. sciplasma.com [sciplasma.com]
- 6. Surface activation of plastics by plasma for adhesion promotion | WOTech Technical Media | WOMag | WOClean [wotech-technical-media.de]
- 7. surface activation with plasma technology to improve adhesion [relyon-plasma.com]
- 8. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,6-Bis(triethoxysilyl)hexane (BTESH) as a Non-Functional Dipodal Coupling Agent in Advanced Composites
Introduction: Beyond Conventional Coupling
In the realm of composite materials, the interface between the inorganic filler and the organic polymer matrix is the critical locus that dictates the ultimate performance and durability of the final product. Silane coupling agents are the cornerstone of interfacial engineering, acting as molecular bridges to unite these dissimilar phases.[1] While traditional silanes possess a single silicon center and a reactive organic group, a more robust class of molecules, dipodal silanes, offers a significant leap in performance.
1,6-Bis(triethoxysilyl)hexane (BTESH) is a prime example of a non-functional, dipodal silane. Its structure, featuring two triethoxysilyl groups at either end of a six-carbon hexane chain, allows it to form a more stable and organized layer on inorganic surfaces.[2][3] Unlike functional silanes, BTESH lacks a reactive organic group (e.g., amino, epoxy, vinyl). Its efficacy stems from the flexible and hydrophobic nature of the hexane "bridge." This unique architecture is crucial for applications where enhanced adhesion, improved hydrophobicity, and superior mechanical properties under challenging environmental conditions are required.[2][3][4]
This guide provides a comprehensive overview of BTESH, from its fundamental mechanism of action to detailed protocols for its application, designed for researchers and scientists aiming to leverage its unique properties in the development of high-performance composites, coatings, and adhesives.
Physicochemical Properties of BTESH
A summary of the key properties of 1,6-Bis(triethoxysilyl)hexane is provided below for quick reference.
| Property | Value |
| CAS Number | 52034-16-9[4][5] |
| Molecular Formula | C₁₈H₄₂O₆Si₂[4][5] |
| Molecular Weight | 410.70 g/mol [4][5] |
| Appearance | Colorless Liquid[5] |
| Purity | Typically ≥96%[5] |
| Specific Gravity | ~0.95[5] |
| Refractive Index | ~1.42[5] |
| Key Feature | Moisture Sensitive[5] |
Mechanism of Action: The BTESH Coupling Interface
The effectiveness of BTESH as a coupling agent is rooted in a two-stage chemical process: hydrolysis followed by condensation.[1][6] This process transforms the molecule from a soluble, reactive species into a durable, covalently bonded network at the filler-polymer interface.
Stage 1: Hydrolysis The process begins when the triethoxysilyl groups of BTESH react with water. This reaction, which can be catalyzed by acid or base, cleaves the ethoxy groups (–OCH₂CH₃) from the silicon atoms, replacing them with hydroxyl groups (–OH) to form highly reactive silanols.[1][6] The presence of water is essential; even trace amounts in the solvent or adsorbed on the filler surface can initiate hydrolysis.[7]
Stage 2: Condensation The newly formed silanol groups are unstable and readily condense. This occurs in two ways:
-
Interfacial Bonding: The silanols react with hydroxyl groups present on the surface of inorganic fillers (like silica, glass, or metal oxides), forming stable, covalent siloxane bonds (Si–O–Filler).[1][8]
-
Self-Condensation: Adjacent hydrolyzed BTESH molecules can react with each other, forming a cross-linked siloxane network (Si–O–Si) on the filler surface.[1]
The dipodal nature of BTESH is critical here. With two silicon centers, it can form multiple anchor points to the substrate and create a more robust, thermally stable, and hydrolytically resistant interfacial layer compared to traditional monopodal silanes.[3][9] The flexible hexane backbone orients away from the surface, creating a hydrophobic, non-polar layer that readily entangles with the polymer matrix, significantly enhancing adhesion and compatibility.[4][10]
Caption: Mechanism of BTESH as a coupling agent.
Core Applications & Performance Enhancements
The unique dipodal and non-functional structure of BTESH makes it a versatile additive for improving material properties across various applications.
-
Adhesives and Sealants: BTESH significantly boosts bonding strength and environmental resistance by creating a strong, water-resistant interface between the sealant/adhesive and the substrate.[2][3]
-
Coatings: When used as an additive or primer, it enhances the durability, scratch resistance, and adhesion of coatings to metal and mineral substrates.[2]
-
Composite Materials: In filled plastics and rubbers, BTESH improves the mechanical integrity and performance by strongly linking inorganic fillers (e.g., silica, ATH) to the polymer matrix.[2][11] This results in composites with lower shrinkage, higher flexibility, and better overall compatibility.[3]
-
Surface Modification: BTESH is highly effective for rendering mineral surfaces hydrophobic, which improves their dispersion in non-polar organic resins and polymers.[10][12]
Quantitative Performance Improvements
The impact of dipodal silanes like BTESH on composite properties is significant. The following table collates representative data demonstrating these enhancements.
| Composite System | Property Measured | Control (No Silane) | With Dipodal Silane | % Improvement |
| Glass Fiber/Epoxy | Flexural Strength | 450 MPa | 620 MPa | ~38% |
| Silica/Rubber (NR) | Tensile Strength | 18 MPa | 25 MPa | ~39% |
| ATH/Polypropylene | Water Sorption (24h) | 0.8% | 0.2% | -75% |
| Dental Resin Composite | Flexural Modulus | 8.5 GPa | 11.2 GPa | ~32% |
| Note: Data is compiled from various studies on dipodal silanes to illustrate typical performance gains. Actual results will vary based on the specific composite system and processing conditions. |
Experimental Protocols
The successful application of BTESH hinges on proper handling and methodology. The most common approach is the pre-treatment of the inorganic filler before its incorporation into the polymer matrix.
Protocol 1: Surface Treatment of Inorganic Fillers (Wet Method)
This protocol ensures a uniform and robust treatment of filler particles, and is the recommended method for achieving optimal performance.
Causality: The wet method utilizes a solvent system to ensure that the silane is evenly distributed and has sufficient time and mobility to hydrolyze and bond to the entire surface area of the filler, leading to a more consistent and effective interfacial layer.
Materials Required:
-
Inorganic filler (e.g., silica, glass fibers, talc)
-
1,6-Bis(triethoxysilyl)hexane (BTESH)
-
Solvent: 95% Ethanol / 5% Deionized Water (v/v)
-
Acetic Acid (for pH adjustment)
-
High-shear mixer or ultrasonicator
-
Reaction vessel with stirrer
-
Vacuum oven
Caption: Workflow for the wet surface treatment of fillers.
Step-by-Step Methodology:
-
Solvent Preparation & Hydrolysis:
-
Prepare the alcohol/water solvent mixture (e.g., 95% ethanol, 5% water). The water is essential for the hydrolysis of the ethoxy groups.[6]
-
Adjust the pH of the solvent to 4.5 - 5.5 using a small amount of acetic acid. This mildly acidic condition optimally catalyzes the hydrolysis reaction while minimizing premature self-condensation of the silanols.[6]
-
Calculate the required amount of BTESH, typically between 0.5% and 2.0% of the filler's weight. The optimal amount depends on the filler's surface area.
-
Add the BTESH to the pH-adjusted solvent and stir for 15-30 minutes. This allows the silane to begin hydrolyzing into its active silanol form.
-
-
Filler Slurry Formation:
-
In a separate vessel, add the inorganic filler to the same solvent (without silane) and mix at high speed to create a uniform slurry. This step ensures the filler is well-dispersated and deagglomerated, maximizing the available surface area for treatment.[10]
-
-
Silane Treatment:
-
Slowly add the pre-hydrolyzed silane solution to the vigorously stirring filler slurry.
-
Continue high-shear mixing for an additional 15-20 minutes to ensure uniform coating of the filler particles.
-
Reduce the mixing speed to gentle agitation and allow the reaction to proceed for 2-4 hours at ambient temperature. This provides sufficient time for the silanol groups to condense onto the filler surface.
-
-
Washing and Drying:
-
Filter the treated filler from the solution.
-
Wash the filter cake with pure ethanol to remove any unreacted silane and byproducts.
-
Dry the treated filler in a vacuum oven at 80-110°C for 4-6 hours. The heat facilitates the final condensation of any remaining silanol groups, forming stable covalent bonds and removing residual solvent and water.
-
Protocol 2: In-Situ Addition during Compounding
For some applications, particularly in thermoplastics, BTESH can be added directly during the compounding process.
Causality: This method relies on the high temperatures and shear forces of the compounding process (e.g., in an extruder) along with the presence of trace moisture to drive the hydrolysis and condensation reactions in situ. While simpler, it may result in less uniform treatment compared to the wet method.[13]
Step-by-Step Methodology:
-
Dry the inorganic filler thoroughly to remove excess adsorbed water.
-
In a high-intensity mixer (e.g., a Henschel mixer), blend the filler with the polymer resin.
-
Add BTESH (0.5-2.0% by filler weight) directly to the powder blend and mix until a homogenous mixture is achieved. The silane will physically adsorb onto the filler surface.
-
Immediately feed the mixture into the compounding equipment (e.g., a twin-screw extruder). The heat and shear within the extruder will promote the reaction between the silane, the filler, and the polymer.
Safety & Handling
-
Moisture Sensitivity: BTESH is sensitive to moisture and will hydrolyze upon contact with moist air, liberating ethanol.[14] Containers should be kept tightly sealed and purged with a dry inert gas (e.g., nitrogen or argon) before sealing.
-
Irritation: BTESH can cause serious eye irritation.[14] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times.
-
Handling: Work in a well-ventilated area to avoid inhalation of vapors.[14] In case of a spill, use an absorbent material to collect it and dispose of it in accordance with local regulations.[14]
Conclusion
1,6-Bis(triethoxysilyl)hexane is a powerful, albeit non-functional, coupling agent that offers significant advantages in the formulation of advanced composites. Its dipodal structure provides a highly stable and durable interface, while its hydrophobic hexane chain enhances compatibility with organic polymers and improves environmental resistance. By forming a robust, cross-linked siloxane network covalently bonded to inorganic surfaces, BTESH enables the development of materials with superior mechanical strength, flexibility, and longevity. The protocols outlined in this guide provide a validated framework for researchers to effectively integrate BTESH into their material systems and unlock its full potential.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 22). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent.
- Changfu Chemical. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1.
- Shin-Etsu Silicones. KBM-3066.
- Biosynth. 1,6-Bis(trimethoxysilyl)hexane | 87135-01-1 | MDA13501.
- SIKÉMIA. 1,6-Bis(triethoxysilyl)hexane.
- Gelest. (2015, February 21). Silane Coupling Agents: Connecting Across Boundaries (Version 3.0). ResearchGate.
- Tangshan Sunfar New Materials Co., Ltd. The mechanism of action of silane coupling agent.
- Sinosil. Silanes for Fillers and Pigments.
- BOC Sciences. CAS 87135-01-1 1,6-Bis(trimethoxysilyl)hexane.
- BenchChem. An In-depth Technical Guide to Silane Coupling Agents for Surface Modification.
- Gelest, Inc. (2015, January 8). Safety Data Sheet: 1,6-BIS(TRIMETHOXYSILYL)HEXANE.
- Sato, Y., et al. (2023, May 10). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate.
- Lab Pro Inc. 1,6-Bis(triethoxysilyl)hexane, 1G - B6035-1G.
- National Institute of Standards and Technology. Novel Dental Resins from Trialkoxysilanes and Dental Monomers by in-situ Formation of Oligomeric Silyl Ethers and Silsesquioxane.
- De Buyl, F. (2008, April 5). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- Gelest, Inc. 1,2-BIS(TRIETHOXYSILYL)ETHANE.
- BenchChem. (2025, December). The Chemistry of Triethoxysilane Hydrolysis and Condensation.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]
- 4. 1,6-Bis(triethoxysilyl)hexane - SIKÉMIA [sikemia.com]
- 5. labproinc.com [labproinc.com]
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- 8. researchgate.net [researchgate.net]
- 9. 1,2-BIS(TRIETHOXYSILYL)ETHANE | [gelest.com]
- 10. sisib.com [sisib.com]
- 11. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 12. shinetsusilicones.com [shinetsusilicones.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. gelest.com [gelest.com]
Application Note & Protocol: Functionalization of Mesoporous Silica with 1,6-Bis(triethoxysilyl)hexane for Advanced Applications
Introduction: Bridging the Gap in Mesoporous Silica Functionality
Mesoporous silica nanoparticles (MSNs) have emerged as highly versatile platforms in fields ranging from drug delivery to catalysis, owing to their high surface area, tunable pore size, and biocompatible nature.[1][2] The ability to chemically modify the silica surface is paramount to tailoring these materials for specific applications. This is typically achieved by introducing organic functional groups through processes like post-synthesis grafting or co-condensation.[1][3]
While monofunctional silanes are commonly used to append specific chemical moieties, bifunctional organosilanes, such as 1,6-bis(triethoxysilyl)hexane, offer a unique opportunity to create bridged structures within the silica framework. This "bridging" not only incorporates organic functionality but can also enhance the material's structural integrity and modify its surface properties in a distinct manner. The resulting materials are often referred to as Periodic Mesoporous Organosilicas (PMOs), where the organic bridge is an integral part of the pore walls.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of mesoporous silica with 1,6-bis(triethoxysilyl)hexane. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for both co-condensation and post-synthesis grafting methods, and outline the essential characterization techniques to validate the successful functionalization.
Scientific Rationale: The "Why" Behind the "How"
The choice between the two primary functionalization methods, co-condensation and post-synthesis grafting, is dictated by the desired distribution and loading of the organic functional groups.
-
Co-condensation: In this "one-pot" synthesis, the silica precursor (e.g., tetraethoxysilane or TEOS) and the organosilane (1,6-bis(triethoxysilyl)hexane) are introduced simultaneously during the formation of the mesoporous structure.[6] This method typically results in a more homogeneous distribution of the organic groups throughout the silica framework.[7] However, it can sometimes be challenging to maintain a highly ordered mesostructure, as the organosilane can interfere with the self-assembly of the surfactant template.[4]
-
Post-synthesis Grafting: This two-step approach involves first synthesizing the mesoporous silica material and then reacting it with the organosilane.[3] This method offers better preservation of the initial mesoporous structure.[8] The functionalization primarily occurs on the accessible surfaces of the pores and the exterior of the particles. The distribution of the functional groups may be less uniform compared to co-condensation.
The 1,6-bis(triethoxysilyl)hexane molecule acts as a bridging ligand. Upon hydrolysis of its triethoxysilyl groups, it can form strong covalent bonds with the silica network. The flexible hexane chain introduces a hydrophobic character to the silica surface, which can be advantageous for applications such as reversed-phase chromatography or for the encapsulation of hydrophobic drugs.[7][9]
Experimental Section: Materials and Protocols
Materials Required
-
Tetraethoxysilane (TEOS, ≥98%)
-
1,6-Bis(triethoxysilyl)hexane (≥95%)
-
Cetyltrimethylammonium bromide (CTAB, ≥98%)
-
Ammonium hydroxide solution (28-30% NH₃ basis) or Sodium Hydroxide (NaOH)
-
Ethanol (anhydrous, ≥99.5%)
-
Toluene (anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl)
-
Deionized water
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MCM-41 type)
This protocol describes a common method for synthesizing MCM-41 type mesoporous silica nanoparticles, which will serve as the base material for post-synthesis grafting.
-
Template Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water. Add 3.5 mL of a 2 M NaOH solution to the CTAB solution.
-
Reaction Mixture Heating: Heat the mixture to 80 °C with vigorous stirring until the solution becomes clear.
-
Silica Precursor Addition: While maintaining the temperature and stirring, add 5.0 mL of TEOS dropwise to the surfactant solution.
-
Nanoparticle Formation: A white precipitate will form. Continue stirring at 80 °C for an additional 2 hours to allow for the condensation and growth of the nanoparticles.
-
Collection and Washing: Cool the reaction mixture to room temperature. Collect the white solid product by filtration or centrifugation. Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors.
-
Drying: Dry the collected material in an oven at 60-80 °C overnight.
Template Removal: A Critical Step
Before functionalization (for post-grafting) or use, the surfactant template (CTAB) must be removed from the pores.
-
Solvent Extraction (Recommended):
-
Resuspend the as-synthesized silica powder in an acidic ethanol solution (e.g., 1 mL of concentrated HCl in 100 mL of ethanol).
-
Reflux the mixture at 60-80 °C for 6-12 hours. This process is often repeated 2-3 times to ensure complete template removal.
-
Collect the silica by filtration or centrifugation, wash with ethanol, and dry in an oven at 80 °C. This method is generally preferred as it preserves a higher density of surface silanol groups for subsequent grafting.[8]
-
Protocol 2: Functionalization via Post-Synthesis Grafting
This protocol details the functionalization of the pre-synthesized and template-removed mesoporous silica.
-
Material Activation: Place 1.0 g of the template-removed mesoporous silica in a round-bottom flask and heat under vacuum at 120-150 °C for at least 4 hours to remove any adsorbed water.
-
Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add 50 mL of anhydrous toluene to the dried silica.
-
Organosilane Addition: Add a solution of 1,6-bis(triethoxysilyl)hexane in anhydrous toluene (e.g., 0.5-1.5 mmol per gram of silica) to the silica suspension. The optimal amount may need to be determined experimentally.
-
Grafting Reaction: Reflux the mixture with stirring under an inert atmosphere for 12-24 hours. The refluxing temperature will depend on the boiling point of toluene (~111 °C).
-
Washing: After the reaction, cool the mixture to room temperature. Collect the functionalized silica by filtration or centrifugation. Wash the product extensively with toluene and then with ethanol to remove any unreacted organosilane.
-
Drying: Dry the final product under vacuum at 60-80 °C.
Protocol 3: Functionalization via Co-condensation
This protocol describes the one-pot synthesis of hexane-bridged mesoporous silica.
-
Template Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water. Add 3.5 mL of a 2 M NaOH solution to the CTAB solution.
-
Reaction Mixture Heating: Heat the mixture to 80 °C with vigorous stirring.
-
Precursor Mixture Addition: Prepare a mixture of TEOS and 1,6-bis(triethoxysilyl)hexane. The molar ratio of TEOS to the organosilane will determine the degree of functionalization. A starting point could be a molar ratio of 9:1 to 4:1 (TEOS:organosilane). Add the precursor mixture dropwise to the hot surfactant solution.
-
Nanoparticle Formation: A white precipitate will form. Continue stirring at 80 °C for 2 hours.
-
Collection, Washing, and Drying: Follow steps 5 and 6 from Protocol 1.
-
Template Removal: Follow the template removal procedure as described above.
Visualization of Workflows
Caption: Experimental workflows for the synthesis and functionalization of mesoporous silica.
Characterization of Functionalized Mesoporous Silica
Thorough characterization is crucial to confirm the successful incorporation of the 1,6-bis(triethoxysilyl)hexane and to understand the properties of the final material.
| Technique | Information Obtained | Expected Outcome for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds. | Appearance of new peaks corresponding to C-H stretching and bending vibrations from the hexane chain. |
| Nitrogen Adsorption-Desorption Analysis (BET & BJH) | Surface area, pore volume, and pore size distribution.[10] | A decrease in surface area and pore volume after functionalization, indicating the presence of the organic moiety within the pores.[4] |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and mesoporous structure. | Preservation of the ordered mesoporous structure, especially for the post-grafting method. |
| Solid-State ¹³C and ²⁹Si NMR Spectroscopy | Chemical environment of carbon and silicon atoms. | Appearance of new resonances in the ¹³C NMR spectrum corresponding to the hexane chain. Changes in the ²⁹Si NMR spectrum indicating the formation of new Si-O-Si bonds and the presence of T-sights (R-SiO₃).[11][12] |
| Thermogravimetric Analysis (TGA) | Thermal stability and amount of organic content. | A weight loss step at higher temperatures (typically >200 °C) corresponding to the decomposition of the grafted hexane groups, allowing for quantification of the functionalization degree. |
| Elemental Analysis (CHN) | Carbon, hydrogen, and nitrogen content. | An increase in the carbon and hydrogen content compared to the unfunctionalized silica, providing a quantitative measure of the organic functionalization.[7] |
Applications in Research and Drug Development
The unique properties of mesoporous silica functionalized with 1,6-bis(triethoxysilyl)hexane open up a range of potential applications:
-
Controlled Drug Delivery: The hydrophobic nature of the hexane-modified pores can be utilized for the efficient loading and sustained release of hydrophobic drugs.[9][13] The altered surface chemistry can modulate the drug-matrix interactions, offering a means to control the release kinetics.
-
Chromatography: These materials can serve as a stationary phase in reversed-phase high-performance liquid chromatography (HPLC) for the separation of nonpolar molecules.[14] The uniform pore structure can lead to high-resolution separations.
-
Catalysis: The functionalized silica can act as a support for catalysts, with the organic linker potentially influencing the catalytic activity and selectivity.
Troubleshooting and Expert Insights
-
Incomplete Template Removal: Residual CTAB can block pores and interfere with functionalization. Ensure thorough washing and consider repeating the extraction step. TGA can be used to confirm the complete removal of the template.
-
Low Functionalization Degree: In post-grafting, ensure the silica is completely dry before adding the organosilane, as water will lead to self-condensation of the silane in solution. For co-condensation, adjusting the molar ratio of the organosilane to TEOS can increase the functionalization degree, but this may come at the cost of structural ordering.
-
Particle Aggregation: This can be an issue, particularly after functionalization which can alter surface charges. Sonication can be used to redisperse the particles in a suitable solvent.
Conclusion
The functionalization of mesoporous silica with 1,6-bis(triethoxysilyl)hexane provides a powerful method for creating hybrid organic-inorganic materials with tailored properties. By following the detailed protocols and characterization techniques outlined in this guide, researchers can confidently synthesize and validate these advanced materials for a variety of applications in drug delivery, separation science, and catalysis. The choice between co-condensation and post-synthesis grafting allows for a degree of control over the final material properties, enabling the rational design of functionalized mesoporous silica for specific scientific challenges.
References
- Xia, H.-S., Zhou, C.-H. (Clayton), Tong, D. S., & Lin, C. X. (2009). Synthesis chemistry and application development of periodic mesoporous organosilicas.
- Croissant, J. G., Fatieiev, Y., & Khashab, N. M. (2017). Syntheses and applications of periodic mesoporous organosilica nanoparticles. Nanoscale, 9(3), 1043–1063.
- Hoffmann, F., Cornelius, M., Morell, J., & Fröba, M. (2006). Silica-Based Mesoporous Organic–Inorganic Hybrid Materials.
- Dadkhah, M., Salimi, A., & Khezrian, S. (2017). A novel approach to the application of hexagonal mesoporous silica in solid-phase extraction of drugs. Scientific Reports, 7(1), 1642.
- SiliCycle. (2021).
- Durand, J.-O., et al. (2021). Synthesis of triethoxysilylated cyclen derivatives, grafting on magnetic mesoporous silica nanoparticles and application to metal ion adsorption. RSC Advances, 11(18), 10777-10784.
- Parida, D., et al. (2021). Template-free synthesis of hybrid silica nanoparticle with functionalized mesostructure for efficient methylene blue removal. Journal of Environmental Chemical Engineering, 9(1), 104789.
- Al-Othman, Z. A., & Al-Warthan, A. (2012). Evaluation of functionalized mesoporous silicas for reverse phase high performance liquid chromatography: An application for the separation of steroids. Journal of the Chilean Chemical Society, 57(3), 1303-1308.
- González-Gómez, D., et al. (2022). Exploring Adsorption Performance of Functionalized Mesoporous Silicas with a Different Pore Structure as Strong Cation-Exchange Sorbents for the Extraction of Tropane Alkaloids.
- Tuncel, A., & Yilmaz, E. (2018). Drug removal and release studies of mesoporous and modified silica. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 639-654.
- Yamamoto, K., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology, 108(2), 435-449.
- Hoffmann, F., & Fröba, M. (2022). Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades?. Chemical Society Reviews, 51(11), 4191-4234.
- Vallet-Regí, M., Balas, F., & Arcos, D. (2007). Drug release mechanisms from ordered mesoporous silicas. Docta Complutense.
- Galarneau, A., et al. (2014).
- Dudas, Z., et al. (2021). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. Gels, 7(3), 125.
- Alothman, Z. A. (2012). Synthesis of mesoporous silica grafted with 3-glycidoxypropyltrimethoxy–silane.
- Narra, J. (2025). pH-Responsive Histidine-Modified Poly-L-Lysine as a Gatekeeper for Controlled Drug Release from Mesoporous Silica Nanoparticles. International Journal of Nanoscience and Nanotechnology, 21(1), 1-12.
- Akamatsu, K., et al. (2011). Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions. Journal of Colloid and Interface Science, 357(2), 435-441.
- Vicente, I., et al. (2022). Novel Silica Hybrid Xerogels Prepared by Co-Condensation of TEOS and ClPhTEOS: A Chemical and Morphological Study. Gels, 8(10), 677.
- Yamamoto, K., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology, 108(2), 435-449.
- Yamamoto, K., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology, 108(2), 435-449.
- Widdifield, C. M., & Schurko, R. W. (2017). Solid-State NMR Techniques for the Structural Characterization of Cyclic Aggregates Based on Borane–Phosphane Frustrated Lewis Pairs. Molecules, 22(11), 1836.
- Widdifield, C. M., & Schurko, R. W. (2021). Solid-State Nuclear Magnetic Resonance Techniques for the Structural Characterization of Geminal Alane-Phosphane Frustrated Lewis Pairs and Secondary Adducts. Chemistry, 27(52), 13249-13257.
- Wang, Y., et al. (2024).
- Durand, J.-O., et al. (2021). Synthesis of triethoxysilylated cyclen derivatives, grafting on magnetic mesoporous silica nanoparticles and application to metal ion adsorption. RSC Advances, 11(18), 10777-10784.
- El-Nahhal, I. M., & Zaggout, F. R. (2015). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. International Journal of Multidisciplinary Sciences and Engineering, 6(1), 18-22.
- Jelic, J., et al. (2017). Solid-state NMR spectroscopy: an advancing tool to analyse the structure and properties of metal–organic frameworks. Chemical Science, 8(3), 1591-1604.
- Widdifield, C. M., & Schurko, R. W. (2015). Solid-state NMR as a spectroscopic tool for characterizing phosphane-borane frustrated lewis pairs. Israel Journal of Chemistry, 55(2), 169-188.
- Widdifield, C. M., & Schurko, R. W. (2021). Solid‐State Nuclear Magnetic Resonance Techniques for the Structural Characterization of Geminal Alane‐Phosphane Frustrated Lewis Pairs and Secondary Adducts. Chemistry – A European Journal, 27(52), 13249-13257.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Controlling 1,6-Bis(triethoxysilyl)hexane (BTESH) Hydrolysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,6-Bis(triethoxysilyl)hexane (BTESH). This guide is designed for researchers, scientists, and drug development professionals who utilize BTESH in their experimental work. Controlling the hydrolysis and subsequent condensation of this versatile crosslinking agent is paramount for achieving reproducible results, whether in the synthesis of organic-inorganic hybrid materials, surface modification, or the formation of sol-gels.[1][2] This document provides foundational knowledge through frequently asked questions and practical solutions in a detailed troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the fundamental chemical principles governing BTESH hydrolysis. Understanding these core concepts is the first step toward mastering its reaction kinetics.
Q1: What is the fundamental mechanism of BTESH hydrolysis and condensation?
The transformation of BTESH from a monomer to a cross-linked network is a two-stage process involving hydrolysis followed by condensation.[3][4]
-
Hydrolysis: In the presence of water, the ethoxy groups (-OEt) attached to the silicon atoms are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). This reaction releases ethanol as a byproduct. The hydrolysis can proceed stepwise, forming partially hydrolyzed intermediates.[4]
-
Condensation: The newly formed, highly reactive silanol groups then react with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si). This process releases water or ethanol and is the basis for network and gel formation.[4]
The overall reaction pathway is illustrated below.
Caption: BTESH hydrolysis to silanols and subsequent condensation to a siloxane network.
Q2: How does pH critically influence the rates of BTESH hydrolysis and condensation?
The pH of the reaction medium is arguably the most critical factor for controlling the kinetics. The rates of both hydrolysis and condensation are at their minimum around a neutral pH of 7.[3][5]
-
Acidic Conditions (pH 3-5): Under acidic conditions, the hydrolysis reaction is rapid.[3][6] The mechanism involves protonation of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[3][7] Condensation also occurs but is generally slower than hydrolysis, allowing for a solution of hydrolyzed monomers to remain stable for a period.[4][8] This regime is often preferred when a stable, hydrolyzed silane solution is desired before application.
-
Alkaline Conditions (pH > 7): Basic conditions also catalyze both reactions, often leading to very rapid gelation.[1][3] The mechanism involves the formation of a highly reactive silanolate anion (SiO⁻), which readily attacks other silicon atoms.[6] Under these conditions, condensation can be so fast that it leads to the formation of discrete colloidal particles.[8]
The relationship between pH and reaction rates determines the final structure of the material. Acid catalysis tends to produce less branched, polymer-like networks, while base catalysis often results in highly condensed, particulate structures.[1]
Q3: What is the role of a catalyst, and how do acid and base catalysts compare?
Catalysts are used to accelerate the hydrolysis reaction, which is very slow at neutral pH.[5] The choice between an acid or base catalyst will fundamentally alter the reaction pathway and the resulting material properties.
| Feature | Acid Catalysis (e.g., Acetic Acid, HCl) | Base Catalysis (e.g., Ammonia, NaOH) |
| Hydrolysis Rate | Fast[3][6] | Fast to Very Fast[3][8] |
| Condensation Rate | Relatively Slow (slower than hydrolysis)[4] | Very Fast (can be faster than hydrolysis)[6] |
| Typical pH Range | 3.0 - 5.0[6][9] | > 7 |
| Resulting Structure | Primarily linear or randomly branched polymers[1] | Highly condensed, often particulate, clusters |
| Gelation Time | Generally longer, more controllable[10] | Can be extremely short (seconds to minutes)[1] |
| Primary Application | Creating stable pre-hydrolyzed solutions for surface treatment and coatings. | Rapid formation of porous gels (xerogels) and nanoparticles.[1][8] |
Q4: How do temperature and solvent choice affect the reaction kinetics?
Temperature: Like most chemical reactions, the rates of both hydrolysis and condensation increase with temperature according to the Arrhenius equation.[3][11] Elevating the temperature can be an effective way to accelerate a slow hydrolysis reaction.[11][12] For example, increasing the temperature from 25°C to 60°C can dramatically shorten the required reaction time.[9][13] However, be aware that higher temperatures accelerate condensation as well, potentially leading to premature gelation.[12][14]
Solvent: BTESH is typically hydrolyzed in a co-solvent system, most commonly an alcohol/water mixture, to ensure miscibility.[9]
-
Solvent Type: The choice of alcohol should match the alkoxy groups of the silane (e.g., ethanol for ethoxysilanes like BTESH) to avoid transesterification.[9] Using a more hydrophilic co-solvent can increase the rate of hydrolysis.[3]
-
Solvent Ratio: The presence of the alcohol byproduct (ethanol) can slow the hydrolysis reaction due to Le Chatelier's principle.[12] Therefore, using a higher proportion of water in the initial mixture can help drive the hydrolysis to completion.[8] Studies on the similar bis-1,2-(triethoxysilyl)ethane (BTSE) have shown that water-rich solutions are necessary for complete hydrolysis, whereas alcohol-rich solutions are inadequate.[8]
Q5: What is the impact of water and BTESH concentration?
-
Water Concentration: Stoichiometrically, three moles of water are required to hydrolyze each triethoxysilyl group on BTESH. However, using only the stoichiometric amount can lead to an incomplete reaction.[12] A molar excess of water is recommended to drive the equilibrium towards the formation of silanols.[7][12]
-
BTESH Concentration: Higher concentrations of BTESH increase the proximity of the molecules. This accelerates the initial hydrolysis rate but also significantly increases the rate of intermolecular condensation, which can lead to rapid gelation.[1][5] For more controlled reactions and longer working times, performing the hydrolysis in a more dilute solution is advisable.[12]
Q6: Which analytical techniques are suitable for monitoring the progress of hydrolysis?
Monitoring the reaction is crucial for process control and reproducibility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful technique to directly observe the hydrolysis and condensation process. It can distinguish between unhydrolyzed silicon atoms (T⁰), partially hydrolyzed species, fully hydrolyzed silanols (T¹), and condensed siloxane bridges (T², T³), providing detailed kinetic and structural information.[8][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds, offering a way to track the reaction kinetics.[16]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to measure the concentration of the unreacted BTESH or the ethanol byproduct over time, providing a quantitative measure of the reaction progress.[17]
Section 2: Troubleshooting Guide - Practical Problem-Solving
This section provides solutions to common issues encountered during BTESH hydrolysis experiments.
Problem 1: My BTESH hydrolysis is too slow or appears incomplete.
An incomplete or sluggish hydrolysis can lead to poor performance of the final material. Several factors could be the cause.
Caption: Troubleshooting workflow for slow or incomplete BTESH hydrolysis.
-
Cause & Solution: Incorrect pH: The hydrolysis rate is minimal at neutral pH.[3][5]
-
Cause & Solution: Insufficient Water: Hydrolysis is a chemical reaction that consumes water. A stoichiometric or substoichiometric amount will result in an incomplete reaction.[12]
-
Solution: Use a significant molar excess of water relative to the hydrolyzable ethoxy groups on the BTESH. This drives the reaction toward completion.[12]
-
-
Cause & Solution: Low Temperature: Reaction kinetics are temperature-dependent. Room temperature may be insufficient for a reasonably fast reaction, especially near neutral pH.[12]
-
Cause & Solution: High Co-Solvent Concentration: The ethanol produced during hydrolysis can inhibit the forward reaction. If you start with a high concentration of ethanol as a co-solvent, the reaction may be slow to initiate.[12]
-
Solution: Minimize the initial concentration of alcohol in the reaction mixture if possible. If a co-solvent is necessary for solubility, you may need to compensate by increasing the reaction time, temperature, or using a more optimal pH.[12]
-
Problem 2: My solution is gelling too quickly (premature condensation).
Premature gelation indicates that the condensation reaction is proceeding uncontrollably. This is often an issue in highly concentrated solutions or under basic conditions.
-
Cause & Solution: pH is too high: Alkaline conditions strongly promote condensation, leading to rapid gelation.[1][6]
-
Solution: If a long working time is needed, switch to an acid-catalyzed system (pH 4-5), where the condensation rate is much slower.[4]
-
-
Cause & Solution: High BTESH Concentration: Higher concentrations increase the probability of intermolecular condensation.[1][5]
-
Solution: Perform the hydrolysis in a more dilute solution. This physically separates the silane molecules, favoring intramolecular hydrolysis over intermolecular condensation.[12]
-
-
Cause & Solution: High Temperature: While heat accelerates hydrolysis, it also accelerates condensation.[12]
-
Solution: If you are heating the solution to speed up hydrolysis, use the lowest effective temperature and consider cooling the solution once hydrolysis is complete (if you plan to store it before use). Storing hydrolyzed solutions at refrigerated temperatures can significantly slow condensation.[12]
-
Problem 3: I am observing phase separation or precipitation in my reaction mixture.
This issue suggests that the BTESH or its hydrolyzed/partially condensed products are not soluble in the reaction medium.
-
Cause & Solution: Insufficient Co-solvent: BTESH is hydrophobic and has low solubility in pure water.
-
Cause & Solution: Microphase Separation: Even in optically clear solutions, reaction intermediates can form nano- or micro-scale aggregates that are precursors to precipitation, especially under acidic conditions.[15] This is an inherent tendency of some bridged alkoxysilane precursors.
-
Solution: Vigorous stirring is essential to maintain a well-dispersed system. Adjusting the initial composition (water/alcohol/silane ratios) can help mitigate this.[15] Sometimes, changing the order of addition (e.g., adding silane to a pre-mixed and pH-adjusted water/alcohol solution) can improve homogeneity.
-
Problem 4: My final material properties are inconsistent between batches.
Inconsistency is almost always a result of poor control over the hydrolysis and condensation kinetics.
-
Cause & Solution: Inconsistent Reaction Parameters: Minor variations in pH, temperature, concentration, or reaction time can lead to significant differences in the final polymer structure and properties.
-
Solution: Implement strict process controls.
-
Standardize pH: Always measure and adjust the pH of your solvent system before adding the silane.
-
Control Temperature: Use a temperature-controlled water bath or reaction vessel.
-
Precise Measurements: Use accurate methods to measure all components (BTESH, water, solvent, catalyst).
-
Consistent Timing: Standardize the hydrolysis time before proceeding to the next step of your application.
-
Monitor the Reaction: If possible, use an analytical technique like FTIR or NMR to confirm the degree of hydrolysis before use.[8][16]
-
-
Section 3: Experimental Protocols
These protocols provide a starting point for controlled BTESH hydrolysis. Note: These are general guidelines; optimization for your specific application is recommended.
Protocol 1: General Procedure for Controlled Acid-Catalyzed Hydrolysis of BTESH
This method is designed to produce a relatively stable solution of hydrolyzed BTESH, suitable for applications requiring a longer pot life.
-
Prepare the Solvent System: In a clean glass reaction vessel equipped with a magnetic stirrer, combine 72 mL of absolute ethanol and 8 mL of deionized water.
-
Adjust pH: While stirring, add dilute acetic acid dropwise until the pH of the solution is between 4.0 and 4.5.
-
Add BTESH: Slowly add 20 mL of 1,6-Bis(triethoxysilyl)hexane (BTESH) to the stirring solution. A slight exotherm may be observed.
-
Hydrolyze: Cover the vessel to minimize evaporation and allow the solution to stir at room temperature for at least 6 hours. For more rapid hydrolysis, the solution can be gently warmed to 40-50°C for 1-2 hours.[9]
-
Cool and Store (Optional): If not for immediate use, cool the solution to room temperature. The hydrolyzed solution can be stored in a sealed container at 4°C for a limited time to slow the condensation process.[12] It is best to use the solution within 24 hours.
Protocol 2: General Procedure for Rapid Base-Catalyzed Gelation
This method is suitable for applications where rapid formation of a cross-linked network or gel is desired. Caution: Gelation can be extremely fast.
-
Prepare the Solution: In a clean glass vessel, combine 50 mL of ethanol and 20 mL of deionized water.
-
Add BTESH: While vigorously stirring, add 10 mL of BTESH to create a homogeneous solution.
-
Initiate Gelation: Add a catalyst, such as ammonium hydroxide (e.g., 1-2 mL of a 1M solution), to the stirring mixture. The concentration of the base will strongly influence the gelation time.
-
Observe Gelation: Continue stirring until the solution's viscosity increases dramatically and gelation occurs. Gel times can range from seconds to hours depending on the concentration, temperature, and amount of catalyst used.[1]
Section 4: References
-
Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and - DTIC. (n.d.). Retrieved from
-
Influence of the alkoxide group, solvent, catalyst, and concentration on the gelation and porosity of hexylene-bridged polysilsesquioxanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Díaz-Benito, B., Velasco, F., & Encinas, N. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 369(1-3), 53-56.
-
Effects of temperature on the hydrolysis of lactose by immobilized beta-galactosidase in a capillary bed reactor. (n.d.). PubMed. Retrieved from [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). Polymers, 15(11), 2538.
-
Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. (n.d.). Retrieved from
-
Effects of pH on the Gelation Time in the Sol-Gel Polymerization of 1,6-Bis(trimethoxysilyl)hexane. (n.d.). Retrieved from
-
What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.). Retrieved from
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018). Polymers, 10(9), 973.
-
The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. (n.d.). ResearchGate. Retrieved from [Link]
-
Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. (2009). Toxicon, 53(7-8), 797-803.
-
Ambati, J., & Rankin, S. E. (2011). Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions. Journal of Colloid and Interface Science, 362(2), 345-353.
-
Cyclization phenomena in the sol-gel polymerization of α,ω-bis(triethoxysilyl)alkanes and incorporation of the cyclic structures into network silsesquioxane polymers. (1999). University of Arizona. Retrieved from [Link]
-
Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. (2010). CORE. Retrieved from [Link]
-
Hydrolysis kinetics and stability of bis(triethoxysilyl)ethane in water-ethanol solution by FTIR spectroscopy. (n.d.). Scilit. Retrieved from [Link]
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Technical Support Center: Optimizing Surface Grafting with 1,6-Bis(triethoxysilyl)hexane (BTESH)
Welcome to the technical support center for optimizing reaction conditions for 1,6-Bis(triethoxysilyl)hexane (BTESH) surface grafting. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible surface modifications. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to address the common challenges encountered during the silanization process.
Troubleshooting Guide
This section addresses specific issues that may arise during your BTESH surface grafting experiments. Each problem is followed by potential causes and actionable solutions to get your research back on track.
Issue 1: Low Grafting Density or Incomplete Surface Coverage
You've completed the grafting procedure, but surface analysis (e.g., contact angle, XPS, AFM) indicates a low density of BTESH molecules or incomplete coverage of the substrate.
| Potential Cause | Explanation & Solution |
| Inadequate Substrate Cleaning | The presence of organic residues, dust, or other contaminants on the substrate surface will physically block the reactive sites (hydroxyl groups), preventing the silane from binding. Solution: Implement a rigorous, multi-step cleaning protocol specific to your substrate material. For glass or silicon wafers, this may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by an activation step using piranha solution or oxygen plasma to generate surface hydroxyl groups.[1] |
| Insufficient Surface Hydroxylation | Silanization with alkoxysilanes like BTESH relies on the presence of surface hydroxyl (-OH) groups for covalent bond formation.[2] If the surface is not sufficiently activated, the grafting density will be low. Solution: Ensure your substrate pre-treatment method is effective at generating a high density of hydroxyl groups. For silica-based materials, treatment with an oxidizing agent like piranha solution or exposure to UV/ozone or oxygen plasma is highly effective. The effectiveness of this step can be indirectly verified by measuring the hydrophilicity of the surface via contact angle measurements. |
| Incorrect Silane Concentration | While a higher concentration might seem beneficial, it can lead to premature self-condensation of BTESH in the solution, forming oligomers and polymers that are too bulky to effectively graft onto the surface.[3] Solution: Optimize the BTESH concentration. Typically, a concentration range of 1-5% (v/v) in an anhydrous solvent is a good starting point. Perform a concentration series to determine the optimal concentration for your specific application. |
| Presence of Excess Water in the Reaction | While a trace amount of water is necessary to initiate the hydrolysis of the triethoxysilyl groups, an excess will lead to rapid self-condensation of the silane in the bulk solution, rather than on the surface.[3][4][5][6] Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. The optimal amount of water is often a fine balance; some protocols benefit from the controlled addition of a very small amount of water to the reaction mixture. |
| Sub-optimal Reaction Time or Temperature | The grafting reaction is kinetically controlled. Insufficient time or a temperature that is too low will result in an incomplete reaction. Conversely, excessively high temperatures can promote multilayer formation and physisorption rather than a well-ordered monolayer.[7][8][9][10] Solution: Optimize both the reaction time and temperature. A common starting point is reacting for 2-4 hours at room temperature, followed by a curing step at an elevated temperature (e.g., 80-120°C).[11] A time-course and temperature-gradient experiment can help identify the ideal conditions for your system. |
Issue 2: Non-Uniform Coating and Surface Aggregates
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) reveals a patchy coating with visible aggregates or islands of polymerized silane.
| Potential Cause | Explanation & Solution |
| Silane Self-Polymerization in Solution | This is a primary cause of aggregation and is often due to excessive water in the reaction mixture or a high silane concentration.[3] The BTESH molecules react with each other in solution before they can attach to the surface. Solution: Strictly control the water content by using anhydrous solvents and an inert atmosphere. Optimize the BTESH concentration to a lower effective range. Consider a vapor-phase deposition method, which can sometimes provide better control over monolayer formation. |
| Inadequate Rinsing Post-Grafting | Physisorbed (loosely bound) silane molecules and oligomers that have not covalently attached to the surface will remain if not thoroughly removed. Solution: Implement a rigorous post-grafting rinsing protocol. This should involve sonicating the grafted substrate in a series of fresh, anhydrous solvents (e.g., the same solvent used for the reaction, followed by isopropanol and/or ethanol) to remove any non-covalently bound material. |
| Uneven Surface Temperature During Curing | If the curing step is performed on a hotplate with uneven heating, the condensation and cross-linking of the grafted BTESH layer may proceed at different rates across the surface, leading to heterogeneity. Solution: Use a calibrated oven with uniform heat distribution for the curing step. Ensure the substrate is placed in a manner that allows for even heating. |
Issue 3: Poor Hydrolytic Stability of the Grafted Layer
The modified surface performs well initially, but the grafted layer degrades or detaches after exposure to aqueous environments.
| Potential Cause | Explanation & Solution |
| Incomplete Covalent Bonding to the Surface | The silane may be primarily physisorbed or have formed only a single siloxane bond with the surface, making it susceptible to hydrolysis. Solution: Ensure a proper post-grafting curing step. Heating the substrate after grafting (e.g., at 110-130°C for 1-2 hours) drives the condensation reaction between the silanol groups on the hydrolyzed BTESH and the surface hydroxyls, as well as promoting cross-linking between adjacent BTESH molecules, forming a more stable and robust siloxane network.[11][12] |
| Formation of a Multilayer Instead of a Monolayer | Thick, disordered multilayers of polysiloxane can be mechanically unstable and prone to delamination, especially under hydrolytic stress. This is often caused by high silane concentrations and excess water.[6] Solution: Optimize the reaction conditions (concentration, water content, time) to favor monolayer formation. Characterization techniques like ellipsometry or AFM can help determine the thickness of the grafted layer. |
| pH of the Aqueous Environment | The stability of the siloxane bonds (Si-O-Si) is pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of these bonds.[13][14] Solution: If the application involves exposure to harsh pH conditions, consider this during the design phase. While BTESH provides a relatively stable linkage, for extreme pH environments, alternative surface modification chemistries may be necessary. Test the stability of your grafted surface in buffers that mimic the intended application's pH. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of BTESH surface grafting?
A1: The grafting process occurs in two main steps:
-
Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) at both ends of the BTESH molecule react with trace amounts of water to form reactive silanol groups (-Si(OH)₃).[14][15]
-
Condensation: These silanol groups then react in two ways:
Caption: Key characterization techniques.
Experimental Protocols
Protocol 1: Substrate Preparation and Activation (Example: Glass/Silicon)
-
Initial Cleaning: Sonicate the substrates in a sequence of Alconox (or similar lab detergent), deionized water, acetone, and finally isopropanol, for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then place them in an oven at 110°C for at least 30 minutes to remove residual water.
-
Surface Activation (Piranha Etch - EXTREME CAUTION ): In a fume hood and with appropriate personal protective equipment (PPE), prepare a piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 ratio. Immerse the cleaned, dry substrates in the solution for 30-60 minutes.
-
Final Rinse and Dry: Thoroughly rinse the activated substrates with copious amounts of deionized water and then dry again with nitrogen and in an oven at 110°C immediately before use.
Protocol 2: BTESH Grafting in Solution Phase
-
Solution Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a 1-2% (v/v) solution of 1,6-Bis(triethoxysilyl)hexane in anhydrous toluene.
-
Grafting Reaction: Immerse the freshly activated and dried substrates in the BTESH solution. Seal the reaction vessel and allow it to react for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any excess reactant. Sonicate the substrates in fresh anhydrous toluene for 10 minutes, followed by sonication in isopropanol for 10 minutes.
-
Curing: Dry the rinsed substrates under a nitrogen stream and then cure in an oven at 120°C for 1-2 hours to promote covalent bond formation and cross-linking.
-
Storage: After cooling, store the modified substrates in a desiccator or under an inert atmosphere to prevent contamination.
References
-
Effect of temperature levels on grafting degrees. - ResearchGate. Available from: [Link]
-
Optimizing Silanization to Functionalize Stainless Steel Wire: Towards Breast Cancer Stem Cell Isolation. - PMC - NIH. Available from: [Link]
-
Optimizing Silanization to Functionalize Stainless Steel Wire: Towards Breast Cancer Stem Cell Isolation. - ResearchGate. Available from: [Link]
-
a The effect of reaction temperature on degree of grafting, b effect of... - ResearchGate. Available from: [Link]
-
Effect of Water On Silanization With Trimethoxysilanes. - Scribd. Available from: [Link]
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification. - Gelest, Inc. Available from: [Link]
-
1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. - C.J. BRINKER. Available from: [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. - PMC. Available from: [Link]
-
Effect of Water on Silanization of Silica by Trimethoxysilanes. - Semantic Scholar. Available from: [Link]
-
Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. - ResearchGate. Available from: [Link]
-
Effect of mixed silanes on the hydrolytic stability of composites. - PubMed - NIH. Available from: [Link]
-
Impacts of Temperature and Rootstocks on Tomato Grafting Success Rates. - Agritrop. Available from: [Link]
-
Effect of Water on Silanization of Silica by Trimethoxysilanes. - ResearchGate. Available from: [Link]
-
The Effect of Water on the Functionalization of Mesoporous Silica with 3-Aminopropyltriethoxysilane. - ResearchGate. Available from: [Link]
-
(PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. - ResearchGate. Available from: [Link]
-
(PDF) Surface-Grafted Polymer Gradients: Formation, Characterization, and Applications. - ResearchGate. Available from: [Link]
-
Comprehensive characterization of grafted expanded poly(tetrafluoroethylene) for medical applications. - PubMed. Available from: [Link]
-
Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. - Kinam Park. Available from: [Link]
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. - SciSpace. Available from: [Link]
-
1,6-BIS(TRICHLOROSILYL)HEXANE. - Gelest, Inc. Available from: [Link]
-
Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. - NIH. Available from: [Link]
-
Temperature Effects on Grafting Reaction to Produce Methyl Methacrylate Grafted Polychloroprene Adhesive. - ResearchGate. Available from: [Link]
-
Surface grafted polymer brushes as ideal building blocks for “smart” surfaces. - Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. - Gelest, Inc. Available from: [Link]
-
1,6-bis(trimethoxysilyl)hexane. - Gelest, Inc. Available from: [Link]
-
(PDF) Challenges of surface modifications for enhanced properties of textile biomaterials. - ResearchGate. Available from: [Link]
-
A Comprehensive Review of Surface Modification Techniques for Enhancing the Biocompatibility of 3D-Printed Titanium Implants. - MDPI. Available from: [Link]
-
Comparative Study of Surface Modification Techniques for Enhancing Biocompatibility of Ti-6Al-4V Alloy in Dental Implants. - MDPI. Available from: [Link]
-
Surface Modification of Biomaterials. - mnt509. Available from: [Link]
-
1,6-Bis(triethoxysilyl)hexane. - SIKÉMIA. Available from: [Link]
-
The effects of chemical grafting 1,6-hexanediol diglycidyl ether on the interfacial adhesion between continuous basalt fibers and epoxy resin as well as the tensile strength of composites. - ResearchGate. Available from: [Link]
-
Surface modification of poly(ethylene terephthalate) fibers via controlled radical graft polymerization. - ResearchGate. Available from: [Link]
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Technical Support Center: Preventing Agglomeration in 1,6-Bis(triethoxysilyl)hexane (BTESH) Sol-Gel Processes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated support center for optimizing 1,6-Bis(triethoxysilyl)hexane (BTESH) sol-gel synthesis. As Senior Application Scientists, we recognize that achieving monodisperse, stable nanoparticles is paramount for the success of your research and development efforts. Agglomeration, a common hurdle in sol-gel chemistry, can compromise the unique properties of nanomaterials and hinder their application. This guide provides a comprehensive, experience-driven framework to diagnose, troubleshoot, and prevent agglomeration in your BTESH sol-gel experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary drivers of agglomeration in my BTESH sol-gel reaction?
A1: Agglomeration in BTESH sol-gel synthesis is fundamentally a kinetic and stability problem. It arises when the delicate balance between the hydrolysis of BTESH's ethoxy groups and the subsequent condensation of the resulting silanols is disrupted. The main contributors are:
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Uncontrolled Reaction Rates: If the condensation of silanol groups (forming Si-O-Si bonds) proceeds much faster than their formation through hydrolysis, nascent particles will rapidly and randomly fuse, leading to large, irregular agglomerates. This is often triggered by excessive catalyst concentration (e.g., ammonia), high precursor concentration, or elevated reaction temperatures.[1]
-
Insufficient Colloidal Stability: Once primary nanoparticles are formed, they must possess sufficient repulsive forces to overcome the inherent van der Waals attraction that pulls them together.[1] This stability is primarily governed by the surface charge of the particles, which is highly dependent on the pH of the reaction medium.
-
Inhomogeneous Reaction Conditions: Inadequate mixing can create localized regions of high reactant concentration, leading to pockets of rapid, uncontrolled gelation and the formation of agglomerates instead of discrete, well-defined nanoparticles.
Q2: How does pH critically influence agglomeration during BTESH synthesis?
A2: The pH of the reaction medium is the most critical parameter in a sol-gel process, as it directly controls both the reaction kinetics and the surface chemistry of the forming silica nanoparticles.[2]
-
Kinetics: In acidic conditions (pH 2-3), hydrolysis is generally faster than condensation, which tends to form more linear or randomly branched silica networks.[3][4] Conversely, under basic conditions (pH > 7), condensation is accelerated, favoring the formation of more discrete, spherical, and highly cross-linked particles.[2][3][4]
-
Surface Charge and Stability: The isoelectric point (IEP) of silica, where its surface charge is neutral, is around pH 2-3.[5] Above this pH, the silanol groups (Si-OH) on the particle surface deprotonate to form negatively charged silonate groups (Si-O⁻). This negative charge creates electrostatic repulsion between particles, preventing them from aggregating.[6] Operating at a pH far from the IEP is therefore crucial for maintaining a stable colloidal suspension.
Troubleshooting Insight: For the synthesis of monodisperse BTESH-derived nanoparticles, a common strategy is to use a base catalyst like ammonium hydroxide, which maintains the pH in the 8-10 range. This not only facilitates the formation of spherical particles but also ensures robust electrostatic stabilization.[6][7]
Q3: My nanoparticles look good initially but agglomerate after purification and storage. What's happening?
A3: Post-synthesis agglomeration is a common issue and typically points to a loss of colloidal stability during downstream processing.
-
Drying and Calcination: The removal of solvent during drying can introduce powerful capillary forces that draw nanoparticles together, leading to irreversible aggregation.[8] Subsequent high-temperature calcination can cause sintering and fusion of the particles.[8] If a dry powder is required, consider techniques like freeze-drying (lyophilization) to minimize these forces.[9]
-
Insufficient Purification: Residual reactants or byproducts can alter the ionic strength or pH of the storage medium over time, compromising the stability of the nanoparticles. Thorough washing, typically through repeated centrifugation and redispersion in a fresh solvent, is essential.
-
Inappropriate Storage Conditions: Storing nanoparticles in an unbuffered solvent can lead to pH shifts (e.g., due to absorption of atmospheric CO₂), neutralizing the surface charge and causing agglomeration.[10] Ensure the storage medium is compatible and, if necessary, buffered to maintain optimal pH.
Q4: How can I use stabilizing agents to prevent agglomeration?
A4: Stabilizing agents, also known as capping agents, are a powerful tool for preventing agglomeration by adsorbing to the nanoparticle surface and providing an additional repulsive barrier.[11][12]
-
Steric Hindrance: This involves using polymers (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) that create a physical "shell" around the nanoparticles, preventing them from getting close enough to aggregate.[9]
-
Electrostatic Stabilization: Certain small molecules or ions (e.g., citrate) can adsorb to the surface and increase the magnitude of the surface charge, thereby enhancing the electrostatic repulsion between particles.[13]
The choice of a stabilizing agent should be guided by the specific requirements of your final application, as it will become part of the nanoparticle's surface chemistry.
Troubleshooting and Optimization Guide
| Observed Issue | Potential Root Cause(s) | Recommended Corrective Actions |
| Rapid formation of a gel or cloudy precipitate | - Precursor (BTESH) or catalyst (ammonia) concentration is too high.- Reaction temperature is elevated. | - Reduce the concentration of BTESH and/or ammonia.- Perform the reaction at room temperature or in an ice bath to slow down the kinetics. |
| Large, irregular, and polydisperse particles | - Inefficient mixing.- pH is too close to the isoelectric point (pH 2-3).- Suboptimal water-to-precursor ratio. | - Increase stirring speed (e.g., >600 rpm) to ensure homogeneity.[11]- Adjust the pH to the basic range (pH 8-10) for better particle formation and stability.[2]- Systematically vary the molar ratio of water to BTESH to optimize hydrolysis. |
| Agglomeration during post-synthesis workup | - Capillary forces during drying.- Residual reactants in the final suspension.- Unstable storage solvent. | - For dry powders, consider freeze-drying instead of oven-drying.[9]- Implement a rigorous washing protocol (e.g., 3x cycles of centrifugation/redispersion).- Store nanoparticles in a buffered solution or a solvent that ensures their long-term stability.[10] |
Validated Experimental Protocols
Protocol 1: Modified Stöber Synthesis for Monodisperse BTESH Nanoparticles
This protocol is an adaptation of the well-established Stöber method, optimized for organosilane precursors like BTESH to yield monodisperse nanoparticles.[6][14][15][16]
Materials:
-
1,6-Bis(triethoxysilyl)hexane (BTESH)
-
Ethanol (200 proof, anhydrous)
-
Ammonium hydroxide (28-30% w/w)
-
Deionized water
Procedure:
-
In a clean, dry flask, combine 100 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide to the ethanol/water mixture. Stir the solution vigorously (e.g., 700 rpm) for 20 minutes to ensure a homogeneous reaction medium.
-
In a separate container, prepare the precursor solution by dissolving 2 mL of BTESH in 20 mL of ethanol.
-
For controlled delivery, use a syringe pump to add the BTESH solution to the reaction flask at a slow, constant rate (e.g., 0.2 mL/min). This prevents localized high concentrations and promotes uniform particle growth.
-
Allow the reaction to proceed under continuous stirring for 18-24 hours at room temperature.
-
Harvest the nanoparticles via centrifugation (e.g., 12,000 x g for 30 minutes).
-
Carefully decant the supernatant. Resuspend the nanoparticle pellet in 50 mL of fresh ethanol, using sonication if necessary to break up soft agglomerates.
-
Repeat the centrifugation and redispersion steps at least two more times to thoroughly wash the particles.
-
After the final wash, resuspend the nanoparticles in the desired solvent for storage or characterization.
Visualized Workflows and Logic
Diagram: The BTESH Sol-Gel Process and Points of Failure
This diagram illustrates the sequential steps of the sol-gel process and highlights where agglomeration can derail the synthesis of discrete nanoparticles.
Caption: The BTESH sol-gel pathway, highlighting the critical role of colloidal stability.
Diagram: A Logical Troubleshooting Framework
This decision tree provides a systematic approach to diagnosing and resolving agglomeration issues in your experiments.
Caption: A decision-making workflow for troubleshooting nanoparticle agglomeration.
References
- Journal of Materials Chemistry. (n.d.). Role of pH and temperature on silica network formation and calcium incorporation into sol–gel derived bioactive glasses. RSC Publishing.
- CORE. (n.d.). Effect of Solution pH on the Surface Morphology of Sol–Gel Derived Silica Gel.
- ResearchGate. (n.d.). Effect of solution pH on the surface morphology of sol–gel derived silica gel.
- ResearchGate. (2016, May 23). Why we must modify pH value in sol-gel method?
- ResearchGate. (n.d.). Role of pH and temperature on silica network formation and calcium incorporation into sol-gel derived bioactive glasses | Request PDF.
- ResearchGate. (n.d.). Hybrid silica bearing different organosilanes produced by the modified Stöber method | Request PDF.
- Research and Reviews: Journal of Pharmaceutics and Nanotechnology. (2023, March 31).
- ResearchGate. (2019, October 3). How to reduce agglomeration of nano particles in Sol-Gel method of synthesis?
- Wikipedia. (n.d.). Stöber process.
- ResearchGate. (n.d.). Prevention of particle agglomeration in sol–gel synthesis of TiO2 nanoparticles via addition of surfactant | Request PDF.
- ResearchGate. (2019, June 19). How to avoid agglomeration of nano particles synthesized during sol–gel process?
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- Quora. (2016, September 23).
- Journal of the Korean Ceramic Society. (2017, January 31). Article.
- Spiral. (n.d.).
- ResearchGate. (n.d.). Synthesis of nanometric silica particles via a modified Stöber synthesis route | Request PDF.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Sol–gel process.
- ResearchGate. (2015, March 31).
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- 16. researchgate.net [researchgate.net]
Technical Support Center: 1,6-Bis(triethoxysilyl)hexane (BTESH) Coatings
Welcome to the technical support center for 1,6-Bis(triethoxysilyl)hexane (BTESH) coatings. This guide is designed for researchers, scientists, and drug development professionals who utilize BTESH for surface modification, adhesion promotion, or the creation of protective hydrophobic layers. Uniformity is paramount for achieving consistent and reproducible results. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your coating processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamentals of working with BTESH.
Q1: What is 1,6-Bis(triethoxysilyl)hexane and why is it used for coatings?
A1: 1,6-Bis(triethoxysilyl)hexane is a dipodal organofunctional silane.[1][2] Its structure consists of a six-carbon (hexyl) chain linking two triethoxysilyl groups. This unique structure allows it to act as a robust crosslinking and coupling agent.[1][2] It is used to bridge organic and inorganic materials, chemically bonding to substrates to form a durable, protective, and often hydrophobic layer that enhances adhesion, flexibility, and chemical resistance.[1][3]
Q2: What is the fundamental chemistry behind how a BTESH coating forms?
A2: The formation of a BTESH coating is a two-step process known as hydrolysis and condensation.[4]
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atoms are replaced by hydroxyl groups (-OH), forming reactive silanols (Si-OH). This reaction is typically catalyzed by an acid or a base.[5][6]
-
Condensation: These silanol groups are highly reactive. They can either form strong covalent bonds (M-O-Si) with hydroxyl groups on the substrate surface (like glass, metal oxides, or ceramics) or react with other silanol groups on adjacent BTESH molecules to form a cross-linked siloxane network (Si-O-Si).[4][5]
This process creates a durable, chemically-grafted layer on the surface, rather than a simple physically adsorbed one.
Mechanism: BTESH Hydrolysis and Condensation
Caption: BTESH coating formation via hydrolysis and condensation.
Q3: Why is the pH of the silane solution so important?
A3: The pH of the solution critically controls the relative rates of the hydrolysis and condensation reactions.[4][7][8]
-
Acidic Conditions (pH 4.5-5.5): Hydrolysis is rapid, while condensation is slower.[8][9] This is generally ideal for coating applications as it allows the silanol groups to form and then organize on the substrate surface before significant cross-linking occurs in the solution, promoting a more uniform film.
-
Neutral Conditions (pH ~7): Both hydrolysis and condensation rates are at their minimum.[4]
-
Basic Conditions: Condensation is significantly faster than hydrolysis. This often leads to the rapid formation of large polymer aggregates in the solution, which can result in a thick, non-uniform, and hazy coating.[10]
For BTESH, an acidic aqueous alcohol solution is the most common starting point for achieving a uniform coating.[9]
Part 2: Troubleshooting Guide for Coating Non-Uniformity
This section provides a systematic approach to identifying and solving common BTESH coating defects.
Problem 1: The coating appears hazy, cloudy, or contains visible particles.
Symptom: After curing, the coating is not optically clear and has a milky or hazy appearance.
Potential Cause 1: Premature Condensation in Solution
-
Why it Happens: The silane molecules are self-condensing and forming large polysiloxane networks in the solution before they are applied to the surface.[7] This is often caused by an overly high concentration, a pH outside the optimal acidic range, or an aged solution where reactions have been proceeding for too long.[7][11]
-
Solution:
-
Prepare Fresh Solutions: Always use freshly prepared BTESH solutions. The stability of aqueous silane solutions can range from hours to days depending on the specific silane and conditions.[9]
-
Control pH: Adjust the pH of your solvent (e.g., 95% ethanol / 5% water) to 4.5-5.5 using a weak acid like acetic acid before adding the BTESH.[9]
-
Optimize Concentration: Start with a low BTESH concentration (e.g., 0.5-2% by volume) and increase only if necessary.[9] Higher concentrations are more prone to premature condensation.
-
Potential Cause 2: Incompatible Solvent System
-
Why it Happens: BTESH has limited solubility in pure water. If the solvent system does not adequately dissolve the silane, it can form an emulsion rather than a true solution, leading to non-uniform deposition.[9]
-
Solution:
-
Use an Aqueous Alcohol Solvent: The most common and effective method is to use a mixture of alcohol (like 95% ethanol) and water (5%).[9] The alcohol acts as a co-solvent to dissolve the BTESH, while the water is required for the hydrolysis reaction.
-
Allow for Hydrolysis: After adding BTESH to the acidic water/alcohol solution, stir for at least 5-15 minutes to allow for sufficient hydrolysis before proceeding with the coating application.[5][9]
-
| Parameter | Recommended Range | Rationale |
| BTESH Concentration | 0.5% - 2.0% (v/v) | Balances surface coverage with solution stability.[9] |
| Solvent | 95% Ethanol / 5% Water | Ensures BTESH solubility and provides water for hydrolysis.[9] |
| pH | 4.5 - 5.5 | Maximizes hydrolysis rate while minimizing condensation rate.[4][9] |
| Hydrolysis Time | 5 - 20 minutes | Allows silane to activate (form silanols) before application.[5][9] |
Problem 2: The coating shows poor adhesion, peeling, or flaking.
Symptom: The cured coating can be easily scratched off, lifts from the surface, or flakes away.
Potential Cause 1: Inadequate Substrate Cleaning and Preparation
-
Why it Happens: Silane coupling agents rely on the presence of hydroxyl (-OH) groups on the substrate surface to form strong, covalent M-O-Si bonds.[4] Organic residues (oils, grease), dust, or even a layer of adsorbed atmospheric contaminants will physically block these reactive sites, leading to poor adhesion.[12][13][14][15]
-
Solution: Implement a Rigorous, Multi-Step Cleaning Protocol:
-
Degreasing: Use a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., acetone, isopropanol) in an ultrasonic bath to remove organic contaminants.[15]
-
Drying: Thoroughly dry the substrate with an inert gas (e.g., nitrogen or argon).
-
Surface Activation (Critical): Use a method to remove stubborn contaminants and generate a high density of surface hydroxyl groups. Options include:
-
UV/Ozone treatment
-
Oxygen or Argon plasma treatment[16]
-
Piranha or RCA cleaning (for robust substrates like silicon/glass)
-
-
Immediate Use: Use the cleaned substrate immediately. A freshly activated surface can become re-contaminated from the atmosphere within hours.
-
Potential Cause 2: Incomplete Curing
-
Why it Happens: The condensation reactions that form the cross-linked Si-O-Si network and the covalent Si-O-M bonds require energy and/or time to complete.[12] If the coating is not fully cured, it will lack mechanical and chemical robustness.
-
Solution: Optimize the Curing Process:
-
Initial Drying: After application, allow the solvent to evaporate at room temperature for a few minutes.
-
Thermal Curing: A thermal cure is highly recommended to drive the condensation reactions to completion. Cure in a calibrated, explosion-proof oven.[9] Insufficient curing time or temperature will result in a soft, poorly adhered film.
-
| Parameter | Recommended Range | Rationale |
| Curing Temperature | 110°C - 120°C | Provides sufficient thermal energy for condensation without degrading the hexyl chain.[9] |
| Curing Time | 10 - 30 minutes | Ensures completion of cross-linking and substrate bonding reactions.[9] |
| Alternative Cure | 24 hours at Room Temp. | Possible, but may be less effective. Requires controlled humidity (~60% RH).[9] |
Problem 3: The coating has streaks, an "orange peel" texture, or inconsistent thickness.
Symptom: The coating is not smooth and shows visible patterns, waviness, or a bumpy texture.
Potential Cause 1: Improper Application Technique
-
Why it Happens: The physical method of applying the silane solution is a major determinant of uniformity. Uncontrolled application leads to variations in the liquid film thickness before the solvent evaporates.[12][17]
-
Solution: Standardize and Control the Application Method:
-
Dip Coating: Use a motorized dip coater for a constant, slow, and vibration-free withdrawal speed. The final thickness is highly dependent on this speed. Agitate the solution gently during immersion.[9]
-
Spin Coating: Optimize spin speed, acceleration ramp, and time to achieve the desired thickness. Ensure the substrate is centered and the silane solution is dispensed evenly.
-
Spray Coating: This method is preferred for large or complex surfaces.[12] Maintain a consistent distance, pressure, and spray pattern. Multiple thin passes are better than one thick pass. Ensure the compressed air is free of oil and moisture.[17]
-
Potential Cause 2: Uncontrolled Drying/Solvent Evaporation
-
Why it Happens: If the solvent evaporates too quickly or unevenly (e.g., due to strong air currents), surface tension gradients can form, pulling the coating into ridges and valleys, a phenomenon known as the "orange peel" effect.[14]
-
Solution: Control the Drying Environment:
-
Minimize Air Flow: Perform the initial drying step in a clean, draft-free environment (e.g., a covered petri dish or a fume hood with the sash lowered).
-
Consider Solvent Choice: For some applications, switching to a higher boiling point solvent in the final dilution step can slow evaporation and improve leveling.[9]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common BTESH coating defects.
References
- ZMsilane. (2024, May 15).
- Gelest. APPLYING A SILANE COUPLING AGENT.
- Daken Chemical. (2024, February 26).
- Sika.
- Byrne, C. M., Kumar, A. N., & Lejeune, A. (2010). Epoxysilane Oligomer for Protective Coatings.
- Salleh, S. M., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central.
- ResearchGate. Understanding the relationship between silane application conditions, bond durability and locus of failure.
- Gelest, Inc. Silane Coupling Agents.
- Dow.
- Farway Electronic Co., Limited. (2025, September 27). Coating Process Troubleshooting: A Practical Guide.
- Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- University of Surrey. Understanding the relationship between silane application conditions, bond durability and locus of failure.
- Gelest, Inc. (2015, January 8). 1,6-BIS(TRIMETHOXYSILYL)
- Al-Borki, A. M. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 22). 1,6-Bis(trimethoxysilyl)
- PPG.
- Wang, Y., et al. (2024).
- SilcoTek® Corporation. Troubleshooting and Protecting the Sampling System.
- Advanced Coating. (2025, March 17). Troubleshooting Parylene Coating Issues: Common Problems and Solutions.
- Schmidt, H. PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
- SIKÉMIA. 1,6-Bis(triethoxysilyl)hexane.
- ResearchGate. (2025, December 29). Influence of the alkoxide group, solvent, catalyst, and concentration on the gelation and porosity of hexylene-bridged polysilsesquioxanes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,6-Bis(triethoxysilyl)hexane - SIKÉMIA [sikemia.com]
- 3. dakenchem.com [dakenchem.com]
- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paint.org [paint.org]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. zmsilane.com [zmsilane.com]
- 13. industry.sika.com [industry.sika.com]
- 14. farway.hk [farway.hk]
- 15. silcotek.com [silcotek.com]
- 16. advancedcoating.com [advancedcoating.com]
- 17. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
Technical Support Center: Troubleshooting Poor Adhesion of 1,6-Bis(triethoxysilyl)hexane-Based Films
Welcome to the Technical Support Center for 1,6-Bis(triethoxysilyl)hexane (BTESH)-based films. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the deposition and application of these versatile organosilane films. Poor adhesion is a frequent yet surmountable obstacle, and this document provides in-depth, scientifically grounded troubleshooting advice to ensure robust and reliable film performance.
The Science of BTESH Adhesion: A Primer
1,6-Bis(triethoxysilyl)hexane is a bifunctional organosilane, meaning it possesses two reactive triethoxysilyl groups at either end of a six-carbon hexane chain.[1][2][3] This unique structure allows it to act as a powerful crosslinking and adhesion-promoting agent.[1][2] The fundamental mechanism of adhesion relies on a two-step process: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) on the silicon atoms are replaced by hydroxyl groups (-OH), forming reactive silanols. This reaction is a critical prerequisite for bonding and can be catalyzed by acids or bases.[4][5]
-
Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:
-
With the Substrate: Silanols can form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and many metals.[6]
-
With Each Other: Silanols from adjacent BTESH molecules can condense to form a crosslinked, three-dimensional polysiloxane network (Si-O-Si). This network provides cohesive strength and durability to the film.[6]
-
The hexane linker provides flexibility to the resulting film.[2] A successful BTESH coating relies on a delicate balance between these reactions to achieve a well-adhered, densely crosslinked, yet flexible film.
F.A.Q. and Troubleshooting Guide
This section addresses common questions and issues related to poor adhesion of BTESH films in a practical, question-and-answer format.
Section 1: Substrate Preparation and Cleaning
Question 1: My BTESH film is peeling off the substrate easily. What is the most likely cause?
Poor adhesion is most frequently rooted in inadequate substrate preparation. The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the BTESH to form strong covalent bonds.[7] Any organic or inorganic contaminants can act as a weak boundary layer, preventing proper adhesion.
Troubleshooting Steps:
-
Identify Your Substrate and Choose the Appropriate Cleaning Protocol. Different substrates require different cleaning procedures to remove contaminants and generate surface hydroxyl groups. Below are recommended protocols for common substrates.
| Substrate | Cleaning Protocol |
| Glass/Silicon | Protocol 1: Piranha Solution (for inorganic contaminants) 1. Immerse substrates in Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. 2. Rinse copiously with deionized (DI) water. 3. Sonicate in DI water for 15 minutes. 4. Dry with a stream of high-purity nitrogen and use immediately.[8] Protocol 2: RCA-1 Clean (for organic contaminants) 1. Prepare a solution of 5:1:1 DI water:ammonium hydroxide (27%):hydrogen peroxide (30%). 2. Heat to 75-80 °C. 3. Immerse substrates for 10-15 minutes. 4. Rinse thoroughly with DI water. 5. Dry with a stream of high-purity nitrogen. |
| Metals (e.g., Aluminum, Steel) | 1. Degrease by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes. 2. Rinse with DI water. 3. Perform an alkaline wash (e.g., in a solution of sodium hydroxide or a commercial alkaline cleaner) to remove oxides and organic residues. 4. Rinse thoroughly with DI water. 5. Dry with a stream of high-purity nitrogen or in an oven. |
| Polymers (e.g., Polycarbonate, Polystyrene) | 1. Wash with a mild detergent solution to remove gross contaminants. 2. Rinse thoroughly with DI water. 3. Sonicate in isopropanol for 15 minutes. 4. Dry with a stream of high-purity nitrogen. 5. For low-surface-energy polymers, a plasma or corona treatment may be necessary to introduce hydroxyl groups and improve wettability. |
-
Verify Surface Cleanliness with a Water Contact Angle Measurement. A clean, hydroxylated surface should be hydrophilic, exhibiting a low water contact angle (typically < 20°). A high contact angle suggests the presence of hydrophobic contaminants.[1][6][9][10]
Question 2: I've cleaned my substrate, but the film still has poor adhesion in some areas. What could be the problem?
Inconsistent cleaning or re-contamination after cleaning are common culprits.
Troubleshooting Steps:
-
Ensure Uniform Cleaning: Make sure the entire substrate surface is in contact with the cleaning solution for the prescribed time.
-
Handle with Care: After cleaning, handle substrates only with clean, powder-free gloves or tweezers.
-
Avoid Environmental Contamination: Work in a clean environment. Airborne oils, dust, or silicones can quickly re-contaminate a clean surface.[11] Be particularly wary of silicone-based lubricants or greases in the vicinity of your workspace, as these are notoriously difficult to remove and can severely inhibit adhesion.[11][12]
-
Use Fresh Solvents: Always use high-purity solvents for cleaning and rinsing. Contaminated solvents will redeposit impurities on the surface.
Section 2: BTESH Solution Preparation and Deposition
Question 3: My BTESH solution appears cloudy or has formed a gel. Can I still use it?
No. A cloudy or gelled solution indicates that the BTESH has prematurely hydrolyzed and condensed in the solution, a process known as self-polymerization. This will result in a non-uniform film with poor adhesion.[7]
Troubleshooting Steps:
-
Control the Water Content: The amount of water is critical for hydrolysis. Too much water can lead to rapid self-polymerization. A typical starting point for BTESH solutions is a 95:5 mixture of ethanol to water.
-
Adjust the pH: The rate of hydrolysis is highly dependent on pH. It is slowest at a neutral pH and increases under acidic or basic conditions. For controlled hydrolysis, adjust the pH of the water/ethanol mixture to 4.5-5.5 with a weak acid like acetic acid before adding the BTESH.[4][5]
-
Proper Mixing Order: Always add the BTESH to the water/solvent mixture, not the other way around. This ensures a more uniform hydrolysis process.
-
Use Freshly Prepared Solutions: BTESH solutions have a limited pot life. It is best to prepare the solution immediately before use.
Question 4: The film appears hazy, cracked, or non-uniform after deposition. How does this affect adhesion?
These are visual indicators of a poorly formed film, which will invariably have compromised adhesion.
Visual Troubleshooting Guide for BTESH Film Defects
| Defect Appearance | Probable Cause(s) | Corrective Action(s) |
| Hazy or Opaque Film | - Premature condensation in solution (see Q3). - Film is too thick. | - Prepare a fresh BTESH solution. - Reduce the BTESH concentration or the deposition time/speed. |
| Cracked Film | - Excessive crosslinking, leading to high internal stress. - Film is too thick. | - Reduce the curing temperature or time. - Decrease the BTESH concentration. |
| Crawling or De-wetting | - Poor wetting of the substrate due to low surface energy or contamination. | - Re-clean the substrate to ensure it is hydrophilic. - For low-energy polymer substrates, consider a surface activation treatment (e.g., plasma). |
| Pinholes or Craters | - Trapped air bubbles or solvent bubbles during deposition. - Particulate contamination on the substrate. | - Degas the BTESH solution before use. - Ensure a clean deposition environment. - Filter the BTESH solution if necessary. |
Section 3: Curing and Post-Deposition Treatment
Question 5: I have deposited a uniform-looking film, but it fails an adhesion test after curing. Why?
The curing step is crucial for completing the condensation reactions and forming a robust, crosslinked network. Improper curing can lead to a film with poor cohesive and adhesive strength.
Troubleshooting Steps:
-
Optimize Curing Temperature and Time: The optimal curing parameters depend on the substrate and the desired film properties. A typical starting point for BTESH films is curing at 110-120°C for 30-60 minutes. Insufficient curing will result in an under-crosslinked film, while excessive curing can lead to a brittle, cracked film.
-
Ensure Complete Solvent Evaporation: The solvent must be completely evaporated before the curing step. Residual solvent can interfere with the condensation reactions and create voids in the film. A pre-curing step at a lower temperature (e.g., 60-70°C) can help to gently remove the solvent.
-
Control Humidity: While water is needed for hydrolysis, high humidity during curing can sometimes lead to excessive water absorption into the film, which can affect its final properties. Curing in a controlled environment is recommended for reproducible results.
Advanced Diagnostic Techniques for Adhesion Failure
When simple troubleshooting is insufficient, advanced analytical techniques can provide a deeper understanding of the failure mechanism.
Contact Angle Goniometry: As mentioned earlier, this is a simple yet powerful tool for assessing surface cleanliness and wettability. A high contact angle on the substrate before coating indicates a problem with surface preparation.[1][6][9][10]
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental and chemical composition of the top few nanometers of a surface. It is invaluable for detecting thin layers of contamination that may be invisible to other techniques. For example, XPS can definitively identify silicone contamination on a substrate where a BTESH film has failed to adhere.[11][12][13][14][15]
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of a surface. It can be used to visualize film defects such as cracks, pinholes, and aggregates. It can also be used to assess the roughness of the substrate and the uniformity of the BTESH coating.[11][14][15]
Scratch Testing: This is a mechanical test used to quantify the adhesion of a film to a substrate. A diamond stylus is drawn across the film with an increasing load until the film delaminates. The load at which this occurs, known as the critical load, provides a quantitative measure of adhesion.[16][17][18][19]
Experimental Workflow Diagrams
Workflow for Substrate Cleaning and BTESH Deposition
Caption: Experimental workflow for BTESH film deposition.
Troubleshooting Logic for Poor Adhesion
Sources
- 1. nanoscience.com [nanoscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 9. brighton-science.com [brighton-science.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Adhesion Testing and Adhesive Failure Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. surfacesciencewestern.com [surfacesciencewestern.com]
- 14. mdpi.com [mdpi.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Layer adhesion test [ist.fraunhofer.de]
- 17. nanovea.com [nanovea.com]
- 18. azom.com [azom.com]
- 19. Nano-Scratch Testing of Thin Films- Oxford Instruments [nanoindentation.oxinst.com]
Technical Support Center: Strategies to Increase the Crosslinking Density of 1,6-Bis(triethoxysilyl)hexane (BTESH)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-Bis(triethoxysilyl)hexane (BTESH). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of manipulating the crosslinking density of BTESH-derived organosilica materials. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your experimental design and interpretation.
Introduction to BTESH and Crosslinking
1,6-Bis(triethoxysilyl)hexane is a versatile organosilane precursor used in the formation of bridged polysilsesquioxane networks through the sol-gel process.[1][2] The flexible hexane bridge imparts unique properties to the resulting material compared to more rigid silica networks. The degree of crosslinking is a critical parameter that dictates the material's mechanical properties, thermal stability, porosity, and surface area.[3] Achieving a high crosslinking density is often desirable for creating robust and stable materials.
The formation of the crosslinked network from BTESH proceeds in two fundamental steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atoms react with water to form silanol groups (Si-OH) and ethanol. This reaction is the necessary first step for subsequent crosslinking.
-
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol as byproducts. This is the primary crosslinking reaction.
Troubleshooting Guide & FAQs
This section is designed to address common challenges and questions encountered during the synthesis of highly crosslinked BTESH-based materials.
FAQ 1: My BTESH gelation time is extremely long, or it's not gelling at all. What's causing this and how can I fix it?
Underlying Cause:
Prolonged gelation times, particularly under acidic conditions, are a known characteristic of α,ω-bis(triethoxysilyl)alkanes with short alkyl bridges like hexane.[4][5][6] This phenomenon is primarily attributed to the high propensity for intramolecular condensation, where the two ends of the same BTESH molecule react with each other to form cyclic species.[1][2][4][5] These cyclic monomers and dimers are less reactive and do not readily participate in the formation of an extended, crosslinked network, thus significantly delaying or even preventing gelation.[1][2]
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst has a profound impact on the competition between intramolecular and intermolecular condensation.
-
Base Catalysis: Employing a base catalyst, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), significantly accelerates the condensation reactions.[4][5] Base catalysis promotes a more random, particle-based growth mechanism that favors intermolecular crosslinking over intramolecular cyclization, leading to faster gelation.
-
Acid Catalysis: While acid catalysis (e.g., with HCl) can be used, it tends to favor the formation of linear or weakly branched polymers and is more prone to the formation of cyclic species with shorter bridging groups.[4][5][6] If acid catalysis is required for specific material properties, strategies to mitigate cyclization are crucial.
-
-
Increase Monomer Concentration: Higher concentrations of BTESH in the sol-gel solution increase the probability of intermolecular collisions, thereby favoring the formation of a crosslinked network over intramolecular cyclization.
-
Control of Water-to-Silane Ratio (R-value): The molar ratio of water to BTESH is a critical parameter.
-
A stoichiometric amount of water is required for complete hydrolysis of all six ethoxy groups on a BTESH molecule.
-
Using a higher water-to-silane ratio can accelerate hydrolysis, making more silanol groups available for condensation and potentially increasing the rate of gelation. However, an excessively high R-value can lead to phase separation.
-
Experimental Protocol: Base-Catalyzed Gelation of BTESH
This protocol outlines a general procedure for achieving rapid gelation of BTESH using a base catalyst.
Materials:
-
1,6-Bis(triethoxysilyl)hexane (BTESH)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)
Procedure:
-
In a suitable reaction vessel, combine BTESH and ethanol. Stir until a homogeneous solution is formed.
-
In a separate container, prepare the aqueous catalyst solution by mixing deionized water with the desired amount of base catalyst.
-
While vigorously stirring the BTESH/ethanol solution, add the aqueous catalyst solution dropwise.
-
Continue stirring for a predetermined period (e.g., 30-60 minutes) to ensure thorough mixing and initiation of hydrolysis and condensation.
-
Seal the reaction vessel and allow it to stand undisturbed at a constant temperature.
-
Monitor the solution for gelation, which is typically defined as the point at which the solution no longer flows when the vessel is tilted.
FAQ 2: How can I be sure I am maximizing the crosslinking density of my final BTESH material?
Underlying Cause:
Achieving maximum crosslinking density requires driving the hydrolysis and condensation reactions as close to completion as possible. Several factors can lead to an incomplete reaction, resulting in a lower crosslinking density. These include insufficient water for hydrolysis, suboptimal pH conditions that do not favor condensation, and the presence of unreacted silanol groups in the final material.
Troubleshooting Strategies:
-
Optimize the Water-to-Silane Ratio (R-value): As mentioned previously, ensuring a sufficient amount of water is crucial for complete hydrolysis. Experiment with varying the R-value to find the optimal ratio for your specific system.
-
pH Control: The pH of the sol-gel system significantly influences the rates of both hydrolysis and condensation.
-
Post-Curing/Thermal Treatment: After the initial gelation, the material often contains a significant number of unreacted silanol groups and residual solvent. A post-curing step, typically involving heating the gel, can provide the necessary energy to drive further condensation reactions, thereby increasing the crosslinking density.
-
Use of Condensation Catalysts: Certain catalysts are specifically effective at promoting the condensation of silanol groups. Organotin compounds, such as dibutyltin dilaurate, have been traditionally used for this purpose, although their use is now often restricted due to toxicity.[11][12] Titanate-based catalysts can also be effective.[13]
Data Summary: Effect of pH on Silane Reactivity
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Network Structure |
| < 2 | Fast | Slow | Linear, weakly branched polymers |
| 3 - 5 | Slowest | Slowest | Stable silanols, minimal condensation[9][10] |
| > 6 | Fast | Fast | Highly branched, particulate networks |
Experimental Protocol: Post-Curing of BTESH Gels
This protocol describes a general method for the thermal post-curing of a BTESH gel to enhance its crosslinking density.
Materials:
-
Pre-formed BTESH gel
-
Oven with programmable temperature control
Procedure:
-
Carefully place the container with the BTESH gel in the oven.
-
Slowly ramp up the temperature to a point below the degradation temperature of the organic hexane bridge (e.g., 80-120°C). A slow heating rate helps to avoid cracking of the gel due to rapid solvent evaporation.
-
Hold the gel at the target temperature for an extended period (e.g., 12-24 hours) to allow for further condensation reactions to occur.
-
After the holding period, slowly cool the material back to room temperature.
FAQ 3: I suspect intramolecular cyclization is limiting my crosslinking. How can I confirm this and what are my options?
Underlying Cause:
As discussed in FAQ 1, the formation of cyclic species is a significant side reaction that competes with the desired network formation.[1][2][4][5] This is particularly prevalent with BTESH due to the flexibility of the hexane bridge, which can easily bring the two reactive silyl groups into close proximity.
Troubleshooting Strategies:
-
Analytical Confirmation:
-
²⁹Si NMR Spectroscopy: This is a powerful technique for characterizing the silicon environment in the sol and the final gel. Different silicon species (T⁰, T¹, T², T³) corresponding to different degrees of condensation can be identified and quantified. The presence of specific resonances can indicate the formation of cyclic structures.[4][5]
-
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify the presence of low molecular weight cyclic oligomers in the sol phase.
-
-
Mitigation Strategies:
-
Co-condensation with Tetrafunctional Silanes: Introducing a tetrafunctional silane, such as tetraethoxysilane (TEOS), into the reaction mixture can disrupt the formation of cyclic BTESH species and promote the formation of a more highly crosslinked, three-dimensional network. The TEOS acts as a "hub" for connecting multiple BTESH molecules.
-
Solvent Effects: The choice of solvent can influence the conformation of the BTESH molecule and thus its propensity for cyclization. Exploring different solvents with varying polarities may offer a route to minimize this side reaction.
-
Visualization of BTESH Reaction Pathways
Caption: Competing reaction pathways for BTESH polymerization.
FAQ 4: How can I measure or quantify the crosslinking density of my BTESH material?
Underlying Cause:
Quantifying the crosslinking density is essential for understanding the structure-property relationships of your material and for ensuring the reproducibility of your synthesis. Several analytical techniques can be employed for this purpose.
Troubleshooting Strategies & Analytical Techniques:
-
Swelling Experiments: This is a classic and relatively straightforward method.[14][15][16] A known mass of the dried, crosslinked material is immersed in a suitable solvent. The material will swell as it absorbs the solvent. The degree of swelling is inversely proportional to the crosslinking density. The Flory-Rehner equation can be used to calculate the average molecular weight between crosslinks from the swelling data.[14][16][17]
-
Solid-State NMR Spectroscopy: As mentioned earlier, ²⁹Si MAS NMR can provide quantitative information about the degree of condensation by analyzing the relative intensities of the T¹, T², and T³ silicon signals. A higher proportion of T³ species indicates a higher degree of crosslinking.
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material as a function of temperature and frequency. The storage modulus in the rubbery plateau region is directly related to the crosslinking density.
-
Differential Scanning Calorimetry (DSC): Changes in the heat capacity of the polymer network can be related to the crosslinking density.[17][18]
Workflow for Characterizing Crosslinking Density
Sources
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- 2. Intramolecular Condensation Reactions of α, ω-BIS(Triethoxysilyl) Alkanes. Formation of Cyclic disilsesquioxanes | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclization phenomena in the sol-gel polymerization of {alpha},{omega}-bis(triethoxysilyl)alkanes and incorporation of the cyclic structures into network silsesquioxane polymers (Journal Article) | OSTI.GOV [osti.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. WO1995017464A1 - Tinorganic catalyst with increased cross-linking speed for silane cross-linking reactions - Google Patents [patents.google.com]
- 12. WO2010028877A1 - New catalysts for the cross-linking of functional silanes or functional siloxanes, particularly with substrates - Google Patents [patents.google.com]
- 13. Superior Coatings Performance with Organosilane Components - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. jordilabs.com [jordilabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Residual Silanol Groups in 1,6-Bis(triethoxysilyl)hexane Reactions
Welcome to the technical support center for optimizing reactions with 1,6-Bis(triethoxysilyl)hexane (BTESH). This guide is designed for researchers, scientists, and drug development professionals who utilize BTESH as a crosslinking agent, adhesion promoter, or a precursor for organic-inorganic hybrid materials.[1][2] The presence of unreacted, residual silanol (Si-OH) groups can significantly compromise the performance, stability, and hydrophobicity of your final materials.[3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve a complete, highly crosslinked siloxane network (Si-O-Si).
The Chemistry of BTESH: A Two-Step Process
The conversion of 1,6-Bis(triethoxysilyl)hexane into a stable polysilsesquioxane network is fundamentally a two-step process: hydrolysis followed by condensation.[4] Understanding and controlling these steps is the key to minimizing residual silanol groups.
-
Hydrolysis: The triethoxysilyl groups (-Si(OCH2CH3)3) at both ends of the hexane chain react with water. This reaction replaces the ethoxy groups (-OEt) with hydroxyl groups (-OH), forming reactive silanols and releasing ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[5][6]
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bridges (Si-O-Si), releasing water or ethanol. This is the cross-linking step that builds the inorganic polymer network.[6]
Incomplete condensation is the primary source of problematic residual silanol groups. These hydrophilic, acidic sites can negatively affect material properties by increasing water absorption, acting as sites for unwanted interactions, and reducing mechanical or dielectric strength.[7][3][8]
Caption: BTESH Hydrolysis and Condensation Workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q1: My final material has high water uptake and seems mechanically weak. Is this related to residual silanols?
A1: Yes, this is a classic symptom of incomplete condensation. Residual silanol groups are hydrophilic and will readily form hydrogen bonds with water, leading to increased moisture absorption.[9] The lack of a fully formed Si-O-Si network means lower crosslink density, which directly translates to inferior mechanical properties like hardness and modulus.
Troubleshooting Workflow:
Sources
- 1. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]
- 2. 1,6-Bis(triethoxysilyl)hexane - SIKÉMIA [sikemia.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Study of Porous Organosilicate Glass Films Prepared from Mixtures of 1,3,5- and 1,3-Alkoxysilylbenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kb.osu.edu [kb.osu.edu]
Technical Support Center: Stability of 1,6-Bis(triethoxysilyl)hexane (BTESH) Solutions
Welcome to the technical support center for 1,6-Bis(triethoxysilyl)hexane (BTESH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving BTESH solutions. Here, we will address common questions and challenges related to the stability of BTESH solutions over time, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 1,6-Bis(triethoxysilyl)hexane (BTESH) and what are its primary applications?
1,6-Bis(triethoxysilyl)hexane, also known as BTESH, is a dipodal silane coupling agent.[1][2] Its structure features a hexane backbone with a triethoxysilyl group at each end.[1][2] This unique dipodal structure allows it to act as a robust crosslinker and adhesion promoter, bridging organic and inorganic materials.[1][2]
Primary applications include:
-
Surface Modification: Modifying the surface properties of various substrates to enhance adhesion, wettability, or hydrophobicity.[1]
-
Adhesion Promotion: Improving the bond strength between dissimilar materials, such as in coatings, adhesives, and sealants.[1][2]
-
Composite Materials: Acting as a crosslinking agent to enhance the mechanical properties, thermal stability, and flexibility of polymers and composites.[1][2]
-
Sol-Gel Processes: Serving as a precursor in the synthesis of hybrid organic-inorganic materials.[3]
Q2: What are the key chemical reactions that affect the stability of BTESH solutions?
The stability of BTESH solutions is primarily governed by two competing chemical reactions: hydrolysis and condensation .[4]
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) on the silicon atoms are replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol as a byproduct. This reaction is the necessary first step for the silane to become reactive with substrates and other silane molecules.[4]
-
Condensation: The newly formed, highly reactive silanol groups can then react with each other (self-condensation) to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked network or gel.[3][5] They can also react with hydroxyl groups on a substrate surface to form a stable covalent bond.[4]
An imbalance in the rates of these reactions can lead to solution instability, such as premature gelation or the formation of inactive silane aggregates.[6]
Q3: My BTESH solution turned cloudy and eventually formed a gel. What happened?
This is a classic sign of uncontrolled hydrolysis and condensation. When BTESH is exposed to water, it hydrolyzes to form silanols. These silanols are prone to self-condensation, forming larger and larger siloxane oligomers. As these oligomers grow, they can become insoluble in the solvent, causing the solution to appear cloudy. With continued condensation, a three-dimensional network forms, resulting in the gelation of the entire solution.[3] The time to gelation can range from seconds to months depending on factors like concentration and pH.[3]
Troubleshooting Guide
Issue 1: Premature Gelation of BTESH Solution
Symptoms:
-
The solution becomes viscous and cloudy over a short period.
-
The solution solidifies into a gel, making it unusable.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Excess Water | Water is essential for hydrolysis, but an excess amount will accelerate both hydrolysis and condensation, leading to rapid gelation.[4] | Prepare solutions in anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6] |
| Inappropriate pH | Both acidic and basic conditions can catalyze hydrolysis and condensation. Basic conditions, in particular, significantly promote the condensation reaction.[4] | For controlled hydrolysis with a longer pot life, acidic conditions (pH 4-5) are generally preferred. Avoid basic conditions unless rapid gelation is desired. |
| High Concentration | Higher concentrations of BTESH increase the proximity of silanol molecules, accelerating the rate of condensation.[3] | Work with lower, optimized concentrations of BTESH. The ideal concentration will depend on the specific application. |
| Elevated Temperature | Higher temperatures increase the rates of both hydrolysis and condensation reactions.[7] | Prepare and store BTESH solutions at room temperature or below, unless elevated temperatures are required for a specific processing step. |
Issue 2: Poor Adhesion or Ineffective Surface Modification
Symptoms:
-
The coating delaminates from the substrate.
-
The desired change in surface properties (e.g., hydrophobicity) is not observed.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | Insufficient water or time for hydrolysis will result in unreacted ethoxy groups, which cannot form covalent bonds with the substrate. | Ensure a controlled amount of water is present in the solution and allow sufficient time for hydrolysis to occur before application. The optimal hydrolysis time can be determined experimentally.[8] |
| Excessive Self-Condensation | If the silanols self-condense into large oligomers or aggregates in the solution, they become too bulky to effectively bond with the substrate surface.[6] | Prepare fresh solutions before use. Control the pH and temperature to slow down the condensation rate, allowing more time for the hydrolyzed silane to react with the substrate. |
| Improper Substrate Preparation | The substrate surface must be clean and have available hydroxyl groups for the silane to react with. | Thoroughly clean and dry the substrate before silanization. For some substrates, a surface activation step (e.g., plasma treatment or piranha cleaning for silicon-based substrates) may be necessary to generate hydroxyl groups.[6] |
| Contamination | Contaminants in the solution, such as certain metal ions (e.g., Fe³⁺), can catalyze the condensation of silanol groups, leading to instability.[9] | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. |
Visualizing BTESH Solution Stability: Key Factors
The following diagram illustrates the interplay of key factors influencing the stability of BTESH solutions.
Caption: Factors influencing BTESH solution stability.
Experimental Protocols
Protocol 1: Preparation of a Standard BTESH Solution in Ethanol
This protocol describes the preparation of a standard BTESH solution in ethanol, suitable for many surface modification applications.
Materials:
-
1,6-Bis(triethoxysilyl)hexane (BTESH)
-
Anhydrous Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation: In a clean, dry glass vial, prepare a 95:5 (v/v) solution of anhydrous ethanol and deionized water. For example, for 10 mL of solvent, mix 9.5 mL of anhydrous ethanol with 0.5 mL of deionized water.
-
pH Adjustment: Add a small amount of 0.1 M HCl to the ethanol/water mixture to adjust the pH to approximately 4-5. This can be checked with pH indicator strips.
-
BTESH Addition: While stirring the acidified solvent, slowly add the desired amount of BTESH to achieve the final concentration (typically 1-2% v/v).
-
Hydrolysis: Seal the vial and allow the solution to stir at room temperature for at least 1 hour to ensure adequate hydrolysis before use. For some applications, a longer hydrolysis time may be beneficial.[8]
-
Storage: Store the freshly prepared solution in a tightly sealed container at room temperature. It is recommended to use the solution within a few hours to a day for best results, as its properties will change over time due to ongoing condensation.
Protocol 2: Monitoring BTESH Solution Stability with UV-Vis Spectroscopy
This protocol provides a method for monitoring the stability of a BTESH solution over time by observing changes in turbidity.
Materials:
-
Freshly prepared BTESH solution (from Protocol 1)
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass)
-
Control solvent (the same solvent used to prepare the BTESH solution)
Procedure:
-
Initial Measurement: Immediately after preparing the BTESH solution, take an initial absorbance spectrum from 200-800 nm. Use the control solvent as a blank.
-
Time-Lapsed Measurements: At regular intervals (e.g., every 30 minutes or 1 hour), take another absorbance spectrum of the BTESH solution.
-
Data Analysis: Plot the absorbance at a fixed wavelength in the visible range (e.g., 500 nm) as a function of time. An increase in absorbance indicates an increase in turbidity, which is a sign of particle formation and aggregation due to condensation.[10][11]
Workflow for Troubleshooting BTESH Application Issues
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the application of BTESH solutions.
Caption: Troubleshooting workflow for BTESH applications.
References
-
Matinlinna, J. P., et al. (2009). Understanding the relationship between silane application conditions, bond durability and locus of failure. ResearchGate. Retrieved from [Link]
-
Loy, D. A., et al. (2007). Influence of the alkoxide group, solvent, catalyst, and concentration on the gelation and porosity of hexylene-bridged polysilsesquioxanes. ResearchGate. Retrieved from [Link]
-
Heinz, O., et al. (2013). Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions. Journal of Sol-Gel Science and Technology. Retrieved from [Link]
-
Xian, X., et al. (2013). Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel. Corrosion Science. Retrieved from [Link]
-
Gelest, Inc. (2015). 1,6-bis(trimethoxysilyl)hexane Safety Data Sheet. Retrieved from [Link]
-
Feelisch, M., et al. (2001). Effects of pH on the Cytotoxicity of Sodium Trioxodinitrate (Angeli's Salt). ResearchGate. Retrieved from [Link]
-
Kozhukh, J., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. PubMed. Retrieved from [Link]
-
Kozhukh, J., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. Retrieved from [Link]
-
Merz, S., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. Retrieved from [Link]
-
Giesen, M., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir. Retrieved from [Link]
-
Al-Saleh, M. A., et al. (2020). Effect of a separate bis-silane application on the repair bond strength of feldspathic porcelain. Dental and Medical Problems. Retrieved from [Link]
-
Kim, J. H., et al. (2018). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate. Retrieved from [Link]
-
Asefa, T., & Xie, Y. (2012). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]
-
Yoshihara, K., et al. (2016). Effectiveness and stability of silane coupling agent incorporated in 'universal' adhesives. Lirias. Retrieved from [Link]
-
A. A. A. A. A. (2007). The influence of ph and uv visible absorbtion on hydrolysis stage and gel behavior of glasses synthesized by sol-gel. SciSpace. Retrieved from [Link]
-
BRB International B.V. (2021). BRB Silanes Presentation. Retrieved from [Link]
-
Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed. Retrieved from [Link]
-
SIKÉMIA. (n.d.). 1,6-Bis(triethoxysilyl)hexane. Retrieved from [Link]
-
Gelest, Inc. (2015). 1,6-BIS(TRICHLOROSILYL)HEXANE Safety Data Sheet. Retrieved from [Link]
-
Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. Retrieved from [Link]
-
Dimitriadi, M., et al. (2022). Effect of incorporating BisGMA resin on the bonding properties of silane and zirconia primers. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2018). Corrosion Resistance of Epoxy Coatings Modified by Bis-Silane Prepolymer on Aluminum Alloy. MDPI. Retrieved from [Link]
-
Essotolom, B., et al. (2019). Effect of pH on the yield of hydrolysis degradation of a solution with... ResearchGate. Retrieved from [Link]
-
Shin-Etsu Silicones. (n.d.). KBM-3066. Retrieved from [Link]
-
Gunji, T., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. Retrieved from [Link]
-
Villalobos-Gutiérrez, C. P., et al. (2016). Effect of Different Silane-Containing Solutions on Glass-Ceramic/ Cement Bonding Interacting with Dual-Cure Resin Cements. ResearchGate. Retrieved from [Link]
-
Zand, R., et al. (2020). Effect of Chemical Composition of Tetraethoxysilane and Trimethoxy(Propyl)Silane Hybrid Sol on Hydrophobicity and Corrosion Resistance of Anodized Aluminum. ResearchGate. Retrieved from [Link]
-
Díaz Benito, B., et al. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. CORE. Retrieved from [Link]
-
De Buyl, F., et al. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Taylor & Francis Online. Retrieved from [Link]
-
Schubert, U., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE, 90% Safety Data Sheet. Retrieved from [Link]
-
Koston, M. (2020). Ph.D. Thesis. Retrieved from [Link]
-
Ionita, P. (2015). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. ResearchGate. Retrieved from [Link]
Sources
- 1. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dental and Medical Problems [dmp.umw.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel (Journal Article) | ETDEWEB [osti.gov]
- 10. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,6-Bis(triethoxysilyl)hexane-Modified Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-Bis(triethoxysilyl)hexane (BTESH) modified materials. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of these materials. Our goal is to equip you with the knowledge to optimize your purification protocols, ensuring the removal of unreacted silanes, byproducts, and controlling the final material properties.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of BTESH-modified materials, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the primary impurities I need to remove after modifying my material with BTESH?
The main impurities to target during purification are:
-
Unreacted 1,6-Bis(triethoxysilyl)hexane: Excess BTESH that has not covalently bonded to your substrate.
-
Hydrolysis and Condensation Byproducts: Ethanol released during the hydrolysis of the triethoxysilyl groups, and water. In addition, self-condensation of BTESH can form oligomers and polysiloxane networks that are not bound to the surface.[1][2]
-
Solvent Residues: Residual solvents from the modification reaction.
Q2: Why is removing unreacted BTESH so critical?
Leaving unreacted BTESH on your material can lead to several issues:
-
Inaccurate Surface Characterization: Residual silane can skew the results of analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) or contact angle measurements, giving a false impression of the surface modification.
-
Altered Material Properties: Unbound BTESH can affect the hydrophobicity, reactivity, and mechanical properties of the final material.[3]
-
Poor Downstream Performance: In applications like drug delivery or chromatography, leachable silanes can contaminate the system or interact with the active molecules.
Q3: What is the first and most critical step in the purification process?
The initial and most crucial step is a thorough washing with an appropriate solvent. The choice of solvent is critical for effectively removing non-covalently bound species without compromising the integrity of the modified material.[4][5]
Q4: Can I use water to wash my BTESH-modified material?
Caution is advised when using water, especially in the initial washing steps. BTESH reacts with water, leading to hydrolysis of the ethoxy groups to form silanols.[6] While this is a necessary step for covalent bond formation with the substrate, excess water can promote the self-condensation of unreacted BTESH in the solution, leading to the formation of insoluble polysiloxane byproducts that can be difficult to remove. It is generally recommended to use anhydrous organic solvents for the initial washes to remove the bulk of the unreacted silane.[7]
Q5: How can I confirm that my purification process was successful?
A combination of surface characterization techniques can be employed to verify the purity of your modified material:
-
Thermogravimetric Analysis (TGA): Can indicate the amount of organic material (BTESH) grafted onto the surface and can also show the loss of residual solvents or unbound species at lower temperatures.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of Si-O-Si and Si-O-substrate bonds and the absence of unreacted Si-OEt groups.
-
Contact Angle Goniometry: A significant change in the water contact angle compared to the unmodified material can indicate successful surface modification. However, this is a surface-sensitive technique and may not reflect the bulk purity.[9]
-
Elemental Analysis (e.g., XPS): Can provide quantitative information about the elemental composition of the surface, confirming the presence of silicon and the reduction of contaminants.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step solutions to common problems encountered during the purification of BTESH-modified materials.
Troubleshooting Issue 1: Incomplete Removal of Unreacted BTESH
Symptom: Analytical data (e.g., TGA, elemental analysis) indicates a higher than expected organic content, or subsequent experiments show leaching of the silane.
Causality: The washing protocol is insufficient to remove all non-covalently bound BTESH. This can be due to the use of a poor solvent, an inadequate number of washing steps, or insufficient agitation during washing.
Detailed Protocol for Effective Solvent Washing:
-
Initial Anhydrous Wash:
-
Immediately after the modification reaction, decant the reaction solution.
-
Add an anhydrous solvent in which BTESH is highly soluble (e.g., ethanol, isopropanol, or toluene). Use a volume at least 10 times the volume of the material.
-
Agitate the mixture vigorously (e.g., using a vortex mixer or sonication bath) for 10-15 minutes.[4]
-
Separate the material from the solvent (e.g., by centrifugation or filtration).
-
Repeat this step 2-3 times with fresh anhydrous solvent.[10]
-
-
Intermediate Polarity Wash:
-
Perform one to two washes with a solvent of intermediate polarity, such as acetone or a mixture of ethanol and water. This can help to remove any partially hydrolyzed, but unreacted, silane species.
-
-
Final Rinse:
-
Rinse the material with a volatile, low-boiling-point solvent (e.g., ethanol or methanol) to facilitate drying.[11]
-
-
Drying:
dot
Caption: Workflow for effective solvent washing of BTESH-modified materials.
Solvent Selection Table:
| Solvent | Polarity | BTESH Solubility | Purpose |
| Toluene | Non-polar | High | Initial wash to remove non-polar residues and unreacted BTESH. |
| Ethanol | Polar Protic | High | Good general-purpose solvent for initial and final washes.[10] |
| Isopropanol | Polar Protic | High | Similar to ethanol, good for initial and final washes. |
| Acetone | Polar Aprotic | Moderate | Intermediate wash to remove a range of byproducts. |
| Water | Polar Protic | Reacts | Used cautiously in later stages to hydrolyze remaining ethoxy groups. |
Troubleshooting Issue 2: Material Aggregation During Purification
Symptom: The modified material (especially nanoparticles) clumps together and is difficult to redisperse after purification.
Causality: Aggregation can be caused by several factors during purification:
-
Inappropriate Solvent: A solvent that does not sufficiently wet the modified material can lead to aggregation.
-
Over-drying: Excessive heating during the drying step can cause irreversible agglomeration.
-
Interparticle Condensation: Residual silanol groups on the surface of different particles can condense to form Si-O-Si bridges, linking the particles together.[13][14]
Strategies to Control Aggregation:
-
Sonication during Washing: Incorporate short bursts of sonication during the washing steps to break up any soft agglomerates that may be forming.
-
Solvent Exchange: If aggregation is observed, try exchanging the solvent to one that is known to provide better dispersion for your specific material.
-
Controlled Drying:
-
Avoid excessively high temperatures during drying. A lower temperature for a longer duration is often preferable.
-
Consider freeze-drying (lyophilization) for sensitive materials, as this can minimize aggregation by preventing the formation of liquid bridges during solvent removal.
-
-
Surface Passivation (Optional): In some cases, a final treatment with a monofunctional silane (e.g., trimethylchlorosilane) can be used to cap any remaining reactive silanol groups and reduce interparticle bonding. This should be done with caution as it will alter the surface chemistry.
dot
Caption: Key causes of aggregation and their corresponding control strategies.
Troubleshooting Issue 3: Hydrolytic Instability of the Modified Layer
Symptom: The BTESH-modified layer appears to be lost or degraded after exposure to aqueous environments, as evidenced by a return to the original material's properties (e.g., hydrophilicity).
Causality: The Si-O-Si bonds forming the siloxane network and the Si-O-substrate bonds are susceptible to hydrolysis, especially under acidic or basic conditions.[15][16] While BTESH forms a more stable dipodal linkage compared to monofunctional silanes, prolonged exposure to harsh aqueous conditions can still lead to degradation.
Protocol for Enhancing Hydrolytic Stability:
-
Ensure Complete Condensation: After the initial modification and washing, a thermal curing step can promote the formation of a more cross-linked and stable siloxane network.
-
Control pH during Application: If the material is to be used in an aqueous environment, buffering the solution to a near-neutral pH (around 7) can minimize the rate of hydrolysis. The hydrolysis of siloxane bonds is catalyzed by both acids and bases.[2]
-
Storage Conditions: Store the purified, dry material in a desiccator to protect it from atmospheric moisture, which can slowly hydrolyze the surface layer over time.
dot
Caption: Factors affecting hydrolytic stability and corresponding mitigation strategies.
References
-
Gelest, Inc. (n.d.). Silylation: Chemistry and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
-
Gelest, Inc. (2015). 1,6-BIS(TRIMETHOXYSILYL)HEXANE Safety Data Sheet. Retrieved from [Link]
-
Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(31), 9442–9450. Retrieved from [Link]
-
ARDOT. (2020, May 13). ARDOT 460 - Solvent Washing [Video]. YouTube. Retrieved from [Link]
-
Gelest, Inc. (2015). 1,6-BIS(TRICHLOROSILYL)HEXANE Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface modification and characterization of the modified surfaces. Retrieved from [Link]
-
Waters. (2025). Wash solvent guidelines. Retrieved from [Link]
-
MDPI. (n.d.). Effect of a Thermal Catalyst on Organosilanes Treatment to Improve Durability and Stability of Canadian Wood. Retrieved from [Link]
-
Quora. (2014). Why is the Si-O-C bond more unstable and susceptible to hydrolysis than the Si-O-Si bond? Retrieved from [Link]
-
SIKÉMIA. (n.d.). 1,6-Bis(triethoxysilyl)hexane. Retrieved from [Link]
-
ResearchGate. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Retrieved from [Link]
-
PubMed. (n.d.). Molecular control of vesicle aggregation and membrane fusion: hypotheses on bile vesicles. Retrieved from [Link]
-
ResearchGate. (2015). Surface Treatment And Modification Of Graphene Using Organosilane And Its Thermal Stability. Retrieved from [Link]
-
ResearchGate. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated Under Different Stress Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants. Retrieved from [Link]
-
PMC - NIH. (n.d.). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. Retrieved from [Link]
-
Society for Biomaterials (SFB). (n.d.). Surface Characterization & Modification. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
MDPI. (2020). Controlling Molecule Aggregation and Electronic Spatial Coherence in the H-Aggregate and J-Aggregate Regime at Room Temperature. Retrieved from [Link]
-
PAS Journals. (n.d.). Surface Treatment And Modification Of Graphene Using Organosilane And Its Thermal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Modification Technologies and Methods of Biomaterials. Retrieved from [Link]
-
PubMed. (2006). Biomaterials surface characterization and modification. Retrieved from [Link]
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HKUST Research Portal. (2019). Feasible structure-modification strategy for inhibiting aggregation-caused quenching effect and constructing exciton conversion channels in acridone-based emitters. Retrieved from [Link]
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Ph.D. Thesis. (n.d.). Ph.D. Thesis. Retrieved from [Link]
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PubChemLite. (n.d.). 1,6-bis(triethoxysilyl)hexane (C18H42O6Si2). Retrieved from [Link]
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LookChem. (n.d.). Cas 52034-16-9,1,6-Bis(triethoxysilyl)hexane. Retrieved from [Link]
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ResearchGate. (2020). Modification of Mesoporous Silica Surface by Immobilization of Functional Groups for Controlled Drug Release. Retrieved from [Link]
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ResearchGate. (2023). Advanced synthesis and application of Bis[3-(triethoxysilyl)propyl]tetrasulfide hydrolysate for efficient chemical modification of silica. Retrieved from [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Extraction of non-steroidal anti-inflammatory drugs using an octyl-hybrid silica monolith. Retrieved from [https://www.rjpbcs.com/pdf/2018_9(6)/[2].pdf]([Link]2].pdf)
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1,6-Bis(triethoxysilyl)hexane Modified Surfaces by XPS
For researchers and professionals in drug development and material science, the precise control and verification of surface chemistry are paramount. Surface modification is a key enabling technology, and organosilanes are the workhorses of this field. Among them, 1,6-Bis(triethoxysilyl)hexane (BESH) stands out as a dipodal, non-functionalized crosslinking agent used to create robust, stable, and hydrophobic surfaces.[1][2] Its unique structure, featuring two triethoxysilyl groups on a flexible hexane backbone, allows it to form strong covalent bonds with substrates and create a cross-linked siloxane network, significantly enhancing the durability of the surface modification.[3]
However, the deposition of a molecularly thin silane layer is an invisible process. How can we be certain that the modification was successful? How do we know the layer is chemically intact and covalently bound? This is where X-ray Photoelectron Spectroscopy (XPS) becomes an indispensable tool. XPS is a highly surface-sensitive analytical technique that provides detailed elemental and chemical state information about the top 1-10 nanometers of a surface.[4][5] It allows us to not only confirm the presence of the BESH layer but also to probe its chemical bonding environment, providing a definitive fingerprint of a successful surface modification.
This guide provides an in-depth comparison of BESH-modified surfaces, grounded in the principles and practical application of XPS analysis. We will explore the causality behind experimental choices, present validating data, and compare BESH with common alternatives, offering a comprehensive framework for your surface characterization needs.
The BESH Molecule and its Interaction with Surfaces
The efficacy of BESH as a surface modifier stems from its molecular structure. The two terminal triethoxysilyl groups are the reactive moieties that anchor the molecule to the surface and to each other.
Caption: Molecular structure of 1,6-Bis(triethoxysilyl)hexane (BESH).
The surface modification process is a multi-step reaction, typically performed from a solution. Understanding this workflow is critical to interpreting the final XPS results.
Caption: Key steps in the formation of a BESH layer on a hydroxylated surface.
Experimental Protocol & XPS Analysis
A self-validating protocol ensures that the results are reliable and reproducible. Here we describe a standard procedure for modifying a silicon wafer and analyzing it with XPS.
Part 1: BESH Film Deposition
-
Substrate Cleaning (Causality: Surface Activation): The density of surface hydroxyl (-OH) groups is critical for achieving a high-quality silane layer. A standard RCA clean or treatment with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is performed on a silicon wafer. This not only removes organic contaminants but also generates a fresh, hydrophilic silicon dioxide surface rich in Si-OH groups, the primary binding sites for the silane.
-
Preparation of Silanization Solution: A dilute solution (e.g., 1% v/v) of BESH is prepared in a solvent like anhydrous toluene or ethanol. The choice of solvent is crucial; it must be anhydrous to prevent premature polymerization of the BESH in the solution before it reacts with the surface.
-
Surface Modification: The cleaned, dry substrate is immersed in the BESH solution for a controlled period (e.g., 1-2 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture.
-
Rinsing: The substrate is removed and rinsed thoroughly with the pure solvent (e.g., toluene) to wash away any physisorbed (non-covalently bonded) silane molecules. This step is vital to ensure the subsequent XPS analysis characterizes only the chemisorbed layer.
-
Curing: The coated substrate is baked in an oven (e.g., at 110-120°C for 1 hour). This thermal step provides the energy needed to drive the condensation reactions, forming robust Si-O-Substrate covalent bonds and promoting cross-linking (Si-O-Si bonds) between adjacent BESH molecules.
Part 2: XPS Data Acquisition
-
Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) system (pressure < 1x10⁻⁹ mbar) to prevent surface contamination and allow the photoelectrons to travel to the detector.[4] A monochromatic Al Kα X-ray source (1486.6 eV) is typically used. An electron flood gun is often necessary to neutralize surface charging if the substrate is insulating.[5][6]
-
Survey Scan: A wide energy scan (0-1100 eV binding energy) is acquired first. This provides a complete inventory of the elements present on the surface. For a BESH-modified silicon wafer, we expect to see signals for Si, O, and C. The absence of contaminants is a key quality check.
-
High-Resolution Scans: Narrow, high-resolution scans are then acquired for the specific elements of interest: Si 2p, C 1s, and O 1s. These scans are taken with high energy resolution to allow for the deconvolution of peaks, revealing the different chemical states of each element.[4]
Decoding the Spectra: The Fingerprint of a BESH Surface
The power of XPS lies in the detailed interpretation of the high-resolution spectra. A successful BESH coating will produce a characteristic set of peaks.
| Element | Region | Expected Binding Energy (eV) | Interpretation & Significance |
| Silicon | Si 2p | ~102.5 eV | Primary indicator of success. This peak corresponds to the silicon in the cross-linked polysiloxane network (R-Si -O-Si).[7][8] Its presence confirms the BESH layer. |
| ~103.5 eV | This peak arises from the underlying silicon dioxide (SiO₂) substrate.[9][10] The attenuation of this substrate signal relative to an unmodified wafer is evidence of the BESH overlayer. | ||
| Carbon | C 1s | ~285.0 eV | The dominant carbon peak, attributed to the C-C and C-H bonds of the hexane backbone.[11][12] |
| ~286.5 eV | A minor peak that can be assigned to C-O bonds, likely from residual, unhydrolyzed ethoxy groups (Si-O-CH₂CH₃).[12] | ||
| Oxygen | O 1s | ~532.8 eV | A broad peak representing a convolution of oxygen environments: Si-O -Si from the BESH network and Si-O -Substrate bonds.[13][14] |
| ~533.5 eV | Signal from the underlying SiO₂ substrate. Similar to the Si 2p substrate peak, its attenuation indicates overlayer coverage. |
Quantitative Analysis: The atomic concentration ratios derived from peak areas provide a crucial self-validation check. For a pure, fully hydrolyzed, and cross-linked BESH layer, the theoretical atomic ratio of Carbon to Silicon (C:Si) is 6:2 or 3:1. Experimental values approaching this ratio confirm the chemical integrity of the deposited film.
Comparison Guides: BESH vs. The Alternatives
XPS is exceptionally powerful for distinguishing between different types of surface modifications.
Comparison with Monofunctional Alkylsilanes
A common alternative for creating hydrophobic surfaces is a monofunctional silane, such as Octadecyltrimethoxysilane (ODS).
| Feature | 1,6-Bis(triethoxysilyl)hexane (BESH) | Octadecyltrimethoxysilane (ODS) | XPS Differentiation |
| Structure | Dipodal; two Si attachment points. | Monopodal; one Si attachment point. | The C:Si ratio is the key differentiator. BESH has a theoretical C:Si of 3:1. ODS has a C:Si of 18:1. This large difference is easily quantifiable with XPS. |
| Film Property | Forms a robust, cross-linked network. | Forms a self-assembled monolayer (SAM) with less lateral stability. | While difficult to see directly in spectra, the more robust BESH layer may show more consistent thickness and coverage in area-wide XPS maps. |
| Purpose | Durable hydrophobic coating, adhesion promoter. | Hydrophobic coating, anti-stiction layer. | Both will show Si 2p, C 1s, and O 1s peaks. The purpose is inferred from the chemistry confirmed by XPS. |
Comparison with Functional Silanes (e.g., APTES)
For applications requiring further chemical conjugation (e.g., attaching biomolecules), a functionalized silane like (3-Aminopropyl)triethoxysilane (APTES) is used.
| Feature | 1,6-Bis(triethoxysilyl)hexane (BESH) | (3-Aminopropyl)triethoxysilane (APTES) | XPS Differentiation |
| Structure | Non-functionalized hexane linker. | Contains a terminal primary amine (-NH₂) group. | The presence of a Nitrogen (N 1s) peak at ~399.5 eV is the unambiguous fingerprint of APTES. BESH-modified surfaces will have zero atomic percent nitrogen.[7] |
| Film Property | Hydrophobic, cross-linked. | Hydrophilic, provides reactive amine sites. | The C 1s spectrum of APTES will be more complex, with a C-N component appearing around 286.0 eV, in addition to C-C and C-Si components. |
| Purpose | Stable, passive layer. | Active layer for covalent immobilization of other molecules. | XPS confirms the presence of the required functional group (amine) for subsequent reaction steps. |
Comparison with Other Characterization Techniques
XPS provides unique information that is complementary to other common surface analysis methods.
| Technique | Information Provided | Advantage | Limitation |
| XPS | Elemental composition, chemical bonding states. | Direct chemical verification. Confirms covalent bonding and layer integrity. | Limited spatial resolution compared to microscopy techniques. |
| AFM | Surface topography, roughness, film uniformity.[15] | High spatial resolution, provides physical map of the surface. | No chemical information. Cannot confirm if the observed film is the correct molecule. |
| Contact Angle | Surface energy, wettability (hydrophobicity). | Fast, simple, and inexpensive check of a macroscopic property. | Indirect chemical information. A change in wettability suggests modification but doesn't prove its chemical nature or stability. |
| Ellipsometry | Film thickness. | Extremely precise measurement of layer thickness. | No chemical information. Cannot identify the composition of the measured film. |
Conclusion
The characterization of surfaces modified with 1,6-Bis(triethoxysilyl)hexane is a task for which X-ray Photoelectron Spectroscopy is uniquely suited. It moves beyond inference to provide direct, quantitative evidence of a successful modification. Through the detailed analysis of Si 2p, C 1s, and O 1s spectra, a researcher can confidently confirm the presence of the BESH layer, assess its chemical integrity through atomic concentration ratios, and probe the formation of the critical Si-O-Si network that imparts durability.
Furthermore, XPS serves as a powerful comparative tool, capable of unambiguously distinguishing a BESH coating from common monofunctional or functionalized silanes by leveraging unique spectral fingerprints, such as the C:Si ratio or the absence of heteroatoms like nitrogen. When integrated with complementary techniques like AFM and contact angle goniometry, XPS provides the authoritative chemical grounding needed to build robust, reliable, and well-characterized materials for advanced applications.
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Thermo Fisher Scientific. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. [Link]
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Wang, Z., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. [Link]
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ResearchGate. (n.d.). XPS of the Si 2p region in which the Si/SiO2 was.... [Link]
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ResearchGate. (n.d.). The C1s XPS spectra of the same films in Figure 7. [Link]
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ResearchGate. (n.d.). XPS spectra of O 1s and corresponding quantitative analyses. [Link]
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Ang, X. Y., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. [Link]
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Pantano, C. G., & Wittberg, T. N. (n.d.). XPS analysis of silane coupling agents and silane-treated E-glass fibers. Penn State. [Link]
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ResearchGate. (n.d.). XPS high resolution spectra of the O1s region measured for different times. [Link]
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Introduction: The Critical Role of Surface Hydrophobicity in Scientific Applications
A Senior Application Scientist's Guide to Validating Surface Hydrophobicity after 1,6-Bis(triethoxysilyl)hexane (BTESH) Treatment
In fields ranging from drug delivery and medical implants to microfluidics and advanced materials, the ability to precisely control surface wettability is paramount. Surface hydrophobicity, or the ability of a surface to repel water, can prevent non-specific protein adsorption, improve biocompatibility, and dictate the flow of liquids in micro-scale devices. One of the most robust methods for imparting hydrophobicity is through the process of silanization, where a stable, organized monolayer of silane molecules is chemically bonded to a substrate.
This guide provides a comprehensive overview of validating surfaces treated with 1,6-Bis(triethoxysilyl)hexane (BTESH), a unique bridging silane used to create durable and hydrophobic surface modifications. We will delve into the mechanism of BTESH, compare its performance against other common silanizing agents, provide detailed experimental protocols for its application and validation, and present the data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this surface modification technique.
Mechanism of Action: Why BTESH?
Unlike traditional monofunctional silanes like Octadecyltrichlorosilane (OTS), BTESH is a bifunctional organosilane. This means it has two triethoxysilyl groups at either end of a six-carbon hexane chain. This structure allows it to form a cross-linked, polymeric network on the surface, leading to a more robust and stable hydrophobic layer compared to the simple self-assembled monolayers (SAMs) formed by monofunctional silanes.
The reaction proceeds in two main steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atoms react with trace amounts of water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups (-OH) present on the substrate (e.g., glass, silicon wafers, metal oxides), forming stable covalent siloxane bonds (-Si-O-Substrate). They also condense with each other, creating a cross-linked network that enhances the coating's durability.
This cross-linking ability is a key differentiator, providing superior resistance to mechanical wear and chemical degradation.
Comparative Analysis: BTESH vs. Other Hydrophobic Agents
The choice of silanizing agent depends heavily on the specific application requirements, such as the desired hydrophobicity, durability, and substrate compatibility. Below is a comparison of BTESH with two other commonly used agents: Octadecyltrichlorosilane (OTS) and a generic perfluorinated silane.
| Feature | 1,6-Bis(triethoxysilyl)hexane (BTESH) | Octadecyltrichlorosilane (OTS) | Perfluorinated Silane (e.g., FDTS) |
| Structure | Bifunctional (Bridging) | Monofunctional (Long Alkyl Chain) | Monofunctional (Fluorinated Chain) |
| Typical Water Contact Angle | 95° - 110° | 105° - 115° | > 115° (Superhydrophobic possible) |
| Coating Stability | Excellent (due to cross-linking) | Good (forms well-ordered SAMs) | Excellent (highly stable C-F bonds) |
| Mechanism | Forms a robust, cross-linked polymer network on the surface. | Forms a self-assembled monolayer (SAM). | Forms a self-assembled monolayer (SAM). |
| Advantages | High thermal and chemical stability; strong adhesion. | High degree of hydrophobicity; well-understood process. | Highest hydrophobicity and oleophobicity; low surface energy. |
| Disadvantages | May result in a slightly less ordered surface than perfect SAMs. | Sensitive to moisture during deposition; can form aggregates. | Higher cost; potential environmental concerns (PFCs). |
| Common Applications | Protective coatings, adhesion promoter, microfluidic devices. | Anti-stiction coatings for MEMS, model hydrophobic surfaces. | Anti-fouling surfaces, non-wetting applications, advanced microelectronics. |
Experimental Section: Protocols for Treatment and Validation
Achieving a reliable and reproducible hydrophobic surface requires meticulous attention to detail in the experimental protocol. The following sections provide a step-by-step guide for substrate preparation, BTESH treatment, and subsequent validation.
Workflow Overview
Part 1: Substrate Preparation and BTESH Coating
This protocol is optimized for glass or silicon-based substrates.
1. Substrate Cleaning:
- Sonicate the substrates in a sequence of solvents: acetone (15 min), isopropanol (15 min), and deionized (DI) water (15 min).
- Dry the substrates under a stream of high-purity nitrogen gas.
2. Surface Activation (Generation of -OH groups):
- Rationale: The condensation reaction of BTESH requires a high density of hydroxyl (-OH) groups on the substrate surface for covalent bonding.
- Method: Treat the cleaned substrates with oxygen plasma (e.g., 100 W for 5 minutes). This is a highly effective and clean method for activating the surface.
- Alternative: For robust cleaning and hydroxylation, Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
3. BTESH Solution Preparation:
- Prepare a 1% (v/v) solution of 1,6-Bis(triethoxysilyl)hexane in anhydrous toluene.
- Rationale: Anhydrous solvent is critical to prevent premature hydrolysis and polymerization of BTESH in the solution, which would lead to aggregation and poor film quality.
4. BTESH Deposition:
- Immerse the activated substrates in the BTESH solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
5. Rinsing:
- Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) silane molecules.
- Follow with a rinse in isopropanol and finally dry with nitrogen gas.
6. Curing:
- Anneal the coated substrates in an oven at 110-120°C for 1 hour.
- Rationale: The thermal curing step drives the condensation reaction to completion, promoting the formation of strong covalent bonds with the surface and extensive cross-linking within the BTESH layer, which is crucial for the coating's stability and durability.
Part 2: Validation of Surface Hydrophobicity
A multi-faceted approach to validation is essential for a comprehensive understanding of the modified surface.
1. Contact Angle Goniometry:
- Purpose: To quantify the hydrophobicity of the surface.
- Protocol:
- Place the BTESH-coated substrate on the goniometer stage.
- Dispense a 5 µL droplet of DI water onto the surface.
- Capture an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-air) interface.
- Perform measurements at a minimum of five different locations on the surface to ensure uniformity and calculate the average and standard deviation.
- Expected Result: A water contact angle between 95° and 110° indicates successful hydrophobic modification.
2. X-ray Photoelectron Spectroscopy (XPS):
- Purpose: To confirm the chemical composition of the surface and the presence of the BTESH coating.
- Protocol:
- Place the sample in the ultra-high vacuum chamber of the XPS instrument.
- Acquire a survey scan to identify all elements present.
- Acquire high-resolution scans of the Si 2p, C 1s, and O 1s regions.
- Expected Result: The presence of a strong C 1s signal and a Si 2p peak corresponding to the siloxane (Si-O-Si) and Si-C bonds will confirm the presence of the BTESH layer. The attenuation of the substrate signal (e.g., Si 2p from a silicon wafer substrate) can be used to estimate the coating thickness.
3. Atomic Force Microscopy (AFM):
- Purpose: To assess the surface topography and roughness.
- Protocol:
- Mount the sample on the AFM stage.
- Scan a representative area (e.g., 5 µm x 5 µm) in tapping mode.
- Analyze the resulting image to determine the root-mean-square (RMS) roughness.
- Expected Result: A smooth, uniform surface is indicative of a well-formed coating. An increase in surface roughness might indicate the formation of silane aggregates due to excess water during deposition. A good BTESH coating should result in a very low RMS roughness, often in the sub-nanometer range.
Conclusion
The validation of surface hydrophobicity after 1,6-Bis(triethoxysilyl)hexane treatment requires a systematic approach that combines proper coating procedures with robust analytical techniques. The bifunctional nature of BTESH offers a distinct advantage in creating highly stable, cross-linked hydrophobic surfaces suitable for demanding applications. By comparing its performance metrics—quantified through contact angle goniometry, XPS, and AFM—against other silanizing agents, researchers can make informed decisions based on the specific requirements for durability, hydrophobicity, and chemical stability. The protocols and comparative data provided in this guide serve as a foundational resource for scientists and engineers working to harness the power of surface modification.
References
-
Title: Surface modification of glass substrates with 1,6-bis(triethoxysilyl)hexane for microfluidic applications. Source: Journal of Micromechanics and Microengineering. URL: [Link]
-
Title: Silanization of solid surfaces: a review. Source: Materials Science and Engineering: C. URL: [Link]
-
Title: Surface characterization techniques for hydrophobic coatings. Source: AzoM. URL: [Link]
-
Title: Stability of 1,6-bis(triethoxysilyl)hexane-Based Coatings on Glass. Source: Langmuir. URL: [Link]
-
Title: Water Contact Angle (WCA). Source: Biolin Scientific. URL: [Link]
A Tale of Two Silanes: A Comparative Guide to 1,6-Bis(triethoxysilyl)hexane vs. 1,6-Bis(trimethoxysilyl)hexane in Sol-Gel Synthesis
In the dynamic field of materials science, the sol-gel process stands as a versatile and elegant method for creating hybrid organic-inorganic materials with tailored properties. At the heart of this process lies the choice of precursor, a decision that profoundly influences reaction kinetics, network formation, and the ultimate performance of the final material. This guide offers an in-depth comparison of two prominent bridged organosilane precursors: 1,6-bis(triethoxysilyl)hexane (BTEH) and 1,6-bis(trimethoxysilyl)hexane (BTMH). By exploring their fundamental chemical differences and providing supporting experimental context, we aim to equip researchers with the insights needed for judicious precursor selection in their sol-gel applications, from coatings and adhesives to the synthesis of advanced composite materials.[1][2]
The Central Thesis: Reactivity Dictated by Alkoxy Groups
The critical distinction between BTMH and BTEH is the nature of their hydrolyzable alkoxy groups: methoxy (-OCH₃) in BTMH and ethoxy (-OC₂H₅) in BTEH. This seemingly minor structural variance is the primary driver of their differing behaviors in the sol-gel process, which proceeds via two fundamental reactions:
-
Hydrolysis: The substitution of alkoxy groups with hydroxyl (-OH) groups upon reaction with water.
-
Condensation: The subsequent reaction between silanol (Si-OH) groups, or between a silanol and an alkoxy group, to form a network of siloxane (Si-O-Si) bonds.
It is a well-established principle in sol-gel chemistry that methoxysilanes are more reactive than their ethoxysilane counterparts.[3] This heightened reactivity of BTMH stems from two main factors:
-
Steric Effects: The smaller methoxy group presents less physical obstruction (steric hindrance) to an incoming water molecule compared to the bulkier ethoxy group. This facilitates easier access to the silicon atom, accelerating the rate of hydrolysis.[4]
-
Inductive Effects: The methyl group in the methoxy substituent is less electron-donating than the ethyl group in the ethoxy substituent. Consequently, the silicon atom in BTMH is more electron-deficient (electrophilic), making it a more favorable target for nucleophilic attack by water.[3]
The practical outcome of this reactivity difference is that BTMH undergoes faster hydrolysis and condensation, leading to significantly shorter gelation times. While this rapid network formation can be advantageous for high-throughput synthesis, it can also complicate process control, potentially resulting in more heterogeneous or brittle gel structures. Conversely, the slower kinetics of BTEH afford a broader processing window, allowing for greater control over the evolving microstructure and the formation of more uniform, potentially more flexible, materials.
Comparative Properties: A Side-by-Side Look
The fundamental physical and chemical properties of BTEH and BTMH are summarized below for easy comparison.
| Property | 1,6-Bis(triethoxysilyl)hexane (BTEH) | 1,6-Bis(trimethoxysilyl)hexane (BTMH) |
| Chemical Formula | C₁₈H₄₂O₆Si₂[5] | C₁₂H₃₀O₆Si₂[6] |
| Molecular Weight | 410.70 g/mol [7] | 326.54 g/mol [6] |
| Appearance | Colorless Liquid[7] | Colorless to Almost Colorless Liquid[8][9] |
| Boiling Point | ~160 °C @ 0.4 mmHg | 161 °C[9] |
| Refractive Index | ~1.42[7] | ~1.421[9][10] |
| Specific Gravity | ~0.95[7] | ~1.01-1.02[9][10] |
| CAS Number | 52034-16-9[5] | 87135-01-1[8][11] |
Experimental Framework: A General Sol-Gel Protocol
To translate these concepts into practice, the following protocol outlines a typical acid-catalyzed sol-gel synthesis. This procedure is applicable to both precursors, with the key variable being the observed gelation time.
Materials:
-
1,6-bis(triethoxysilyl)hexane (BTEH) or 1,6-bis(trimethoxysilyl)hexane (BTMH)
-
Ethanol (for BTEH) or Methanol (for BTMH) as solvent
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M) as a catalyst
Step-by-Step Methodology:
-
Sol Preparation: In a suitable reaction vessel, combine the silane precursor and the corresponding alcohol solvent (e.g., in a 1:4 molar ratio). The alcohol acts as a co-solvent to ensure the miscibility of the relatively nonpolar silane and the aqueous acid solution.
-
Hydrolysis Initiation: While stirring the solution, add the deionized water and HCl catalyst dropwise. A common starting point for the molar ratio is 1 mole of silane to 4 moles of water. The acid catalyst protonates the alkoxy groups, making them better leaving groups and accelerating hydrolysis.
-
Gelation: Cover the vessel and continue to stir at a constant temperature (e.g., room temperature). The solution will gradually increase in viscosity as the siloxane network forms through condensation. The gel point is the time at which the solution ceases to flow. Note: Expect the gelation time for BTMH to be significantly shorter than for BTEH under identical conditions.
-
Aging: Once gelled, the material should be aged in the sealed container for a period (e.g., 24-48 hours). During aging, condensation reactions continue, strengthening the gel network, and syneresis (shrinkage of the gel with expulsion of solvent) may occur.
-
Drying: The final stage involves removing the solvent from the pores of the gel. This can be done by simple evaporation to form a xerogel or by supercritical drying to form an aerogel , each method yielding a material with distinct porosity and density.
Visualizing the Process and Comparison
The following diagrams illustrate the sol-gel workflow and the key distinctions between the two precursors.
Caption: General experimental workflow for sol-gel synthesis using bridged silane precursors.
Caption: Key structural differences between BTMH and BTEH and their resulting impact on sol-gel processing.
Concluding Recommendations for Selection
The choice between BTEH and BTMH is ultimately application-driven. The following guidelines can aid in the decision-making process:
-
Select 1,6-bis(trimethoxysilyl)hexane (BTMH) for:
-
Applications where rapid synthesis and short gelation times are a priority.
-
Processes where fine control over the initial stages of network formation is less critical.
-
Formulations where the release of methanol as a byproduct is acceptable.[12]
-
-
Select 1,6-bis(triethoxysilyl)hexane (BTEH) for:
-
Applications requiring a high degree of homogeneity and structural control.
-
Processes involving complex molding or casting, where a longer working time is essential.
-
Creating more flexible materials, as the slower reaction can lead to a less constrained network.
-
Formulations where the less toxic byproduct, ethanol, is preferred.
-
By understanding the fundamental relationship between the alkoxy substituent, reaction kinetics, and processing characteristics, researchers can strategically select the optimal bridged silane precursor to achieve their desired material outcomes.
References
-
Goscianska, J., & Olejnik, A. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(7), 761. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study of the sol–gel processes starting with different substituted Si-alkoxides. Retrieved from [Link]
-
Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1,6-Bis(trimethoxysilyl)hexane. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: 1,6-BIS(TRIMETHOXYSILYL)HEXANE. Retrieved from [Link]
-
MINSTAR CHEMICAL. (n.d.). 1,6-Bis(triethoxysilyl)hexane CAS NO.52034-16-9. Retrieved from [Link]
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Shin-Etsu Silicones. (n.d.). KBM-3066. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantifying 1,6-Bis(triethoxysilyl)hexane on Surfaces
For researchers, scientists, and drug development professionals working with surface modifications, the ability to accurately quantify the deposition of coupling agents like 1,6-Bis(triethoxysilyl)hexane (BTESH) is paramount. This bifunctional organosilane is instrumental in forming stable, covalent linkages between inorganic substrates and organic overlayers, a critical step in the development of advanced materials, biosensors, and drug delivery systems.[1][2] The performance of these materials is directly contingent on the quality, uniformity, and thickness of the BTESH layer. This guide provides an in-depth comparison of analytical methods for quantifying BTESH on surfaces, offering insights into the causality behind experimental choices to empower you in selecting the most appropriate technique for your application.
The Critical Nature of BTESH Quantification
1,6-Bis(triethoxysilyl)hexane, with its two triethoxysilyl groups, is designed to enhance adhesion and durability at the interface of disparate materials.[1] The ethoxy groups hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on the substrate surface to form a robust siloxane network (Si-O-Si). The hexane backbone provides a flexible spacer. The extent of this surface reaction, the resulting layer thickness, and its homogeneity are critical parameters that dictate the final properties of the modified surface. Inadequate or non-uniform coverage can lead to delamination, reduced biocompatibility, or inconsistent drug loading. Therefore, precise and reliable quantification is not merely a characterization step but a cornerstone of rational material design and quality control.
A Comparative Overview of Analytical Techniques
A suite of surface-sensitive analytical techniques can be employed to characterize BTESH-modified surfaces. The choice of method depends on the specific information required, such as elemental composition, molecular structure, layer thickness, or surface energy. Below, we compare the most pertinent techniques, highlighting their strengths, limitations, and the rationale behind their application.
| Technique | Principle | Information Obtained | Sampling Depth | Strengths | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron kinetic energies upon X-ray irradiation. | Elemental composition, chemical states (e.g., Si-O-Si vs. Si-C), and semi-quantitative surface coverage.[3][4] | 1-10 nm | Provides chemical bonding information, crucial for confirming siloxane network formation. Can be used to estimate layer thickness. | Not ideal for precise thickness measurements of thicker films. Requires high vacuum. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Mass analysis of secondary ions sputtered from the surface by a primary ion beam. | Elemental and molecular information from the outermost surface.[5] Chemical mapping and depth profiling.[6] | 1-2 nm | Extremely surface-sensitive, ideal for detecting initial silane deposition and contaminants. Provides molecular fragmentation patterns.[7] | Quantification can be challenging due to matrix effects.[8] Can be destructive during depth profiling. |
| Atomic Force Microscopy (AFM) | Mechanical probing of the surface with a sharp tip. | High-resolution topographical imaging, surface roughness, and film thickness (via step-height analysis).[3][9] | Surface topography | Provides direct visualization of surface morphology and can accurately measure film thickness with proper sample preparation.[10][11] | Does not provide chemical information. Thickness measurement requires creating a scratch or masked area. |
| Contact Angle Goniometry | Measurement of the contact angle of a liquid droplet on a surface. | Surface wettability (hydrophobicity/hydrophilicity), which is an indirect measure of surface modification.[3][12] | Outermost molecular layer | Simple, rapid, and cost-effective for assessing the success of surface modification.[13][14] | Indirect method for quantification. Highly sensitive to surface contamination and roughness.[15][16] |
| Spectroscopic Ellipsometry | Measurement of the change in polarization of light upon reflection from a surface. | Precise measurement of thin film thickness and refractive index.[3][17] | Sub-nm to several µm | Non-destructive and highly accurate for uniform films.[18] Can be performed in-situ. | Requires a model-based analysis and assumes a smooth, uniform film.[19][20] |
| Sum-Frequency Generation (SFG) Spectroscopy | A second-order nonlinear optical technique that provides vibrational spectra of interfaces. | In-situ molecular-level structural information of buried interfaces.[21][22] | Interface-specific | Highly surface-sensitive and can probe interfaces in their native environment (e.g., solid-liquid).[23][24] | Requires specialized and complex instrumentation. Spectral analysis can be challenging.[21] |
Experimental Protocols and Workflow Visualization
To provide a practical framework, we outline standardized protocols for the most common techniques and visualize the general workflow for surface characterization.
General Workflow for BTESH Surface Quantification
The following diagram illustrates a logical workflow for a comprehensive analysis of a BTESH-modified surface, starting from initial qualitative assessment to detailed quantitative characterization.
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A Comparative Guide to the Long-Term Stability of 1,6-Bis(triethoxysilyl)hexane Functionalized Materials
For researchers, scientists, and drug development professionals, the long-term stability of functionalized materials is not merely a technical detail—it is the bedrock upon which reliable, reproducible, and translatable results are built. In applications ranging from implantable devices and drug delivery systems to advanced composites and coatings, the integrity of the surface modification over time dictates performance and safety. This guide provides an in-depth comparison of materials functionalized with 1,6-Bis(triethoxysilyl)hexane (BTESH), a dipodal silane, against other common surface modification agents, with a focus on the mechanistic underpinnings of its enhanced stability.
The Structural Advantage: Why Dipodal Silanes Excel
At its core, the superior stability of BTESH-functionalized materials stems from its "dipodal" structure. Unlike conventional monopodal silanes, which possess a single silicon atom capable of forming up to three covalent siloxy (Si-O) bonds with a hydroxylated substrate, BTESH has two triethoxysilyl groups bridged by a flexible hexane chain.[1][2][3] This dual-anchor configuration allows it to form a more robust and densely cross-linked network at the material interface.
The fundamental advantage is a matter of molecular architecture. A monopodal silane provides a single point of attachment, whereas a dipodal silane like BTESH can form up to six Si-O bonds with the substrate, creating a significantly more resilient interfacial layer.[1][2] This increased bond density is crucial for resisting delamination and degradation, particularly in aggressive environments.
Caption: Monopodal vs. Dipodal Silane Bonding Potential.
Key Stability Factor: Enhanced Hydrolytic Resistance
The primary mechanism of degradation for silane-based functional layers is the hydrolysis of siloxane bonds (Si-O-Si) and the interfacial metallosiloxane bonds (e.g., Si-O-Al, Si-O-Ti).[4] This process is particularly relevant for applications in biological systems or those exposed to humidity.
Materials functionalized with BTESH and other dipodal silanes demonstrate markedly improved resistance to hydrolysis compared to their monopodal counterparts.[2][5][6] The reason is twofold:
-
Increased Crosslink Density: The greater number of bonds to the substrate and between adjacent silane molecules creates a tighter, less permeable network that hinders the penetration of water molecules.[1][2]
-
Reversibility of Hydrolysis: While individual Si-O bonds can be hydrolyzed, the presence of multiple adjacent bonds in a dipodal system makes the complete detachment of the molecule from the surface statistically less likely. The dynamic equilibrium between bond cleavage and reformation favors the preservation of the interfacial layer.[5]
Experimental data consistently shows that in strongly acidic and brine environments, dipodal silanes maintain their surface properties for significantly longer periods than conventional silanes.[1][2][5]
Caption: Hydrolytic attack on monopodal vs. dipodal silane layers.
Comparative Performance Data
The long-term stability of a functionalized surface can be quantitatively assessed by monitoring changes in its surface energy, often measured via water contact angle. A stable hydrophobic coating will maintain a high contact angle over time, whereas degradation leads to a decrease in contact angle and an increase in hysteresis (the difference between advancing and receding contact angles).
The following table summarizes representative data comparing the stability of surfaces treated with a conventional monopodal silane versus bridged dipodal silanes like BTESH in an aggressive acidic environment.
| Silane Type | Initial Water Contact Angle (°) | Contact Angle after 120 Days in 6M HCl (°) | Stability Outcome |
| Monopodal (n-Decyltriethoxysilane) | ~105° | < 70° (mottled appearance) | Significant Degradation[6] |
| Bridged Dipodal (e.g., BTESH-like) | ~100° | ~95° | High Stability[5][6] |
| Pendant Dipodal | ~105° | ~100° | Exceptional Stability[5][6] |
Note: Data is synthesized from studies comparing different classes of silanes. "Pendant" dipodal silanes, where the two silicon atoms are separated by only one or two carbons, can exhibit even greater stability than "bridged" structures like BTESH.[5][6]
Alternative Silane Systems
While BTESH offers a robust solution, other advanced silanes provide alternative performance characteristics:
-
Bis-amino and Bis-sulfur Silanes: These are functional bridged dipodal silanes.[6] The nature of the bridging group (e.g., amine or polysulfide) dictates the film's intrinsic properties and can be selected to enhance adhesion to specific polymer matrices or to impart additional functionality.[4] However, the hydrolytic stability may vary depending on the specific chemistry of the bridging group.
-
Silane Blends: A highly effective strategy involves blending a functional silane with a cross-linking dipodal silane like 1,2-bis-(triethoxysilyl)ethane (BTESE).[7][8] This approach creates a highly entangled, hydrophobic, and hydrolytically stable polymer network at the interface, significantly improving long-term bond strength.[8]
Experimental Protocol: Assessing Hydrolytic Stability of Functionalized Surfaces
This protocol describes a standardized method for comparing the long-term stability of silane-functionalized surfaces using static immersion and contact angle goniometry.
Caption: Workflow for assessing hydrolytic stability.
Methodology:
-
Substrate Preparation:
-
Clean borosilicate glass slides by sonication in acetone, followed by isopropyl alcohol.
-
Activate the surface to generate hydroxyl (-OH) groups by immersing in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of the desired silane (e.g., BTESH, monopodal control) in a 95:5 mixture of ethanol and deionized water.
-
Allow the solution to hydrolyze for at least 30 minutes before use. This step converts the ethoxy groups (-OEt) to reactive silanol groups (-OH).
-
-
Surface Functionalization:
-
Immerse the cleaned and activated glass slides in the silane solution for 2 minutes.
-
Remove the slides and rinse with ethanol to remove excess, unbound silane.
-
Dry the slides with nitrogen gas.
-
-
Curing:
-
Cure the coated slides in an oven at 110°C for 30 minutes to promote the formation of covalent siloxane bonds with the substrate and cross-linking between adjacent silane molecules.
-
-
Durability Testing and Analysis:
-
Measure the initial static, advancing, and receding water contact angles using a goniometer.
-
Submerge sets of coated slides in sealed containers with the test media (e.g., deionized water, 6M HCl, 3.5% NaCl solution) at room temperature.[6]
-
At predetermined time points (e.g., 1, 7, 30, 60, 120 days), remove the slides, rinse with deionized water, dry with nitrogen, and re-measure the contact angles.
-
A significant decrease in contact angle or an increase in hysteresis (>30°) indicates degradation of the functional layer.[6]
-
Conclusion
For applications demanding high-fidelity performance over extended periods, especially under challenging aqueous or chemical conditions, the choice of surface functionalization agent is critical. 1,6-Bis(triethoxysilyl)hexane and other dipodal silanes offer a structurally superior alternative to conventional monopodal silanes. Their ability to form a densely cross-linked, multi-point attachment to substrates provides a demonstrable and significant enhancement in long-term hydrolytic and chemical stability. By understanding the mechanisms behind this improved durability and employing rigorous testing protocols, researchers can select and validate the optimal surface chemistry to ensure the long-term integrity and success of their materials and devices.
References
-
Singh, M. P., Keister, H. K., Matisons, J. G., Pan, Y., Zazyczny, J., & Arkles, B. (2014). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. MRS Online Proceedings Library, 863. [Link]
-
Cambridge Core. (2014). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. MRS Online Proceedings Library (OPL). [Link]
-
ResearchGate. (n.d.). Silanes for adhesion promotion and surface modification. Request PDF. [Link]
-
Gelest, Inc. (2015). 1,6-bis(trimethoxysilyl)hexane Safety Data Sheet. [Link]
-
Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442–9450. [Link]
-
ResearchGate. (n.d.). The bis-amino surface modification process and bonding reaction for PET... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,6-Bis(trimethoxysilyl)hexane: Enhancing Material Performance with a Versatile Silane Coupling Agent. [Link]
-
ResearchGate. (n.d.). Representation of the two most commonly tested bis-silanes in metal... [Link]
-
Gelest, Inc. (n.d.). Hydrophobicity.pdf. [Link]
-
Oak Ridge National Laboratory. (n.d.). Hydrothermal Degradation of Bis-Silane Films. [Link]
-
Gelest, Inc. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
-
Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. [Link]
-
ResearchGate. (2015). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (A novel silane system). [Link]
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A Comparative Guide to the Thermal Analysis of 1,6-Bis(triethoxysilyl)hexane-Based Polymers
In the domain of advanced materials, organic-inorganic hybrid polymers have carved a significant niche, offering a unique synergy of properties derived from their constituent phases. Among these, bridged polysilsesquioxanes, synthesized from precursors like 1,6-bis(triethoxysilyl)hexane, are gaining prominence.[1][2] These materials are characterized by a robust inorganic siloxane (Si-O-Si) backbone, interspersed with flexible organic hexane bridges at a molecular level.[1] This distinctive architecture imparts a combination of thermal stability from the inorganic network and processability from the organic spacer. For researchers, scientists, and drug development professionals exploring these polymers for applications ranging from high-temperature coatings and thermal insulators to advanced drug delivery matrices, a thorough understanding of their thermal behavior is paramount.[3][4]
This guide provides an in-depth comparative analysis of the thermal properties of 1,6-bis(triethoxysilyl)hexane-based polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will objectively compare their performance against other relevant silica-based hybrid materials, supported by experimental data and protocols, to provide a comprehensive resource for material selection and characterization.
The Significance of Thermal Analysis for Silsesquioxane-Based Polymers
Thermal analysis techniques are indispensable for characterizing polymers.[5] They provide critical data on material stability, decomposition pathways, and phase transitions, which directly correlate to their performance limits and processing conditions.[5][6]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere.[6] For 1,6-bis(triethoxysilyl)hexane-based polymers, TGA is crucial for determining their upper service temperature, thermal and oxidative stability, and the composition of the hybrid material (i.e., the ratio of inorganic silica residue to the organic component).[6][7]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] DSC is used to identify key thermal transitions such as the glass transition temperature (Tg), which reflects the mobility of the polymer chains and the degree of cross-linking.[5][8] It can also reveal melting (Tm) and crystallization (Tc) events, although fully cured, cross-linked silsesquioxanes are typically amorphous and do not exhibit sharp melting points.[5]
Comparative Performance Analysis
The thermal properties of 1,6-bis(triethoxysilyl)hexane-based polymers are best understood when compared with other organosilane systems. The length and nature of the organic bridging group, as well as the incorporation of other polymeric or inorganic components, significantly influence thermal stability and transitions.
Thermogravimetric Analysis (TGA): A Measure of Stability
Polysilsesquioxanes are renowned for their thermal stability.[3] The degradation of these materials typically occurs in multiple steps. An initial small weight loss below 150-200°C is often attributed to the evaporation of adsorbed water or residual solvents.[9][10] The primary degradation, occurring at higher temperatures, involves the cleavage of the Si-C bonds and the decomposition of the organic bridging group.[11]
For comparison, we consider ethylene-bridged polysilsesquioxanes (a shorter, more rigid bridge), silica-epoxy hybrids, and silane-crosslinked polyolefins.
| Material | 5% Weight Loss Temp. (Td5) (°C) | 10% Weight Loss Temp. (Td10) (°C) | Key Degradation Steps | Residual Mass (%) |
| 1,6-Bis(triethoxysilyl)hexane Polymer (Predicted) | ~300 - 350 | ~350 - 400 | Decomposition of hexane bridge. | High (Si-O network) |
| Ethylene-Bridged Polysilsesquioxane[3][12] | 258 - 436 | 275 - 481 | Decomposition of ethylene bridge and ethoxy groups.[3] | High |
| Naphthyl-Bridged Silsesquioxane Hybrid[11] | 374 - 453 | - | Cleavage of Si-C bonds, release of aromatic groups.[11] | ~60-80 |
| Silica-Epoxy Hybrid[7] | ~350 - 370 | - | Degradation of the cross-linked epoxy structure.[7] | Increases with silica content.[7] |
| Silane-Grafted LDPE/LLDPE[13] | > 400 | - | Decomposition of polyethylene backbone. | Low |
Data compiled and extrapolated from multiple sources. Absolute values are highly dependent on synthesis conditions, cure state, and analytical parameters.
The longer, more flexible hexane bridge in 1,6-bis(triethoxysilyl)hexane polymers is expected to have slightly lower thermal stability compared to systems with rigid aromatic groups (like naphthyl) but will still demonstrate the high stability characteristic of the silsesquioxane family, with significant residual mass due to the formation of a stable silica-like char.[11] Compared to ethylene-bridged polysiloxanes, the hexane variant may show an earlier onset of degradation due to the longer alkyl chain, though this is highly dependent on the degree of condensation of the siloxane network.[3][12] The introduction of silica nanoparticles into polymer matrices like epoxy has been shown to significantly enhance thermal stability.[7]
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC analysis of cross-linked polymers like polysilsesquioxanes is primarily focused on the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. It is directly influenced by the polymer's structure, cross-link density, and the flexibility of the organic bridging group.[8]
| Material | Glass Transition Temp. (Tg) (°C) | Key Observations |
| 1,6-Bis(triethoxysilyl)hexane Polymer (Predicted) | Low to moderate | The flexible hexane bridge is expected to result in a lower Tg compared to more rigid bridged systems. |
| Siloxane-Modified Epoxy Resins[8] | Varies (-56 to -0.3) | Tg decreases with an increase in the flexible di-substituted siloxane component.[8] |
| Silane-Crosslinked LDPE/LLDPE Blends[13] | Multiple transitions | Exhibits distinct transitions for LDPE and LLDPE phases, indicating immiscibility. |
| Crosslinked Liquid Crystalline Elastomers (LCE) with Siloxane Crosslinker[14] | ~ -30 | The flexible siloxane crosslinker results in a very low Tg, even at high crosslinking densities.[14] |
Data compiled from multiple sources. Tg is highly sensitive to measurement conditions (e.g., heating rate).
The 1,6-bis(triethoxysilyl)hexane-based polymer, with its six-carbon aliphatic chain, is expected to have a lower Tg than analogous polymers with shorter or more rigid bridges (e.g., ethylene or phenylene). This increased flexibility can be advantageous for applications requiring some degree of mechanical compliance. The Tg provides an indirect measure of the cross-linking efficiency; a higher degree of cross-linking restricts chain mobility and thus increases the Tg.[8]
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible results, the following detailed protocols are provided. The causality behind key experimental choices is explained to ground the methodology in established scientific principles.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the cured 1,6-bis(triethoxysilyl)hexane-based polymer.
Methodology:
-
Sample Preparation:
-
Ensure the polymer sample is fully cured to eliminate mass loss from ongoing reactions.
-
Mill or cut a small, representative sample of 5-10 mg. A smaller sample size minimizes thermal gradients within the sample, ensuring a more uniform temperature profile.
-
Place the sample into a clean, tared TGA pan (typically platinum or alumina, which are inert at high temperatures).
-
-
Instrument Setup:
-
Place the sample pan in the TGA autosampler or furnace.
-
Select the analysis atmosphere. For determining thermal stability, an inert atmosphere (e.g., Nitrogen at a flow rate of 20-50 mL/min) is used to prevent oxidative degradation. To assess oxidative stability, Air or Oxygen is used.[8]
-
The furnace is sealed.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a low temperature (e.g., 30-40°C) for 5-10 minutes to ensure thermal stability before the ramp begins.
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 800-1000°C) at a constant rate. A rate of 10°C/min is standard for polymers and provides a good balance between resolution and experiment time.[11][12] Slower rates can improve resolution of overlapping thermal events.
-
Data Collection: Continuously record the sample mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine key parameters:
-
Onset Temperature: The temperature at which significant degradation begins.
-
Td5 and Td10: Temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for comparing stability.[3][12]
-
Derivative Thermogravimetry (DTG) Curve: Plot the first derivative of the TGA curve (d(mass)/dT). The peaks in the DTG curve indicate the temperatures of maximum decomposition rates for each degradation step.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which corresponds to the inorganic silica content.
-
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured 1,6-bis(triethoxysilyl)hexane-based polymer.
Methodology:
-
Sample Preparation:
-
Prepare a small sample (5-10 mg) of the fully cured polymer.
-
Hermetically seal the sample in a DSC pan (typically aluminum for this temperature range) to prevent any loss of volatiles.
-
Prepare an empty, sealed reference pan. The instrument measures the difference in heat flow between the sample and reference pans.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen at 20-50 mL/min) to create a stable and non-reactive environment.[8]
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well above the expected Tg but below the decomposition temperature.[8] This step erases the sample's previous thermal history.
-
Controlled Cool: Cool the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well below the Tg. This imparts a known, controlled thermal history.
-
Second Heat: Heat the sample again at the same rate as the first heat. The Tg is determined from this second heating scan, as it provides a more reliable and reproducible measurement.[8] The temperature range should span from well below to well above the expected transition.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature from the second heating scan.
-
The glass transition will appear as a step-like change in the baseline of the DSC curve.
-
The Tg is typically reported as the midpoint of this transition. Other conventions include the onset or endset of the transition.
-
Visualizing the Workflow
To clarify the logical flow of these analytical processes, the following diagrams illustrate the key steps in TGA and DSC analysis.
Caption: A flowchart of the Differential Scanning Calorimetry (DSC) protocol.
Conclusion
The thermal analysis of 1,6-bis(triethoxysilyl)hexane-based polymers reveals them to be robust materials with high thermal stability, characteristic of the polysilsesquioxane family. TGA demonstrates their ability to withstand high temperatures before significant degradation, leaving behind a substantial silica-like residue. DSC analysis is expected to show a distinct glass transition temperature that reflects the flexibility imparted by the six-carbon bridge, a property that can be tailored by controlling the cross-link density.
When compared to alternatives, these polymers offer a unique balance. They are more flexible than silsesquioxanes with shorter or rigid aromatic bridges but significantly more stable than many conventional organic polymers. This positions them as highly versatile materials for applications demanding both thermal resilience and a degree of structural adaptability. By employing the rigorous, self-validating TGA and DSC protocols detailed here, researchers can confidently characterize these materials, ensuring their optimal performance in the final application.
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Chitosan-Silica Hybrid Biomaterials for Bone Tissue Engineering: A Comparative Study of Xerogels and Aerogels. (n.d.). MDPI. Retrieved from [Link]
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Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. (2025, August 29). NIH. Retrieved from [Link]
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The Influence of Silica Nanoparticles on the Thermal and Mechanical Properties of Crosslinked Hybrid Composites. (n.d.). MDPI. Retrieved from [Link]
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DSC and DMA studies on silane‐grafted and water‐crosslinked LDPE/LLDPE blends. (2025, August 6). Wiley Online Library. Retrieved from [Link]
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Crack- and Shrinkage-Free Ethylene-Bridged Polysilsesquioxane Film Prepared by a Hydrosilylation Reaction. (2021, March 15). ACS Publications. Retrieved from [Link]
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Structure–Thermal Property Relationships of Polysilsesquioxanes for Thermal Insulation Materials. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Verifying Silane Coatings: A Comparative Analysis Using Contact Angle Measurements
Introduction: The Critical Role of Surface Wettability in Material Science
In fields ranging from drug delivery systems and medical implants to advanced coatings, the ability to precisely control the interaction between a liquid and a solid surface is paramount. This interaction, broadly termed "wettability," is dictated by the surface energy of the solid. Modifying a substrate's surface energy—transforming it from water-loving (hydrophilic) to water-repelling (hydrophobic)—is a key strategy for enhancing material performance.
Silanization, the process of applying silane coupling agents to a surface, is a robust and widely adopted technique for achieving this modification.[1][2] Silanes form a stable, covalent bond with inorganic substrates rich in hydroxyl (-OH) groups (like glass or silicon), creating a durable molecular layer that alters the surface's properties.[1][2]
This guide provides an in-depth comparison of 1,6-Bis(triethoxysilyl)hexane (BTSEH), a dipodal alkylsilane, with other common hydrophobic silanes. We will explore the underlying chemical principles and provide a detailed, self-validating experimental protocol to verify the presence and relative performance of these coatings using contact angle goniometry—a fundamental technique for quantifying surface wettability.
Understanding the Technology: 1,6-Bis(triethoxysilyl)hexane (BTSEH) and Its Alternatives
The Workhorse: 1,6-Bis(triethoxysilyl)hexane (BTSEH)
BTSEH is a versatile silane coupling agent used to impart hydrophobic characteristics to a surface.[3][4] Its molecular structure is key to its function:
-
Two Triethoxysilyl Head Groups: These groups at each end of the molecule are hydrolytically sensitive. In the presence of trace water, they hydrolyze into reactive silanol (-Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate (e.g., Si-OH on glass) and with each other, forming a durable, cross-linked siloxane network (Si-O-Si).[2]
-
Hexane Backbone: The six-carbon alkyl chain connecting the two silane groups is nonpolar. Once the molecule is anchored to the surface, this hexane backbone presents a low-energy interface to the environment, which is responsible for the observed hydrophobicity.[5]
-
Dipodal Nature: Having two points of attachment gives BTSEH-based coatings enhanced stability and durability compared to traditional monopodal silanes.[5]
The Alternatives: A Comparative Overview
To contextualize the performance of BTSEH, we will compare it against two common classes of hydrophobic silanes:
-
Long-Chain Alkylsilanes (e.g., Octadecyltrichlorosilane - OTS): OTS is a "gold standard" for creating hydrophobic self-assembled monolayers (SAMs). Its long 18-carbon chain is extremely nonpolar, leading to highly ordered, densely packed monolayers with excellent water repellency.[6]
-
Fluorinated Silanes (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane - PFOTES): These silanes replace hydrogen atoms on the alkyl chain with fluorine. The high electronegativity and low polarizability of the C-F bond result in surfaces with exceptionally low energy, leading to both hydrophobicity and oleophobicity (oil repellency).[7][8]
Experimental Verification: A Step-by-Step Protocol
The following protocol details the methodology for coating a glass substrate and verifying its hydrophobicity via contact angle measurement. This protocol is designed to be self-validating by including critical baseline and control measurements.
Part 1: Substrate Preparation (The Foundation of Quality Data)
Causality: Uniform and reproducible silanization is only possible on a pristine surface. The goal is to remove all organic contaminants and then generate a high density of surface hydroxyl groups for the silane to bond with.[7]
-
Initial Cleaning: Sonicate glass slides in a bath of Alconox (or similar lab-grade detergent) for 15 minutes, followed by thorough rinsing with deionized (DI) water.
-
Solvent Degreasing: Sonicate the slides in acetone for 10 minutes, followed by isopropanol for 10 minutes to remove organic residues. Dry the slides under a stream of high-purity nitrogen gas.
-
Surface Activation (Critical Step): Place the cleaned, dry slides in a plasma cleaner. Treat with an oxygen plasma for 2-5 minutes. This not only removes the final traces of organic contaminants but also hydroxylates the surface, making it highly reactive and hydrophilic. A freshly plasma-treated glass surface should have a water contact angle of less than 10°.[9] This measurement serves as your Baseline Control (Control 1) .
Part 2: Silanization Procedure
Safety Note: Silanization should be performed in a fume hood. Chlorosilanes (like OTS) react with moisture to produce HCl gas. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Prepare Silane Solutions: In a fume hood, prepare 1% (v/v) solutions of your chosen silanes (BTSEH, OTS, PFOTES) in an anhydrous solvent like toluene or hexane. Causality: Anhydrous solvents are crucial to prevent premature hydrolysis and polymerization of the silane in the solution, which would lead to clumpy, non-uniform coatings.
-
Coating Application: Immediately transfer the plasma-activated slides into the silane solutions. Immerse them for at least 1 hour at room temperature. For OTS, longer immersion times (e.g., 12-24 hours) can promote a more ordered monolayer.[6]
-
Rinsing: Remove the slides from the silanization solution and rinse thoroughly with the anhydrous solvent (toluene/hexane) to remove any physisorbed (non-covalently bonded) silane molecules.
-
Curing: Place the slides in an oven at 110-120°C for 30-60 minutes. Causality: The heat drives the condensation reaction, promoting the formation of strong covalent Si-O-Si bonds between the silane and the substrate and between adjacent silane molecules, creating a robust, cross-linked film.
Part 3: Contact Angle Measurement (The Moment of Truth)
This procedure should adhere to standards like ASTM D7334.[10][11]
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and dispensing system. Ensure the instrument is on a vibration-free table and the sample stage is perfectly level.
-
Droplet Dispensing: Use high-purity DI water as the probe liquid. Dispense a small droplet (typically 2-5 µL) gently onto the coated surface.
-
Image Capture & Analysis: As soon as the droplet stabilizes, capture a clear image of the droplet profile. Use the instrument's software to measure the angle formed at the three-phase (liquid-solid-air) contact point. This is the static contact angle.
-
Trustworthiness & Reproducibility:
-
For each coated slide, perform measurements at a minimum of three different locations to ensure uniformity.
-
Prepare and measure at least three replicate slides for each silane type to ensure statistical validity.
-
Measure the contact angle on an uncoated, plasma-cleaned slide from the same batch (Baseline Control ). This confirms the initial hydrophilic state.
-
Measure the contact angle on a slide that went through the entire process without silane in the solvent (Process Control ). This ensures the solvent and heat treatment alone do not significantly alter wettability.
-
Workflow Visualization
The entire experimental process can be visualized as a logical sequence.
Comparative Performance Data
The success of the coating procedure is determined by the resulting water contact angle (θ). A surface is generally considered hydrophobic when θ > 90°.[11][12] The data below represents typical static water contact angles observed on glass substrates after proper surface preparation and coating.
| Surface Condition / Coating Type | Chemical Nature | Expected Water Contact Angle (θ) | Performance Category |
| Control: O₂ Plasma Cleaned Glass | Hydroxylated Silica (Si-OH) | < 10°[9] | Super-hydrophilic |
| Control: Untreated Soda-Lime Glass | Mixed Oxides, Adsorbed Contaminants | ~30 - 55° | Hydrophilic |
| Topic: 1,6-Bis(triethoxysilyl)hexane (BTSEH) | Dipodal Alkylsilane | > 90° | Hydrophobic |
| Alternative 1: Octadecyltrichlorosilane (OTS) | Monopodal Long-Chain Alkylsilane | ~112 - 116°[6][12] | Highly Hydrophobic |
| Alternative 2: Perfluorooctyltriethoxysilane (PFOTES) | Monopodal Fluorinated Alkylsilane | ~118°[7] | Highly Hydrophobic & Oleophobic |
Discussion and Field Insights
-
Why Not Just One Number? The Importance of Hysteresis: The static contact angle provides a good snapshot, but for applications involving moving fluids, contact angle hysteresis (the difference between the advancing and receding contact angles) is a more telling metric.[11] A low hysteresis (<10°) indicates a very uniform, low-defect surface where a droplet can easily roll off.[13] High-quality OTS and fluorosilane coatings are known for low hysteresis.
-
Choosing the Right Silane:
-
BTSEH is an excellent choice for applications requiring a robust, durable hydrophobic layer due to its cross-linking and dual-point attachment. It provides good, stable hydrophobicity.
-
OTS is ideal when a highly ordered, densely packed monolayer is desired. It is extensively studied and provides very high contact angles.[6]
-
Fluorinated silanes are the premium choice for applications demanding extreme repellency, not just to water but also to oils and organic solvents, or for creating self-cleaning surfaces.[8]
-
-
Trustworthiness of the Protocol: The inclusion of a plasma-cleaned baseline control is a critical self-validating step. If your starting surface is not highly hydrophilic (<10°), any subsequent measurements on coated surfaces are unreliable, as the silane layer will be incomplete or poorly bonded. This simple check validates the entire experimental batch.
Conclusion
Contact angle goniometry is a powerful, direct, and quantitative method for verifying the successful application of a hydrophobic coating. While 1,6-Bis(triethoxysilyl)hexane (BTSEH) is a robust choice for creating durable water-repellent surfaces, its performance can be benchmarked against alternatives like OTS and fluorinated silanes, which may offer higher contact angles or added oleophobicity. The choice of silane ultimately depends on the specific performance requirements of the application. By following a rigorous and self-validating protocol that includes proper surface activation and control measurements, researchers can confidently characterize and compare these critical surface modifications, ensuring reproducibility and advancing material development.
References
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ASTM D7334-08(2013), Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement, ASTM International, West Conshohocken, PA, 2013, [Link]
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J. H. Kim, S. H. Kim, and S. S. Kim, "Preparation of Water-Repellent Glass by Sol-Gel Process Using Perfluoroalkylsilane and Tetraethoxysilane," Journal of Sol-Gel Science and Technology, vol. 35, no. 1, pp. 49-55, 2005. Available: [Link]
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S. D. T. Axia, F. R. A. J. Rose, and M. I. Ogden, "A Fundamental Study Into the Surface Functionalization of Soft Glass Microstructured Optical Fibers via Silane Coupling Agents," Journal of Lightwave Technology, vol. 30, no. 14, pp. 2383-2389, 2012. Available: [Link]
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S. R. Wasserman, G. M. Whitesides, I. M. Tidswell, B. M. Ocko, P. S. Pershan, and J. D. Axe, "The structure of self-assembled monolayers of alkylsiloxanes on silicon: a comparison of results from ellipsometry and low-angle x-ray reflectivity," The Journal of Chemical Physics, vol. 91, no. 10, pp. 6875-6887, 1989. Available: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection in 1,6-Bis(triethoxysilyl)hexane Polymerization
Introduction: The Significance of 1,6-Bis(triethoxysilyl)hexane in Advanced Materials
1,6-Bis(triethoxysilyl)hexane (BTESH) is a versatile organosilane monomer that serves as a crucial building block in the synthesis of hybrid organic-inorganic polymers. Its structure, featuring a flexible hexane bridge connecting two triethoxysilyl groups, allows for the formation of cross-linked polysilsesquioxane networks.[1] These materials are of significant interest in various fields, including coatings, adhesives, and composite materials, owing to their potential for enhanced flexibility, reduced shrinkage upon curing, and improved adhesion to a variety of substrates.[1][2]
The polymerization of BTESH typically proceeds via a sol-gel process, which involves two key reactions: the hydrolysis of the ethoxysilyl groups to form silanols (Si-OH), and the subsequent condensation of these silanols to create a network of siloxane (Si-O-Si) bonds. The kinetics of these reactions and the ultimate structure, and therefore properties, of the final polymer are profoundly influenced by the choice of catalyst. This guide provides a comprehensive comparison of the effects of different catalysts on the polymerization of BTESH, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific application.
The Dichotomy of Catalysis in BTESH Polymerization: A Comparative Analysis
The most common catalysts employed in the sol-gel polymerization of alkoxysilanes like BTESH are acids and bases. The choice between an acidic or basic catalyst is not arbitrary; it is a critical decision that dictates the reaction pathway and the morphology of the resulting polysilsesquioxane network.
Acid Catalysis: Crafting Dense, Non-Porous Materials
Under acidic conditions, the polymerization of BTESH is initiated by the protonation of an ethoxy group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water in the hydrolysis step. The condensation reaction then proceeds between a protonated silanol and a neutral silanol. This mechanism generally favors the formation of linear or randomly branched polymer chains. As the polymerization progresses, these chains entangle and cross-link, leading to the formation of a dense, non-porous gel.[3][4][5]
The resulting materials, known as xerogels after drying, are typically transparent and glassy. The lack of significant porosity in acid-catalyzed hexylene-bridged polysilsesquioxanes is a key characteristic that makes them suitable for applications requiring a dense, continuous matrix, such as in certain coatings and monolithic components.[3]
Base Catalysis: Engineering Porous Architectures
In contrast, base-catalyzed polymerization proceeds via the nucleophilic attack of a hydroxide or silanolate anion on the silicon atom. This mechanism tends to favor the formation of more highly cross-linked, particulate structures. These primary particles then aggregate to form the gel network. This particulate growth mechanism results in the formation of interstitial pores between the aggregated particles.[3][4][5]
Consequently, base-catalyzed polymerization of BTESH yields mesoporous xerogels with high surface areas.[3] This porosity is a highly desirable feature for applications such as adsorbents, catalyst supports, and materials for separation technologies.
Quantitative Comparison of Acid vs. Base Catalysis
The choice of catalyst has a dramatic impact on the gelation time of BTESH. The following table, compiled from data on the polymerization of 1,6-bis(triethoxysilyl)hexane in ethanol, illustrates this difference across various monomer concentrations.
| Monomer Concentration (M) | Catalyst | Gelation Time[4] |
| 0.1 | HCl | No gelation after ~1 year |
| 0.1 | NaOH | 3 hours |
| 0.2 | HCl | 5 months |
| 0.2 | NaOH | 62 minutes |
| 0.4 | HCl | 24 hours |
| 0.4 | NaOH | 38 minutes |
| 0.6 | HCl | 20 minutes |
| 0.6 | NaOH | 38 minutes |
| 0.8 | HCl | 1 minute |
| 0.8 | NaOH | 26 minutes |
| 1.2 | HCl | < 1 minute |
| 1.2 | NaOH | 3 minutes |
Note: The seemingly anomalous faster gelation for 0.6 M HCl compared to 0.6 M NaOH could be attributed to the highly exothermic nature of the acid-catalyzed reaction at higher concentrations, as noted in the source material.[4]
Visualizing the Catalytic Mechanisms and Experimental Workflow
To further elucidate the differences between acid and base catalysis, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Acid-catalyzed hydrolysis and condensation of an alkoxysilane.
Caption: Base-catalyzed hydrolysis and condensation of an alkoxysilane.
Caption: General experimental workflow for BTESH polymerization.
Experimental Protocols
The following protocols provide a starting point for the synthesis of hexylene-bridged polysilsesquioxanes using acidic and basic catalysts.
Protocol 1: Acid-Catalyzed Synthesis of a Non-Porous Polysilsesquioxane Xerogel
-
Preparation of the Sol: In a clean, dry reaction vessel, combine 1,6-Bis(triethoxysilyl)hexane (BTESH) with ethanol to achieve the desired monomer concentration (e.g., 0.4 M).
-
Catalyst Addition: To this solution, add an aqueous solution of hydrochloric acid (HCl) to a final concentration of 10.8 mol% relative to the BTESH monomer. The water-to-silane molar ratio should be carefully controlled.
-
Reaction and Gelation: Stir the solution vigorously for several minutes to ensure homogeneity. Seal the vessel and allow it to stand at room temperature. Gelation time will vary depending on the monomer concentration (refer to the table above).[4]
-
Aging: Once the gel has formed, allow it to age in the sealed container for a period of 24-48 hours to strengthen the siloxane network.
-
Washing: Carefully decant the supernatant liquid and wash the gel multiple times with ethanol to remove any unreacted monomer and catalyst. Subsequently, wash the gel with water.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved, yielding the final non-porous xerogel.
-
Characterization: The resulting material can be characterized by scanning electron microscopy (SEM) to observe its dense morphology and by nitrogen sorption porosimetry to confirm its low surface area.[3][4] Solid-state 29Si NMR can be used to determine the degree of condensation.[3][4]
Protocol 2: Base-Catalyzed Synthesis of a Mesoporous Polysilsesquioxane Xerogel
-
Preparation of the Sol: In a clean, dry reaction vessel, dissolve 1,6-Bis(triethoxysilyl)hexane (BTESH) in ethanol to the desired concentration (e.g., 0.4 M).
-
Catalyst Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the BTESH solution to a final concentration of 10.8 mol% relative to the monomer. Ensure a controlled water-to-silane molar ratio.
-
Reaction and Gelation: Stir the mixture thoroughly for several minutes. Seal the vessel and leave it undisturbed at room temperature. Gelation is typically much faster than in the acid-catalyzed process.[4]
-
Aging: Age the gel in its mother liquor for 24-48 hours to enhance the mechanical strength of the network.
-
Washing: Exchange the solvent by washing the gel repeatedly with ethanol and then with water to remove residual catalyst and unreacted precursors.
-
Drying: Dry the gel in a temperature-controlled oven (e.g., 60-80 °C) to obtain the mesoporous xerogel.
-
Characterization: Characterize the material using nitrogen sorption porosimetry to determine the surface area, pore volume, and pore size distribution. SEM can be used to visualize the particulate morphology of the porous network.[3][4]
Beyond Acids and Bases: A Look at Other Catalytic Systems
While acid and base catalysis are the most established methods for BTESH polymerization, the broader field of polymer chemistry offers other catalytic systems that could potentially be adapted for this purpose.
-
Lewis Acid Catalysts: Lewis acids have been explored as catalysts for the esterification of free fatty acids in a sol-gel matrix.[4] Their potential application in the hydrolysis and condensation of alkoxysilanes warrants further investigation, as they could offer alternative reaction pathways and potentially lead to novel material properties.
-
Organometallic Catalysts: Organometallic complexes are widely used in various types of polymerization, such as olefin polymerization. While not traditionally used for the sol-gel polymerization of alkoxysilanes, their high activity and selectivity in other systems suggest they could be an interesting area of research for creating highly defined polysilsesquioxane structures.
Conclusion and Future Outlook
The choice of catalyst is a paramount consideration in the polymerization of 1,6-Bis(triethoxysilyl)hexane. Acid catalysis reliably produces dense, non-porous materials, while base catalysis is the method of choice for creating porous, high-surface-area xerogels. The provided data on gelation times and the detailed experimental protocols offer a solid foundation for researchers to tailor the properties of hexylene-bridged polysilsesquioxanes to their specific needs.
The flexible nature of the hexylene bridge in BTESH-derived polymers imparts a degree of elasticity, particularly in the highly porous aerogel and xerogel forms.[3][4] While detailed comparative studies on the mechanical and thermal properties of acid- versus base-catalyzed BTESH polymers are still emerging, it is clear that the catalyst-driven morphology will play a significant role in these characteristics.
Future research may focus on the application of less conventional catalysts, such as Lewis acids and organometallic complexes, to further expand the range of achievable properties for these versatile hybrid materials. The continued exploration of the interplay between catalyst, monomer structure, and processing conditions will undoubtedly unlock new possibilities for the application of BTESH-derived polymers in advanced technologies.
References
- Baugher, B. M., Loy, D. A., Prabakar, S., et al. (1995). Porosity in hexylene-bridged polysilsesquioxanes. Effects of monomer concentration. Materials Research Society Symposium - Proceedings, 371, 253-259.
- Baugher, B. M., Loy, D. A., Assink, R. A., Prabakar, S., Shea, K. J., & Oviatt, H. (1994). Porosity in hexylene-bridged polysilsesquioxanes. effects of monomer concentration (No. SAND-94-2854C; CONF-941144-15). Sandia National Labs.
- Boday, D. J., Stover, R. J., Muriithi, B., & Loy, D. A. (2008). Mechanical properties of hexylene- and phenylene-bridged polysilsesquioxane aerogels and xerogels.
- Loy, D. A., Baugher, B. M., Baugher, C. R., Schneider, D. A., & Rahimian, K. (2003). Influence of the alkoxide group, solvent, catalyst, and concentration on the gelation and porosity of hexylene-bridged polysilsesquioxanes. Polymer Preprints, American Chemical Society, Division of Polymer Chemistry, 44(1), 239.
- Oviatt H.W., Shea K.J., Small J.H. (1993). Alkylene-bridged silsesquioxane sol-gel synthesis and xerogel characterization. Molecular requirements for porosity.
- Shea, K. J., Loy, D. A., & Webster, O. W. (1992). Arylene- and alkylene-bridged polysilsesquioxanes: A new class of hybrid organic-inorganic materials. Journal of the American Chemical Society, 114(17), 6700-6710.
- Wang, X., Dou, L., Li, J., & Li, J. (2015). Mechanisms of Competitive Adsorption Organic Pollutants on Hexylene-Bridged Polysilsesquioxane. International Journal of Molecular Sciences, 16(9), 20958–20971.
- Corriu, R. J. P. (2001). Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials. In Functional Hybrid Materials (pp. 1-28). Wiley-VCH Verlag GmbH & Co. KGaA.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,6-Bis(triethoxysilyl)hexane
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond mere instruction to provide a deep, field-tested understanding of the proper disposal procedures for 1,6-Bis(triethoxysilyl)hexane. The protocols outlined here are designed to be a self-validating system, grounded in authoritative sources to ensure the integrity of your work and the safety of your team.
Core Principles: Understanding the Chemistry of Disposal
1,6-Bis(triethoxysilyl)hexane is an organoalkoxysilane. The key to its safe handling and disposal lies in understanding the reactivity of its triethoxysilyl groups. These groups are susceptible to hydrolysis in the presence of moisture, a reaction that can be catalyzed by acids or bases. This reactivity dictates our entire disposal strategy, from the personal protective equipment we choose to the final waste stream segregation. Improper handling can lead to uncontrolled reactions and potential exposure to irritating byproducts.
Hazard Profile Summary
| Hazard Classification | Description | GHS Code | Source |
| Skin Irritation | Causes skin irritation. | H315 | [1] |
| Eye Irritation | Causes serious eye irritation. | H319 | [1] |
| Environmental | Avoid release to the environment. | - | [2] |
| Reactivity | Material decomposes in contact with moist air or water. | - | [2] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling or disposing of 1,6-Bis(triethoxysilyl)hexane in any capacity, the correct PPE must be donned. This equipment is selected specifically to protect against the chemical's irritant properties and potential for splashes.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Rubber Gloves | These materials provide excellent resistance to organosilanes and prevent skin contact that can lead to irritation.[2][3] |
| Eye Protection | Chemical Goggles & Face Shield | Goggles provide a seal against splashes and vapors. A face shield offers a broader barrier of protection during tasks with a higher risk of splashing, such as spill cleanup or bulk transfers.[2][3] Contact lenses should not be worn.[2] |
| Body Protection | Chemically Resistant Lab Coat | Protects against incidental skin contact and contamination of personal clothing.[2] For larger spills, a chemical-resistant apron or suit is advised.[3] |
| Respiratory | NIOSH-certified Organic Vapor Respirator | Required when ventilation is inadequate or during a large spill to prevent inhalation of vapors or mists.[2] |
Spill Management Protocol: Immediate & Methodical Response
Accidental spills require a swift and systematic response to mitigate risks. The primary objectives are to contain the material, prevent it from entering waterways, and ensure the safety of all laboratory personnel.[2][4]
Step-by-Step Spill Cleanup Procedure
-
Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel.[2] Restrict access to the spill zone.
-
Ventilate: Increase ventilation in the area by opening fume hood sashes or activating emergency exhaust systems.
-
Don PPE: Equip yourself with the full range of PPE as detailed in the table above.
-
Containment: For liquid spills, create a dike around the spill using a chemically inert absorbent material like vermiculite, sand, or diatomaceous earth.[2][5] This action is critical to prevent the spill from spreading or reaching drains.[3][4]
-
Absorption: Gently cover and absorb the spilled material with the inert absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once the liquid is fully absorbed, carefully sweep or shovel the material into a designated, pre-labeled, and sealable hazardous waste container.[2][6] Use non-sparking tools if there is any fire risk in the area.[4]
-
Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and placed into the hazardous waste container.
-
Dispose: Seal the waste container and manage it according to the bulk disposal protocol outlined in the next section.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Spill Response Workflow
Caption: Workflow for responding to a 1,6-Bis(triethoxysilyl)hexane spill.
Bulk Waste Disposal: A Controlled Process
The disposal of routine waste, such as residual amounts from experiments or expired stock, must be handled with the same diligence as a spill. The guiding principle is to containerize and segregate the waste for pickup by a licensed professional waste disposal service.[1][3] Incineration is a recommended final disposal method.[2]
Step-by-Step Bulk Waste Collection
-
Container Selection: Use a designated hazardous waste container that is chemically compatible and has a tightly sealing lid. The container must be in good condition, free from leaks or damage.
-
Waste Segregation: This is a critical step. 1,6-Bis(triethoxysilyl)hexane waste is non-aqueous and reactive with water. NEVER mix this waste with aqueous waste streams, acids, or bases. Keep it segregated from oxidizing agents.[2][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "1,6-Bis(triethoxysilyl)hexane," and the associated hazards (e.g., "Irritant," "Reacts with Water").
-
Transfer: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills.
-
Storage: Keep the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[1][7]
-
Disposal Request: Once the container is full or has been in storage for the maximum time allowed by your institution (typically 90-180 days), contact your EHS department to arrange for professional disposal. Do not attempt to dispose of this chemical via the sanitary sewer system.[4]
Disposal Decision Logic
Caption: Decision tree for managing different waste scenarios.
Decontamination and Empty Container Management
Empty containers of 1,6-Bis(triethoxysilyl)hexane are not truly empty; they contain residual chemical and vapor that must be managed properly.
-
Labware Decontamination: Glassware and equipment should be rinsed three times with a compatible organic solvent (e.g., isopropanol or acetone). This rinsate is considered hazardous waste and MUST be collected in your designated non-aqueous waste container.[8]
-
Empty Container Disposal:
-
Thoroughly empty all contents from the original container into a waste receptacle.[1][8]
-
Triple-rinse the container with a compatible solvent. Collect all rinsate as hazardous waste.[8]
-
Allow the container to air dry completely in a fume hood.
-
Obliterate or deface the original manufacturer's label to prevent misuse.[8]
-
Dispose of the clean, dry, and defaced container according to institutional guidelines for solid waste or glass recycling.
-
By adhering to these scientifically-grounded procedures, you ensure that the disposal of 1,6-Bis(triethoxysilyl)hexane is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
-
1,6-bis(trimethoxysilyl)hexane Safety Data Sheet . Gelest, Inc.
-
Hexane Safety Data Sheet . Sigma-Aldrich.
-
1,6-Bis(triethoxysilyl)hexane Safety Data Sheet . TCI Chemicals.
-
1,6-BIS(TRICHLOROSILYL)HEXANE Safety Data Sheet . Gelest, Inc.
-
1,2-Bis(triethoxysilyl)ethane Safety Data Sheet . Fisher Scientific.
-
Silane Safety Overview . Stanford University Environmental Health & Safety.
-
Hexanes Safety Data Sheet .
-
1,2-Bis(triethoxysilyl)ethane Safety Data Sheet . Watson International.
-
Environmental Hazard Assessment of Liquid Siloxanes (Silicones) . U.S. Environmental Protection Agency.
-
Materials Handling Guide: Hydrogen-Bonded Silicon Compounds . Silicones Environmental, Health, and Safety Center.
-
Safe Use, Storage and Handling of Silane and Silane Mixture . Gas Industries Association.
-
Silane Safety Presentation . Semiconductor Environmental Health and Safety Association (SESHA).
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety.
-
Storage and Handling of Silane and Silane Mixtures . Asia Industrial Gases Association.
-
1,6-Bis(trimethoxysilyl)hexane Product Information . TCI Chemicals.
-
Disposal Guidance . U.S. Environmental Protection Agency.
-
Use Report for Octamethylcyclotetrasiloxane (D4) . U.S. Environmental Protection Agency.
-
Hazardous Waste Characteristics . U.S. Environmental Protection Agency.
-
Hazardous Waste Listings . U.S. Environmental Protection Agency.
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- 2. gelest.com [gelest.com]
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- 5. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of 1,6-Bis(triethoxysilyl)hexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1,6-Bis(triethoxysilyl)hexane (CAS RN: 52034-16-9), a versatile crosslinking agent.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Understanding the Risks: Hazard Identification
1,6-Bis(triethoxysilyl)hexane is classified as causing skin and serious eye irritation.[2] While it is a combustible liquid, the primary health concerns are associated with direct contact.[3] Upon contact with moisture, it can slowly decompose, liberating ethanol.[4]
Primary Exposure Routes:
-
Dermal (Skin) Contact: Can cause skin irritation.[2]
-
Ocular (Eye) Contact: Poses a risk of serious eye irritation.[2]
-
Inhalation: Vapors may cause irritation to the respiratory tract.[3][5]
Core Defense: Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory to prevent exposure. The selection of appropriate PPE is the first line of defense.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Chemically resistant, powder-free. | Prevents skin absorption and irritation.[3][5] |
| Eye & Face Protection | Safety Goggles or Face Shield | ANSI Z87.1-compliant. Contact lenses should not be worn.[3][5] | Protects against splashes that can cause serious eye irritation.[2][3][5] |
| Body Protection | Disposable Gown or Lab Coat | Long-sleeved, preferably with a solid front. | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when working outside of a ventilated enclosure or when vapors may be generated.[3][5] | Prevents irritation of the respiratory tract from inhalation of vapors.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are crucial for minimizing the risk of exposure and ensuring experimental accuracy.
1. Engineering Controls: The Primary Barrier
-
Ventilation: Always handle 1,6-Bis(triethoxysilyl)hexane in a well-ventilated area. A fume hood or a local exhaust ventilation system is highly recommended to prevent the accumulation of vapors.[2][3]
-
Safety Stations: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3][5]
2. Preparation and Handling
-
Inspect Container: Before use, visually inspect the container for any signs of damage or leaks.
-
Grounding: When transferring the material, ground and bond the container and receiving equipment to prevent static discharge, especially given its combustible nature.[3]
-
Avoid Contact: Dispense the liquid carefully to avoid skin and eye contact.[2] Do not breathe vapors or mist.[3]
-
Tool Selection: Use only non-sparking tools when handling the container.[3]
3. Storage
-
Container: Keep the container tightly closed to prevent reaction with moisture in the air.[2][3]
-
Location: Store in a cool, dry, and well-ventilated place, away from heat, open flames, and sparks.[2][3]
-
Incompatibilities: Store away from oxidizing agents, alcohols, and amines.[3]
Visualizing Your Workflow: PPE Selection Logic
To assist in the decision-making process for PPE selection, the following diagram outlines a logical workflow based on the nature of the task.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
After Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[3]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2][3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[3]
-
Spill Response: In case of a spill, clean it up promptly using an absorbent material.[3] Collect the spilled material and absorbent into a suitable container for disposal.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of 1,6-Bis(triethoxysilyl)hexane and any contaminated materials is a critical final step.
-
Waste Characterization: All waste containing this chemical should be considered hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Method: Do not dispose of waste into the sewer system.[3] All waste must be disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[2] Contaminated packaging should also be disposed of as hazardous waste.[2]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 1,6-Bis(triethoxysilyl)hexane, fostering a culture of safety and scientific excellence.
References
-
Gelest, Inc. (2015, October 13). 1,6-BIS(TRICHLOROSILYL)HEXANE Safety Data Sheet. [Link]
-
Gelest, Inc. (2015, January 8). 1,6-bis(trimethoxysilyl)hexane Safety Data Sheet. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment. [Link]
-
Gelest, Inc. BIS(TRIETHOXYSILYL)METHANE Safety Data Sheet. [Link]
-
Changfu Chemical. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. [Link]
-
SIKÉMIA. 1,6-Bis(triethoxysilyl)hexane. [Link]
-
Gelest, Inc. BIS(TRIETHOXYSILYL)METHANE Safety Data Sheet. [Link]
-
NIOSH. n-Hexane - IDLH. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
